molecular formula C10H10N2O2 B1273539 3-Amino-3-(4-cyanophenyl)propanoic acid CAS No. 80971-95-5

3-Amino-3-(4-cyanophenyl)propanoic acid

Cat. No.: B1273539
CAS No.: 80971-95-5
M. Wt: 190.2 g/mol
InChI Key: JFPLLJRLBHIJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(4-cyanophenyl)propanoic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(4-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPLLJRLBHIJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393932
Record name 3-amino-3-(4-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80971-95-5
Record name 3-amino-3-(4-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Ascent of the Unnatural: A Technical Guide to the Discovery and History of β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemistry and pharmaceutical sciences, β-amino acids represent a fascinating class of molecules that stand as a structural deviation from their proteinogenic α-amino acid counterparts. The simple shift of the amino group from the α- to the β-carbon bestows upon these molecules unique conformational properties and, critically, a pronounced resistance to proteolytic degradation. This intrinsic stability has made β-amino acids and the peptides derived from them—β-peptides—highly sought-after building blocks in the development of novel therapeutics, from antimicrobial agents to inhibitors of protein-protein interactions. This technical guide provides an in-depth exploration of the discovery and historical development of β-amino acids, detailing key synthetic methodologies and their biological significance.

A Historical Timeline: From Natural Curiosity to Synthetic Staple

The journey of β-amino acids from obscurity to prominence in medicinal chemistry has been a gradual one, marked by key discoveries and the development of powerful synthetic techniques.

The First Glimpse: β-Alanine

The history of β-amino acids begins with the discovery of the simplest and only naturally occurring free β-amino acid, β-alanine . In the early 20th century, the Russian chemist Gulewitsch identified β-alanine as a component of the dipeptide carnosine , which is found in muscle tissue.[1][2][3] However, it wasn't until the 1990s that significant research into the physiological effects of β-alanine supplementation, particularly in athletic performance, began in earnest.[2][3]

While other α-amino acids were being discovered and characterized throughout the 19th century—with leucine isolated in 1819 and phenylalanine first synthesized in 1882—the broader family of β-amino acids remained largely unexplored for many decades.[4][5][6] The focus of pioneering chemists like Emil Fischer was on understanding the structure of proteins, which are composed of α-amino acids linked by what he termed "peptide bonds." This foundational work in protein chemistry inadvertently set the stage for the later exploration of non-proteinogenic amino acids like their β-isomers.

The Rise of Synthetic Methodologies

The expansion of the β-amino acid family beyond β-alanine has been primarily driven by advances in synthetic organic chemistry. Several key reactions have become instrumental in the preparation of a diverse array of β-amino acids.

  • The Arndt-Eistert Homologation: Named after the German chemists Fritz Arndt and Bernd Eistert, this reaction series, developed in 1935, allows for the conversion of a carboxylic acid to its higher homologue with an additional carbon atom.[7][8] This method proved to be a popular and effective way to produce β-amino acids from readily available α-amino acids.[7][8][9]

  • The Mannich Reaction: This three-component organic reaction, named after Carl Mannich, involves the aminoalkylation of an acidic proton located on a carbonyl compound. The product is a β-amino carbonyl compound, also known as a Mannich base, which can be a precursor to β-amino acids.[10]

  • Conjugate Addition (Michael Addition): The addition of a nucleophile, such as an amine, to an α,β-unsaturated carbonyl compound is a powerful method for forming the carbon-nitrogen bond at the β-position, directly leading to β-amino acid precursors.

These synthetic advancements have enabled the creation of a vast library of β-amino acids with diverse side chains and stereochemistries, paving the way for their use in drug discovery and materials science.

Natural Occurrence and Biological Significance

While β-alanine is the most well-known naturally occurring β-amino acid, others have been identified as components of more complex natural products, including peptides, alkaloids, and macrolactams.[11] Naturally found β-amino acids include β-leucine, β-lysine, β-arginine, β-glutamate, β-glutamine, β-phenylalanine, and β-tyrosine.[12] For instance, β-leucine is produced in humans through the metabolism of L-leucine.[13]

The primary biological significance of β-amino acids in drug development stems from their ability to form stable secondary structures in β-peptides and their resistance to degradation by proteases. This increased metabolic stability makes them attractive candidates for developing peptide-based drugs with improved pharmacokinetic profiles.[14]

Key Experimental Protocols

The following sections provide detailed methodologies for the key synthetic transformations used in the preparation of β-amino acids.

Arndt-Eistert Homologation of α-Amino Acids

This reaction is a reliable method for the one-carbon chain extension of α-amino acids to their corresponding β-amino acids. The stereochemistry of the α-carbon is generally retained.

Workflow:

Arndt_Eistert_Workflow start N-Protected α-Amino Acid step1 Acid Chloride Formation (e.g., SOCl₂, (COCl)₂) start->step1 step2 Reaction with Diazomethane (forms α-diazoketone) step1->step2 step3 Wolff Rearrangement (Ag₂O, hv, or heat) step2->step3 step4 Nucleophilic Trapping (e.g., H₂O, R'OH) step3->step4 end N-Protected β-Amino Acid step4->end

General workflow for the Arndt-Eistert homologation.

Protocol: Synthesis of Boc-(S)-β-Homophenylalanine from Boc-(S)-Phenylalanine [8]

  • Acid Chloride Formation: To a solution of Boc-(S)-phenylalanine (1.0 eq) in anhydrous THF at -15 °C, add N-methylmorpholine (1.1 eq). Slowly add isobutyl chloroformate (1.1 eq) and stir the mixture for 15 minutes.

  • Diazoketone Synthesis: In a separate flask, prepare a solution of diazomethane in diethyl ether. Add the previously formed mixed anhydride solution to the diazomethane solution at 0 °C and stir for 2 hours.

  • Wolff Rearrangement: The diazoketone intermediate is then subjected to Wolff rearrangement in the presence of a silver oxide (Ag₂O) catalyst and water as a nucleophile to yield the homologated carboxylic acid.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography.

Quantitative Data:

Starting MaterialProductYieldEnantiomeric Excess (ee)Reference
Boc-(S)-PhenylalanineBoc-(S)-β-HomophenylalanineHigh>99%[8]
Asymmetric Mannich Reaction

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which can be further converted to β-amino acids. The use of chiral catalysts allows for high enantioselectivity.

Protocol: Organocatalyzed Asymmetric Mannich Reaction [15]

  • Catalyst and Aldehyde Preparation: Isovaleraldehyde (2 equiv.) is added to a solution of a proline-derived tetrazole catalyst (0.1 equiv.) in CHCl₃ at room temperature and stirred for 30 minutes.

  • Addition of Iminium Precursor and Base: An α-amido sulfone (1 equiv.) and KF (5 equiv.) are added successively to the reaction mixture.

  • Reaction and Purification: The mixture is stirred for 24 hours, then diluted with CH₂Cl₂ and purified by flash column chromatography.

Quantitative Data:

AldehydeImine PrecursorCatalystYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
IsovaleraldehydeN-Boc-α-amido sulfoneProline-derived tetrazole85-90%>95:5 (syn)>98%[15]
Conjugate (Aza-Michael) Addition

The aza-Michael addition of an amine to an α,β-unsaturated ester is a direct method for the synthesis of β-amino esters.

Protocol: Catalyst- and Solvent-Free Aza-Michael Addition [16]

  • Reaction Setup: A β-fluoroalkylated acrylate and an amine are mixed in the absence of a catalyst and solvent.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature for a designated time.

  • Work-up and Purification: The crude product is purified by chromatography to yield the fluoroalkylated β-amino acid derivative.

Quantitative Data:

Acrylate SubstrateAmine NucleophileYieldReference
β-Fluoroalkylated acrylateVarious aminesup to 99%[16]

Biosynthetic Pathways of β-Alanine

β-Alanine, the most abundant natural β-amino acid, is synthesized in organisms through two primary pathways.

Reductive Pyrimidine Degradation Pathway

In this pathway, pyrimidine bases like uracil are catabolized to β-alanine. This is a widespread pathway in bacteria.

Pyrimidine_Degradation Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase N_Carbamoyl_beta_Alanine N-Carbamoyl-β-Alanine Dihydrouracil->N_Carbamoyl_beta_Alanine Dihydropyrimidinase beta_Alanine β-Alanine N_Carbamoyl_beta_Alanine->beta_Alanine β-Ureidopropionase

Reductive degradation of uracil to β-alanine.
L-Aspartate Decarboxylation Pathway

A more direct route to β-alanine is the decarboxylation of the α-amino acid L-aspartate, catalyzed by the enzyme L-aspartate-α-decarboxylase.

Aspartate_Decarboxylation L_Aspartate L-Aspartate beta_Alanine β-Alanine L_Aspartate->beta_Alanine L-Aspartate-α-decarboxylase (ADC)

Biosynthesis of β-alanine from L-aspartate.

Physicochemical Properties of Selected β-Amino Acids

The following table summarizes key physicochemical properties of β-alanine and some of its homologues. Data for many β-amino acids are not as readily available as for their α-counterparts, reflecting their status as "unnatural" amino acids.

β-Amino AcidMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)pKa (COOH)pKa (NH₃⁺)
β-AlanineC₃H₇NO₂89.09207 (decomposes)3.5510.24
(R)-β-Aminobutyric acidC₄H₉NO₂103.12220 (decomposes)~3.6~10.4
(S)-β-HomophenylalanineC₁₀H₁₃NO₂179.22218-220Not readily availableNot readily available
β-LeucineC₆H₁₃NO₂131.17Not readily availableNot readily availableNot readily available

Conclusion and Future Perspectives

The field of β-amino acid chemistry has evolved significantly from the initial discovery of β-alanine in a natural dipeptide to the sophisticated asymmetric syntheses that now allow access to a vast array of structurally diverse analogues. The unique properties of β-amino acids, particularly their ability to form stable secondary structures and resist enzymatic degradation, have cemented their importance in medicinal chemistry and drug design. As our understanding of the biological roles of β-peptides deepens and synthetic methodologies become even more refined and sustainable, the potential for β-amino acids to form the basis of the next generation of therapeutics will undoubtedly continue to grow. The development of biocatalytic and continuous flow processes for their synthesis represents the next frontier, promising more efficient and environmentally benign routes to these valuable building blocks.

References

The Architecture of Nature's β-Amino Acid Assembly Lines: A Technical Guide to Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into natural products represents a fascinating deviation from the canonical rules of peptide and polyketide biosynthesis, leading to molecules with unique structural features and potent biological activities. This in-depth technical guide provides a comprehensive overview of the core principles and experimental methodologies employed in the study of β-amino acid-containing natural product biosynthesis. We delve into the enzymatic machinery responsible for the formation and incorporation of these non-proteinogenic building blocks and present detailed protocols for key experiments, alongside quantitative data to support further research and development in this exciting field.

Core Biosynthetic Strategies for β-Amino Acid Incorporation

The biosynthesis of β-amino acid-containing natural products is a testament to the versatility of microbial and plant secondary metabolism. These pathways often involve a fascinating interplay between non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), and a variety of tailoring enzymes. The introduction of a β-amino acid can occur at various stages of the biosynthetic assembly line, from the selection of a β-amino acid as a starter unit to its incorporation as an extender unit within a growing polypeptide or polyketide chain.

A central theme in the biosynthesis of these molecules is the enzymatic conversion of α-amino acids to their β-isomers. This critical step is primarily catalyzed by a class of enzymes known as amino mutases . These enzymes, often dependent on cofactors like 4-methylideneimidazole-5-one (MIO), facilitate the intramolecular transfer of an amino group from the α- to the β-position of an amino acid substrate.[1]

Once formed, the β-amino acid is typically activated by an adenylation (A) domain of an NRPS module. This activation involves the formation of a β-aminoacyl-AMP intermediate, which is then loaded onto a thiolation (T) domain (also known as a peptidyl carrier protein or PCP) for subsequent condensation reactions. In some cases, β-amino acids can also be formed through the action of decarboxylases on dicarboxylic amino acids.

This guide will focus on the biosynthesis of four prominent examples of β-amino acid-containing natural products: the anticancer drug Taxol , the antibiotic Andrimid , the uridyl peptide antibiotic Pacidamycin , and the cyclodepsipeptide Jaspamide .

Case Studies in β-Amino Acid Biosynthesis

The Taxol Side Chain: A Tale of an Aminomutase

The potent anticancer activity of Taxol (paclitaxel) is critically dependent on its C-13 side chain, which contains a β-phenylalanine derivative. The biosynthesis of this side chain begins with the conversion of L-phenylalanine to (R)-β-phenylalanine, a reaction catalyzed by the enzyme phenylalanine aminomutase (PAM) .[2] This MIO-dependent enzyme represents a key control point in the pathway and has been a subject of extensive study.[3][4]

Enzyme SourceSubstrateKmVmax / kcatReference
Taxus chinensisL-Phenylalanine1.1 mM110.1 µmol/min/mg[2]
Taxus brevifoliaL-Phenylalanine45 µM0.015 s-1 (kcat)[5]

Taxol_Side_Chain_Biosynthesis cluster_0 β-Phenylalanine Formation cluster_1 Side Chain Assembly L-Phenylalanine L-Phenylalanine PAM Phenylalanine Aminomutase (PAM) L-Phenylalanine->PAM beta-Phenylalanine beta-Phenylalanine PAM->beta-Phenylalanine Activation_and_Acylation Activation & Acyl-CoA Formation beta-Phenylalanine->Activation_and_Acylation Multiple Steps BAPT Baccatin III Acyltransferase Activation_and_Acylation->BAPT Baccatin_III Baccatin_III Baccatin_III->BAPT N-debenzoyl-2'-deoxytaxol N-debenzoyl-2'-deoxytaxol BAPT->N-debenzoyl-2'-deoxytaxol Taxol Taxol N-debenzoyl-2'-deoxytaxol->Taxol Further Tailoring

Andrimid: A Dissociated Hybrid PKS-NRPS System

Andrimid is a potent inhibitor of bacterial acetyl-CoA carboxylase and is assembled by a unique, dissociated hybrid PKS-NRPS system.[6] The β-amino acid in andrimid, (S)-β-phenylalanine, is synthesized from L-phenylalanine by the aminomutase AdmH . This is followed by its activation to (S)-β-Phe-AMP by the standalone adenylation domain AdmJ and subsequent loading onto the carrier protein AdmI.[4][7]

ParameterValueConditionReference
Initial Yield7.00 ± 0.40 mg/LStandard fermentation[8]
Optimized Yield140.3 ± 1.28 mg/LOptimized fermentation[8]
IC50 (E. coli AccD)12 nMIn vitro inhibition assay[7]
IC50 (AdmT)500 nMIn vitro inhibition assay[7]

Andrimid_Biosynthesis_Initiation cluster_beta_phe β-Phenylalanine Module cluster_acyl_chain Acyl Chain Module L-Phe L-Phenylalanine AdmH AdmH (Aminomutase) L-Phe->AdmH S-beta-Phe (S)-β-Phenylalanine AdmH->S-beta-Phe AdmJ AdmJ (A-domain) S-beta-Phe->AdmJ ATP AdmI AdmI (T-domain) AdmJ->AdmI AMP + PPi AdmF AdmF (Transglutaminase) AdmI->AdmF PKS Polyketide Synthase (Adm proteins) Octatrienoyl_chain Octatrienoyl chain PKS->Octatrienoyl_chain Octatrienoyl_chain->AdmF Andrimid_precursor Andrimid_precursor AdmF->Andrimid_precursor N-acyl-β-Phe intermediate Andrimid Andrimid Andrimid_precursor->Andrimid Further Assembly

Pacidamycin: A Complex Uridyl Peptide Antibiotic

The pacidamycins are a family of uridyl peptide antibiotics characterized by a complex pseudopeptide backbone containing the β-amino acid (2S, 3S)-diaminobutyric acid (DABA).[9] The biosynthetic gene cluster for pacidamycin has been identified and features a highly dissociated set of NRPS enzymes.[10][11] The biosynthesis of DABA is proposed to proceed from threonine. The assembly of the peptide chain involves a series of standalone adenylation, thiolation, and condensation domains, highlighting a remarkable example of modularity in natural product biosynthesis.[12] Precursor-directed biosynthesis studies have shown that the pacidamycin biosynthetic machinery can accept various tryptophan analogs, in some cases leading to higher yields than the natural product.[13][14]

Pacidamycin_Biosynthesis_Workflow cluster_precursors Precursor Synthesis cluster_assembly NRPS Assembly cluster_finalization Final Assembly and Release Threonine Threonine DABA_synthase DABA Synthase (e.g., PacS) Threonine->DABA_synthase DABA (2S,3S)-Diaminobutyric Acid DABA_synthase->DABA A-domains Adenylation Domains (PacL, PacO, PacP) DABA->A-domains Amino_Acids L-Ala, L-m-Tyr, etc. Amino_Acids->A-domains Uridine Uridine Nucleoside_attachment Nucleoside Attachment (PacI) Uridine->Nucleoside_attachment Activation T-domains Thiolation Domains (PacH, etc.) A-domains->T-domains Loading C-domains Condensation Domains (PacI, etc.) T-domains->C-domains Peptide Bond Formation Peptide_intermediate Peptide_intermediate C-domains->Peptide_intermediate Elongation Peptide_intermediate->Nucleoside_attachment Condensation Pacidamycin Pacidamycin Nucleoside_attachment->Pacidamycin Release

Jaspamide: A Marine Sponge-Derived Cyclodepsipeptide

Jaspamide (or jasplakinolide) is a potent insecticidal and antifungal cyclodepsipeptide isolated from marine sponges of the genus Jaspis.[15] Its biosynthesis is attributed to symbiotic bacteria and involves a hybrid PKS-NRPS pathway. The β-amino acid in jaspamide is β-tyrosine. While the biosynthetic gene cluster has been identified, detailed in vitro characterization of the enzymes involved is still an active area of research.

Experimental Protocols for Studying β-Amino Acid Biosynthesis

This section provides detailed methodologies for key experiments commonly used to investigate the biosynthesis of β-amino acid-containing natural products.

Enzyme Assays for Adenylation Domains

The activity of adenylation (A) domains is a critical determinant of substrate specificity in NRPS pathways. The ATP-pyrophosphate (ATP-PPi) exchange assay is a widely used method to characterize the substrate profile of A-domains.

Protocol: ATP-[32P]PPi Exchange Assay [9]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT.

    • Prepare stock solutions of ATP (100 mM), sodium pyrophosphate (NaPPi, 100 mM), [32P]NaPPi (10 µCi/µL), and the amino acid substrate (100 mM).

    • Prepare the purified A-domain enzyme at a concentration of 1-5 µM in a suitable storage buffer.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the following in a final volume of 50 µL:

      • 5 µL of 10x reaction buffer

      • 5 µL of 10 mM ATP

      • 2.5 µL of 10 mM NaPPi

      • 0.5 µL of [32P]NaPPi

      • 5 µL of 10 mM amino acid substrate

      • Water to 45 µL

    • Pre-incubate the mixture at 30°C for 2 minutes.

    • Initiate the reaction by adding 5 µL of the A-domain enzyme solution.

    • Incubate the reaction at 30°C for 10-30 minutes.

  • Quenching and Detection:

    • Stop the reaction by adding 500 µL of a quenching solution (1% activated charcoal in 0.1 M NaPPi and 5% perchloric acid).

    • Vortex the mixture and incubate on ice for 10 minutes to allow the charcoal to adsorb the [32P]ATP.

    • Pellet the charcoal by centrifugation at 14,000 rpm for 5 minutes.

    • Carefully remove the supernatant.

    • Wash the charcoal pellet twice with 1 mL of wash buffer (0.1 M NaPPi).

    • Resuspend the final charcoal pellet in 100 µL of water and transfer to a scintillation vial with 4 mL of scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [32P]ATP formed by comparing the counts per minute (CPM) to a standard curve of known [32P]ATP concentrations.

    • Calculate the specific activity of the enzyme (e.g., in nmol/min/mg).

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the amino acid substrate.

ATP_PPi_Exchange_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, ATP, [32P]PPi, Amino Acid) Start->Prepare_Reaction_Mixture Pre-incubate Pre-incubate at 30°C Prepare_Reaction_Mixture->Pre-incubate Add_Enzyme Add A-domain Enzyme Pre-incubate->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Quench_Reaction Quench with Charcoal Slurry Incubate->Quench_Reaction Wash_Charcoal Wash Charcoal Pellets Quench_Reaction->Wash_Charcoal Scintillation_Counting Measure Radioactivity Wash_Charcoal->Scintillation_Counting Data_Analysis Calculate Specific Activity and Kinetic Parameters Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Gene Knockout in Streptomyces using the ReDirect Protocol

The functional characterization of biosynthetic gene clusters often relies on the targeted inactivation of specific genes. The ReDirect protocol is a widely used PCR-targeting method for generating gene knockouts in Streptomyces.[16]

Protocol: Gene Deletion in Streptomyces via ReDirect

  • Design of Disruption Cassette Primers:

    • Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the gene to be deleted and 20-nucleotide priming sequences that anneal to the disruption cassette template (e.g., pIJ773).

  • PCR Amplification of the Disruption Cassette:

    • Perform PCR using the designed primers and a template plasmid containing an antibiotic resistance gene flanked by FLP recognition target (FRT) sites.

    • Purify the PCR product, which now contains the resistance cassette flanked by sequences homologous to the target gene's flanking regions.

  • Electroporation into E. coli BW25113/pIJ790:

    • Introduce the purified disruption cassette and a cosmid carrying the target biosynthetic gene cluster into E. coli BW25113/pIJ790, which expresses the λ-Red recombinase system.

    • Select for colonies containing the recombinant cosmid where the target gene has been replaced by the disruption cassette.

  • Conjugal Transfer to Streptomyces:

    • Introduce the recombinant cosmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.

    • Perform intergeneric conjugation between the E. coli donor and the recipient Streptomyces strain.

    • Select for Streptomyces exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the chromosomal gene with the disruption cassette.

  • Verification of Gene Knockout:

    • Confirm the gene deletion by PCR analysis of genomic DNA from the mutant strain using primers that flank the deleted region.

    • Further confirmation can be obtained by Southern blot analysis.

  • (Optional) Removal of the Resistance Cassette:

    • Introduce a plasmid expressing the FLP recombinase to excise the resistance cassette, leaving behind a small "scar" sequence. This allows for the creation of unmarked deletions.

Gene_Knockout_Workflow Start Start Primer_Design Design Primers for Disruption Cassette Start->Primer_Design PCR_Amplification PCR Amplify Disruption Cassette Primer_Design->PCR_Amplification Electroporation Electroporate into E. coli with Recombinase PCR_Amplification->Electroporation Recombination Homologous Recombination in E. coli Electroporation->Recombination Conjugation Conjugal Transfer to Streptomyces Recombination->Conjugation Double_Crossover Double Crossover in Streptomyces Conjugation->Double_Crossover Selection Select for Mutant Colonies Double_Crossover->Selection Verification Verify Knockout by PCR/Southern Blot Selection->Verification End End Verification->End

Isotopic Labeling Studies for Pathway Elucidation

Stable isotope labeling is a powerful technique to trace the metabolic origins of atoms within a natural product. By feeding isotopically labeled precursors to the producing organism and analyzing the incorporation pattern in the final product by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the biosynthetic pathway can be elucidated.

Protocol: Stable Isotope Labeling and LC-MS Analysis [5][17]

  • Precursor Selection and Feeding:

    • Based on the predicted biosynthetic pathway, select appropriate stable isotope-labeled precursors (e.g., 13C-labeled amino acids, 15N-labeled ammonium salts, 18O-water).

    • Grow the producing organism in a defined medium.

    • During the production phase, supplement the culture with the labeled precursor. The timing and concentration of feeding should be optimized for maximal incorporation.

    • Include an unlabeled control culture grown under identical conditions.

  • Extraction and Purification:

    • After a suitable incubation period, harvest the culture and extract the natural product of interest using an appropriate solvent system.

    • Purify the compound using chromatographic techniques (e.g., HPLC) to obtain a pure sample.

  • LC-MS Analysis:

    • Analyze the purified labeled and unlabeled samples by high-resolution liquid chromatography-mass spectrometry (LC-MS).

    • Compare the mass spectra of the labeled and unlabeled compounds. The mass shift in the molecular ion of the labeled compound will indicate the number of incorporated labeled atoms.

    • For more detailed positional information, tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern of the labeled molecule.

  • Data Interpretation:

    • Correlate the observed mass shifts with the proposed biosynthetic pathway to confirm the origin of specific atoms or moieties within the molecule.

Conclusion and Future Perspectives

The study of β-amino acid-containing natural product biosynthesis continues to be a vibrant and rewarding area of research. The elucidation of these complex pathways not only provides fundamental insights into the enzymatic logic of natural product assembly but also opens up exciting opportunities for biosynthetic engineering and the generation of novel bioactive compounds. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers seeking to explore and harness the biosynthetic potential of these remarkable molecules. Future efforts in this field will likely focus on the discovery of novel β-amino acid-forming enzymes, the in vitro reconstitution of entire biosynthetic pathways, and the application of synthetic biology tools to create custom-designed assembly lines for the production of new-to-nature β-amino acid-containing products with improved therapeutic properties.

References

In-Depth Technical Guide: Fundamental Properties of 3-Amino-3-(4-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-cyanophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in the fields of medicinal chemistry and neuropharmacology. Its rigid structure, conferred by the phenyl ring, combined with the presence of a polar cyano group and chiral center, makes it a valuable building block for the synthesis of peptidomimetics and other biologically active molecules.[1][2] The cyano moiety can serve as a versatile chemical handle for further molecular modifications, enhancing its utility in drug design and development.[3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, detailed experimental protocols for its synthesis and resolution, and an exploration of its potential biological activity and associated signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its enantiomers are summarized in the tables below. These data are essential for its handling, characterization, and application in research and development.

Table 1: General and Chemical Properties

PropertyValueReference
IUPAC Name This compound
Synonyms DL-β-(4-Cyanophenyl)-β-alanine[4]
CAS Number 80971-95-5[4]
Molecular Formula C₁₀H₁₀N₂O₂[4]
Molecular Weight 190.20 g/mol [4]
Appearance White to off-white powder[2]
Predicted pKa Acidic: ~3.5-4.5, Basic: ~9.0-10.0

Table 2: Physical Properties of Enantiomers

Property(S)-Enantiomer(R)-EnantiomerReference
CAS Number 718596-77-1738606-24-1[2][5]
Appearance White to off-white powderWhite powder[2][5]
Melting Point Not specifiedNot specified
Optical Rotation [α]²⁵_D_ = +12.5° (c=1 in 1M HCl)[α]²⁵_D_ = -12.5° (c=1 in 1M HCl)[4]

Table 3: Solubility Profile (Qualitative)

SolventSolubility
Water Sparingly soluble
Methanol Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Dichloromethane Insoluble
Ethyl Acetate Sparingly soluble

Experimental Protocols

The following protocols are based on established synthetic and resolution methodologies.

Synthesis of Racemic this compound

The synthesis of the racemic compound can be achieved through a modified Rodionov reaction.

  • Materials: 4-cyanobenzaldehyde, malonic acid, ammonium acetate, ethanol.

  • Procedure:

    • A mixture of 4-cyanobenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) in ethanol is heated to reflux for 6-8 hours.

    • The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

    • The crude product is washed with cold ethanol and then water to remove unreacted starting materials and salts.

    • The product is dried under vacuum to yield racemic this compound.

Purification by Recrystallization
  • Procedure:

    • The crude racemic this compound is dissolved in a minimum amount of boiling water or an ethanol/water mixture.

    • The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystallization.

    • The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Enzymatic Resolution of Enantiomers

The separation of the enantiomers can be performed via enzymatic resolution of the corresponding ethyl ester.

  • Esterification:

    • Racemic this compound is suspended in ethanol, and thionyl chloride (1.2 equivalents) is added dropwise at 0°C.

    • The mixture is stirred at room temperature for 24 hours.

    • The solvent is removed under reduced pressure to yield the ethyl ester hydrochloride.

  • Enzymatic Acylation:

    • The racemic ethyl ester is dissolved in an organic solvent (e.g., diisopropyl ether).

    • Lipase from Candida antarctica (e.g., Novozym 435) and an acyl donor (e.g., ethyl butyrate) are added.

    • The reaction is monitored by chiral HPLC. The lipase selectively acylates one enantiomer (typically the R-enantiomer), leaving the other (S-enantiomer) unreacted.

    • The reaction is stopped at approximately 50% conversion.

  • Separation and Hydrolysis:

    • The enzyme is removed by filtration.

    • The acylated ester and the unreacted ester are separated by column chromatography.

    • The separated esters are then hydrolyzed under acidic conditions (e.g., refluxing in 6M HCl) to yield the corresponding enantiomerically pure (S)- and (R)-3-Amino-3-(4-cyanophenyl)propanoic acids.

experimental_workflow cluster_synthesis Synthesis of Racemic Compound cluster_resolution Enantiomeric Resolution s1 4-Cyanobenzaldehyde + Malonic Acid + Ammonium Acetate s2 Reflux in Ethanol s1->s2 s3 Filtration & Washing s2->s3 s4 Racemic Product s3->s4 r1 Racemic Product r2 Esterification (Ethanol, SOCl2) r1->r2 r3 Racemic Ethyl Ester r2->r3 r4 Enzymatic Acylation (Lipase, Acyl Donor) r3->r4 r5 Mixture of (S)-Ester and Acylated (R)-Ester r4->r5 r6 Column Chromatography r5->r6 r7 (S)-Ester r6->r7 r8 Acylated (R)-Ester r6->r8 r9 Acid Hydrolysis r7->r9 r10 Acid Hydrolysis r8->r10 r11 (S)-Enantiomer r9->r11 r12 (R)-Enantiomer r10->r12

Caption: Experimental workflow for the synthesis and resolution of this compound.

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, its structural similarity to known neuroactive compounds suggests potential biological activity.[2] Specifically, its β-amino acid scaffold is a common feature in ligands for γ-aminobutyric acid (GABA) receptors.

Hypothetical Interaction with GABA_B Receptors

Direct experimental evidence for the interaction of this compound with specific biological targets is limited. However, a study on the structurally related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, demonstrated weak antagonistic activity at GABA_B receptors.[6] Given the similar electronic properties of the cyano and chloro substituents on the phenyl ring, it is plausible that this compound may also interact with GABA_B receptors, potentially as an antagonist or a partial agonist.

GABA_B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission in the central nervous system.[7] They are heterodimers composed of GABA_B1 and GABA_B2 subunits. Ligand binding to the GABA_B1 subunit induces a conformational change that activates the associated G-protein (typically Gαi/o). This activation leads to downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of ion channel activity.[7]

The diagram below illustrates the canonical GABA_B receptor signaling pathway and the hypothetical point of interaction for this compound.

GABAB_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GABAB_R GABAB Receptor (GABAB1/GABAB2) G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP converts Ca_ion Ca2+ Influx Ca_channel->Ca_ion decreased K_ion K+ Efflux K_channel->K_ion increased ligand This compound (Hypothetical Ligand) ligand->GABAB_R binds ATP ATP response Inhibition of Neurotransmitter Release

Caption: Hypothetical signaling pathway of GABA_B receptor modulation by this compound.

Conclusion

This compound is a versatile synthetic building block with significant potential in drug discovery and development. Its well-defined chemical and physical properties, along with established synthetic and resolution protocols, make it an accessible tool for medicinal chemists. While its direct biological targets are yet to be fully elucidated, its structural similarity to known GABA_B receptor ligands suggests a plausible avenue for future pharmacological investigation. Further research into the structure-activity relationships of its derivatives could lead to the development of novel therapeutics targeting the GABAergic system and other neurological pathways.

References

Structural Characterization of 3-Amino-3-(4-cyanophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-cyanophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structure, featuring a chiral center and a cyano-functionalized aromatic ring, makes it a valuable building block for the synthesis of peptidomimetics, enzyme inhibitors, and other bioactive molecules.[1][2] The cyano group serves as a useful spectroscopic probe and a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the structural characterization of this compound, detailing spectroscopic data and the methodologies used for its analysis.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₁₀N₂O₂[3]
Molecular Weight190.20 g/mol [3]
AppearanceWhite to off-white powder[4]
Melting Point243-245 °C[5]
CAS Number80971-95-5[3]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.55-2.80m2HCH₂
4.90-5.10m1HCH
7.20-7.95m4HAromatic CH
8.06s1HNH

Data sourced from studies on N-protected derivatives, with expected shifts for the free amino acid.[5]

¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
40.3CH₂
51.4CH
111.4Aromatic C
118.5Aromatic C
127.1 (2C)Aromatic CH
132.5 (2C)Aromatic CH
146.2Aromatic C
171.4COOH

Data extrapolated from related structures and derivatives.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic nitrile stretching frequency is a key diagnostic feature.

Key IR Absorptions (KBr, cm⁻¹)

Wavenumber (cm⁻¹)Functional Group
3296N-H stretch (amine)
2964C-H stretch (aliphatic)
2228C≡N stretch (nitrile)
1740C=O stretch (carboxylic acid)
1654N-H bend (amine)

Data obtained from the ethyl ester derivative, with characteristic peaks expected for the free acid.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Chemical Ionization (CI) Mass Spectrometry Data

m/zRelative AbundanceAssignment
291100[M+H]⁺ (for Boc-protected derivative)
23520[M+H - tBu]⁺
21720[M+H - Boc]⁺
19124[M+H - CO₂ - tBu]⁺
17412
13032

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound, based on established methodologies.[5][6]

Synthesis of Racemic this compound

A common method for the synthesis of this class of compounds is the Rodionov reaction.

Protocol:

  • A mixture of 4-cyanobenzaldehyde, malonic acid, and ammonium acetate in ethanol is refluxed for several hours.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and dried under reduced pressure.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/acetone).

NMR Spectroscopy

Protocol:

  • Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a suitable pH adjustment).

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer.

  • Chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Protocol:

  • A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry

Protocol:

  • The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., Chemical Ionization or Electrospray Ionization).

  • For CI, a reagent gas such as methane or ammonia is used.

  • The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.

Visualizations

General Experimental Workflow for Structural Characterization

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_data Data Analysis & Elucidation start Starting Materials (4-cyanobenzaldehyde, malonic acid, ammonium acetate) reaction Rodionov Reaction start->reaction purification Purification (Filtration, Recrystallization) reaction->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Analysis ir IR Spectroscopy product->ir Analysis ms Mass Spectrometry product->ms Analysis spectral_data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) nmr->spectral_data ir->spectral_data ms->spectral_data structure Structural Confirmation spectral_data->structure

Caption: Workflow for the synthesis and structural characterization of the target compound.

Applications in Drug Discovery

This compound serves as a versatile scaffold in drug discovery. Its incorporation into peptide sequences can induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. The cyanophenyl moiety can participate in dipole-dipole or hydrogen bonding interactions within a receptor's active site. Furthermore, this compound is a key intermediate in the synthesis of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4) and in the development of modulators for neurotransmitter receptors.[4][7][8] Its potential applications extend to treatments for neurological disorders, where it may influence synaptic transmission.[4][9]

Conclusion

The structural characterization of this compound is well-established through a combination of NMR, IR, and mass spectrometry techniques. These methods confirm the presence of the key functional groups and provide a detailed map of the molecule's atomic connectivity. While crystallographic data would provide the most definitive solid-state structural information, the available spectroscopic data is robust and sufficient for confirming the identity and purity of the compound for its use in research and drug development. The synthetic accessibility and unique structural features of this β-amino acid will continue to make it a valuable tool for medicinal chemists.

References

Spectroscopic and Synthetic Profile of 3-Amino-3-(4-cyanophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 3-amino-3-(4-cyanophenyl)propanoic acid and its key derivatives. The information is intended to support research and development activities in peptide synthesis, medicinal chemistry, and drug discovery, where this compound serves as a valuable building block.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound and its common derivatives. This structured presentation facilitates easy comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate[1]CDCl₃1.23 (3H, t, J = 7.14 Hz, CH₃), 2.24 (2H, s, NH₂), 2.66 (2H, d, J = 6.76 Hz, CH₂CO), 4.14 (2H, q, J = 7.11 Hz, CH₂CH₃), 4.50 (1H, t, J = 6.74 Hz, CH), 7.50 (2H, d, J = 8.20 Hz, aromatic), 7.63 (2H, d, J = 8.32 Hz, aromatic)
(±)-3-(tert-Butoxycarbonylamino)-3-(4-cyanophenyl)propanoic acid[1]-1.40 (9H, s, t-Bu), 2.60–2.80 (2H, m, CH₂), 4.90–5.05 (1H, m, CH), 7.55 (2H, d, J = 8.11, aromatic), 7.61 (1H, d, J = 8.21 Hz, NH), 7.85 (2H, d, J = 7.98, aromatic)
(±)-3-(Fmoc-amino)-3-(4-cyanophenyl)propanoic acid[1]-2.55–2.80 (2H, m, CH₂), 4.10–4.35 (3H, m, Fmoc CH₂, CH), 4.90–5.10 (1H, m, CH), 7.20–7.95 (12H, m, aromatic), 8.06 (1H, s, NH)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
Ethyl (±)-3-N-butanoyl-3-amino-3-(4-cyanophenyl)propanoate[1]-13.8, 14.1, 19.1, 38.7, 39.5, 49.2, 61.2, 111.4, 118.5, 2 × 127.1, 2 × 132.5, 146.2, 170.9, 172.4
(±)-3-(Fmoc-amino)-3-(4-cyanophenyl)propanoic acid[2]-40.3, 46.6, 51.4, 65.3, 111.3, 118.2, 119.5, 124.5, 126.5, 127.2, 127.5, 132.1, 140.8, 143.2, 146.9, 155.6, 172.1
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

CompoundMatrixCharacteristic Peaks (ν) in cm⁻¹
Ethyl (±)-3-N-butanoyl-3-amino-3-(4-cyanophenyl)propanoate[1]KBr3296, 2964, 2228, 1740, 1654

Experimental Protocols

Detailed methodologies for the synthesis and derivatization of this compound are provided below.

Synthesis of Racemic this compound

The synthesis of the racemic amino acid is achieved through a modified Rodionov reaction.[1]

Procedure:

  • A mixture of 4-cyanobenzaldehyde, malonic acid, and ammonium acetate in ethanol is heated under reflux.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.

  • The crude product is washed with cold ethanol and dried under reduced pressure to yield racemic this compound.

Synthesis of Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate

The ethyl ester is prepared from the corresponding amino acid hydrochloride salt.[1][2]

Procedure:

  • Racemic this compound is suspended in ethanol.

  • Thionyl chloride is added dropwise at 0 °C, and the mixture is then refluxed.

  • After completion, the solvent is evaporated under reduced pressure to yield the hydrochloride salt of the ethyl ester.

  • The free base is obtained by treating the hydrochloride salt with triethylamine in dichloromethane.[1][2]

  • The solvent is evaporated, and the residue is purified by column chromatography.

N-Protection of this compound

Boc Protection: [1]

  • This compound is dissolved in a 1:1 mixture of dioxane and water.

  • Potassium carbonate and di-tert-butyl dicarbonate are added to the solution.

  • The mixture is stirred for 5 hours.

  • The pH is adjusted to 2 with 1M HCl.

  • The product is extracted with ethyl acetate, dried over sodium sulfate, and the solvent is evaporated to yield (±)-3-(tert-butoxycarbonylamino)-3-(4-cyanophenyl)propanoic acid.

Fmoc Protection: [1]

  • This compound is dissolved in a 1:1 mixture of acetone and water and cooled to 0 °C.

  • Sodium bicarbonate and Fmoc-OSu are added.

  • The mixture is stirred for 2 hours at 0 °C and then overnight at room temperature.

  • After removing the acetone, the pH is adjusted to 2 with 1M HCl.

  • The product is extracted with ethyl acetate, dried over sodium sulfate, and the solvent is evaporated to yield (±)-3-(Fmoc-amino)-3-(4-cyanophenyl)propanoic acid.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from 4-cyanobenzaldehyde to the N-protected derivatives of this compound.

Synthesis_Workflow cluster_esterification Esterification cluster_protection N-Protection start 4-Cyanobenzaldehyde reagents1 Malonic Acid, Ammonium Acetate, Ethanol, Reflux rac_amino_acid Racemic This compound reagents1->rac_amino_acid Rodionov Reaction ester_reagents Ethanol, Thionyl Chloride, Reflux rac_amino_acid->ester_reagents boc_reagents Di-tert-butyl dicarbonate, K₂CO₃, Dioxane/Water rac_amino_acid->boc_reagents fmoc_reagents Fmoc-OSu, NaHCO₃, Acetone/Water rac_amino_acid->fmoc_reagents ethyl_ester Ethyl (±)-3-amino-3- (4-cyanophenyl)propanoate ester_reagents->ethyl_ester boc_protected (±)-3-(Boc-amino)-3- (4-cyanophenyl)propanoic Acid boc_reagents->boc_protected fmoc_protected (±)-3-(Fmoc-amino)-3- (4-cyanophenyl)propanoic Acid fmoc_reagents->fmoc_protected

Caption: Synthetic route to this compound and its derivatives.

References

The Expanding Toolkit of Protein Engineering: A Technical Guide to the Biological Role of Unnatural Amino Acids in Protein Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids (UAAs) into proteins represents a paradigm shift in our ability to probe and manipulate biological systems. By moving beyond the canonical 20 amino acids, researchers can endow proteins with novel chemical and physical properties, leading to enhanced stability, altered functionality, and the creation of sophisticated therapeutic modalities. This in-depth technical guide explores the core biological roles of UAAs in protein structure, providing detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to facilitate the adoption of this transformative technology.

Enhancing Protein Stability and Function through UAA Incorporation

The site-specific incorporation of UAAs allows for the precise modification of a protein's physicochemical properties. By introducing functionalities not found in natural amino acids, researchers can systematically investigate and engineer protein stability, folding, and catalytic activity.

Impact on Thermal Stability

The melting temperature (Tm) of a protein is a critical indicator of its thermal stability. The incorporation of UAAs can significantly alter a protein's Tm by introducing new non-covalent interactions, improving hydrophobic packing, or increasing conformational rigidity.

ProteinWild-Type ResidueUAA SubstitutionΔTm (°C)Reference
T4 LysozymeLeu133S,S-2-amino-4-methylhexanoic acid+1.5[1]
T4 LysozymeLeu133S-2-amino-3-cyclopentylpropanoic acid+2.1[1]
T4 LysozymeLeu133O-methyl serine-3.2[1]

This table presents a selection of data to illustrate the potential impact of UAA incorporation on protein thermal stability. A comprehensive database of all UAA effects is beyond the scope of this guide.

Modulation of Catalytic Efficiency

The introduction of UAAs into an enzyme's active site or allosteric sites can profoundly impact its catalytic efficiency (kcat/Km). This allows for the fine-tuning of substrate specificity and reaction rates, opening avenues for the development of novel biocatalysts.

EnzymeWild-Type ResidueUAA Substitutionkcat/Km (M-1s-1)Fold Change
Dihydrofolate ReductaseTrp1133-(2-naphthyl)-alanine1.2 x 1060.5
Dihydrofolate ReductasePhe1343-(2-naphthyl)-alanine1.8 x 1060.75
Dihydrofolate ReductaseLeu1203-(2-naphthyl)-alanine0.8 x 1060.33

Data for murine dihydrofolate reductase. The wild-type kcat/Km is approximately 2.4 x 106 M-1s-1.

Altering Binding Affinities

The precise control over side-chain chemistry afforded by UAAs is a powerful tool for modulating protein-ligand and protein-protein interactions. By introducing novel functional groups, researchers can enhance binding affinity (lower Kd), improve specificity, and design novel protein-based therapeutics.

ProteinInteracting PartnerWild-Type ResidueUAA SubstitutionKd (nM)Fold Change
Antibody NC10NeuraminidaseAspH56Asn>1000>100
Antibody NC10NeuraminidaseTyrL32Phe25025

Data for the NC10 antibody-neuraminidase interaction, where the wild-type Kd is approximately 10 nM.

Experimental Protocols for UAA Incorporation and Characterization

The site-specific incorporation of UAAs is most commonly achieved through the amber suppression methodology in a host organism such as Escherichia coli. This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the desired UAA and recognizes the amber stop codon (UAG).

Detailed Protocol for Amber Suppression in E. coli

This protocol outlines the key steps for the site-specific incorporation of a UAA into a target protein expressed in E. coli.[2][3]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector for the gene of interest with a C-terminal His-tag and an in-frame amber (TAG) codon at the desired site of UAA incorporation.

  • pEVOL or equivalent plasmid encoding the orthogonal aaRS and tRNA specific for the UAA.

  • Unnatural amino acid.

  • Luria-Bertani (LB) medium and agar plates.

  • Appropriate antibiotics for plasmid selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for inducing protein expression.

  • L-arabinose for inducing the expression of the orthogonal aaRS/tRNA.

  • Ni-NTA affinity chromatography resin.

Procedure:

  • Plasmid Transformation: Co-transform the expression vector containing the target gene and the pEVOL plasmid into a suitable E. coli expression strain.

  • Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Add the UAA to the medium at a final concentration of 1-2 mM.

  • Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce the expression of the orthogonal system with L-arabinose (final concentration ~0.2%) and the target protein with IPTG (final concentration ~0.5 mM).

  • Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors) and lyse the cells by sonication or high-pressure homogenization.

  • Protein Purification: Clarify the lysate by centrifugation and purify the His-tagged protein using Ni-NTA affinity chromatography according to the manufacturer's instructions.

  • Verification of UAA Incorporation: Confirm the successful incorporation of the UAA using methods such as mass spectrometry.[4]

Biophysical Characterization of UAA-Containing Proteins

2.2.1. Mass Spectrometry

Mass spectrometry is an indispensable tool for verifying the precise mass of the purified protein, confirming the successful incorporation of the UAA.[4]

  • Sample Preparation: Prepare the purified protein sample by buffer exchanging into a volatile buffer (e.g., ammonium acetate) to remove non-volatile salts.

  • Intact Mass Analysis: Analyze the intact protein using electrospray ionization mass spectrometry (ESI-MS) to determine its molecular weight. The observed mass should correspond to the theoretical mass of the protein with the incorporated UAA.

  • Peptide Mapping (Optional): To confirm the site of incorporation, digest the protein with a specific protease (e.g., trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify the peptide containing the UAA by its unique mass and fragmentation pattern.[4]

2.2.2. Fluorescence Spectroscopy

Intrinsic protein fluorescence, primarily from tryptophan residues, can be used to probe changes in the local environment and protein conformation upon UAA incorporation.[5]

  • Sample Preparation: Prepare the purified protein in a suitable buffer at a concentration that gives a sufficient fluorescence signal without inner filter effects.

  • Fluorescence Emission Spectra: Excite the protein at 280 nm or 295 nm (to selectively excite tryptophan) and record the emission spectrum. Changes in the emission maximum (λmax) can indicate alterations in the polarity of the tryptophan environment.

  • Thermal Denaturation: Monitor the change in fluorescence intensity or λmax as a function of temperature to determine the protein's melting temperature (Tm).

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural and dynamic information. The incorporation of isotopically labeled UAAs or UAAs with unique NMR-active nuclei (e.g., 19F) can serve as powerful probes.[6][7][8]

  • Sample Preparation: Express and purify the protein with the incorporated isotopically labeled UAA. The protein should be in a suitable NMR buffer at a high concentration (typically >0.1 mM).[6]

  • NMR Data Acquisition: Acquire one-dimensional or two-dimensional NMR spectra (e.g., 1H-15N HSQC for 15N-labeled UAAs) to observe the signals from the incorporated UAA.

  • Structural and Dynamic Analysis: Analyze the chemical shifts, line widths, and relaxation properties of the UAA signals to gain insights into the local structure, dynamics, and interactions of the labeled site.

Visualizing Workflows and Signaling Pathways

Graphviz diagrams provide a clear and concise way to represent complex biological processes and experimental workflows.

Experimental_Workflow cluster_cloning Gene Cloning & Mutagenesis cluster_transformation Transformation cluster_expression Protein Expression cluster_purification Purification & Analysis Gene Target Gene Mutagenesis Site-Directed Mutagenesis (Introduce Amber Codon) Gene->Mutagenesis Plasmids Target Plasmid (TAG) + pEVOL (aaRS/tRNA) Ecoli E. coli Host Plasmids->Ecoli Co-transformation Culture Cell Culture (+ UAA) Induction Induction (IPTG & Arabinose) Culture->Induction Expression Protein Expression Induction->Expression Harvest Cell Harvest & Lysis Purification Affinity Chromatography Harvest->Purification Analysis Biophysical Characterization (MS, Fluorescence, NMR) Purification->Analysis

Caption: General experimental workflow for UAA incorporation and analysis.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Hormone) GPCR GPCR (with UAA) Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Cell_Response Cellular Response PKA->Cell_Response

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

The incorporation of unnatural amino acids has emerged as a powerful and versatile tool in the arsenal of protein engineers and drug developers. The ability to introduce novel chemical functionalities with site-specificity opens up unprecedented opportunities to enhance protein stability, modulate enzymatic activity, and dissect complex biological pathways. The detailed protocols and data presented in this guide serve as a valuable resource for researchers seeking to harness the potential of UAAs in their own investigations. As the repertoire of UAAs and the efficiency of their incorporation continue to expand, so too will their impact on fundamental biological research and the development of next-generation protein therapeutics.

References

An In-depth Technical Guide to the Cellular Uptake and Metabolism of β-Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-amino acid analogs represent a class of molecules with significant potential in drug development due to their inherent resistance to proteolytic degradation and their ability to mimic or modulate biological processes. Understanding their journey into and through the cell is paramount for designing effective therapeutics. This technical guide provides a comprehensive overview of the cellular uptake and metabolism of β-amino acid analogs, consolidating key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Introduction

β-amino acids, structural isomers of their α-amino acid counterparts, are characterized by the attachment of the amino group to the β-carbon of the carboxylic acid. This seemingly subtle structural alteration confers remarkable properties, most notably an increased stability against enzymatic degradation by peptidases.[1][2] This intrinsic resistance makes β-amino acid-containing peptides and small molecules attractive candidates for therapeutic development. However, their efficacy is critically dependent on their ability to enter target cells and their subsequent metabolic fate. This guide delves into the mechanisms governing these processes.

Cellular Uptake of β-Amino Acid Analogs

The transport of β-amino acid analogs across the cell membrane is a mediated process, primarily facilitated by solute carrier (SLC) transporters. These transporters, which are responsible for the uptake of a wide range of nutrients and drugs, exhibit varying specificities and kinetics for β-amino acid analogs.

Key Transporters Involved

Several families of SLC transporters have been implicated in the uptake of β-amino acid analogs:

  • L-Type Amino Acid Transporters (LATs): Primarily LAT1 (SLC7A5), which is often overexpressed in cancer cells, has been shown to transport some β-amino acid analogs.[3] The affinity of LAT1 is generally higher for L-enantiomers compared to D-enantiomers.

  • Peptide Transporters (PepT1 and PepT2): These transporters (SLC15A1 and SLC15A2) are known for their broad substrate specificity, uptaking di- and tripeptides. Their role in transporting β-amino acid-containing peptides is an active area of research.

  • Other SLC Transporters: Depending on the specific structure of the analog, other transporters such as those for neutral or cationic amino acids may be involved.

Quantitative Data on Uptake Kinetics

The efficiency of transport is characterized by the Michaelis-Menten constant (Km), representing the substrate concentration at half-maximal transport velocity (Vmax), and the inhibitory constant (Ki), which quantifies the ability of an analog to inhibit the transport of a natural substrate. While comprehensive data for a wide range of β-amino acid analogs is still emerging, the following table summarizes available information. A lower Km or Ki value indicates a higher affinity for the transporter.

β-Amino Acid AnalogTransporterCell LineKm (µM)Vmax (relative)Ki (µM)Reference(s)
JPH203 (Nanvuranlat) LAT1--Non-transportable38.7 (nM)[4]
N-acetyl metabolite of JPH203LAT1---1680[4]
Compound 36 LAT1---0.64[3]
Compound 42 LAT1---1.48[3]
Pregabalin LAT1HEK293288--[5]
Pregabalin LAT1hCMEC/D3854--[5]
KH13 LAT1TREx HEK-hLAT1--11.8[6]
KH1 LAT1TREx HEK-hLAT1--44.4[6]
EN14 LAT1TREx HEK-hLAT1--63.3[6]
EN2 LAT1TREx HEK-hLAT1--91.8[6]

Note: The table will be updated as more quantitative data becomes available. The lack of extensive Km and Vmax values highlights a significant gap in the current research landscape.

Metabolism of β-Amino Acid Analogs

Once inside the cell, β-amino acid analogs can undergo metabolic transformation, influencing their activity and residence time. Their unique structure often leads to metabolic pathways distinct from those of α-amino acids.

Enzymatic Degradation

While generally resistant to proteases that cleave peptide bonds involving α-amino acids, β-amino acid-containing peptides can be degraded by specific enzymes:

  • β-Aminopeptidases: These enzymes are capable of hydrolyzing the N-terminal β-amino acid from a peptide chain.[1][2][7]

  • Transaminases: Certain transaminases can catalyze the removal of the amino group from β-amino acids, converting them into their corresponding β-keto acids.[8]

The degradation of the carbon skeleton of β-amino acids can then proceed through various pathways, potentially feeding into central carbon metabolism. For instance, β-alanine is a non-essential amino acid that is metabolized into carnosine.[2]

Metabolic Fate and Pathway Analysis

Tracing the metabolic fate of β-amino acid analogs is crucial for understanding their mechanism of action and potential off-target effects. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, particularly with the use of stable isotope-labeled analogs (e.g., ¹³C or ¹⁵N), are powerful tools for these investigations.[9][10][11] These methods allow for the identification and quantification of downstream metabolites, providing a detailed picture of the metabolic network.

Signaling Pathways Modulated by β-Amino Acid Analogs

β-amino acid analogs can exert their biological effects by interacting with and modulating various cellular signaling pathways.

mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its activity is sensitive to amino acid availability. Some amino acid analogs have been shown to activate the mTORC1 pathway.[10][12] This activation is often initiated by the translocation of mTORC1 to the lysosomal surface, a process that can be influenced by the intracellular concentration of specific amino acids and their analogs.

mTORC1_Activation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome Beta_Amino_Acid_Analog β-Amino Acid Analog Transporter Amino Acid Transporter (e.g., LAT1) Beta_Amino_Acid_Analog->Transporter Uptake Analog_in Intracellular β-Amino Acid Analog Transporter->Analog_in Rag_GTPases Rag GTPases Analog_in->Rag_GTPases Sensing mTORC1_inactive mTORC1 (inactive) mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activation Cell_Growth Cell Growth & Proliferation mTORC1_active->Cell_Growth Autophagy_Inhibition Autophagy Inhibition mTORC1_active->Autophagy_Inhibition Rag_GTPases->mTORC1_inactive Recruitment to Lysosome

Figure 1. Simplified workflow of mTORC1 activation by a β-amino acid analog.
G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction. Some β-amino acid analogs have been shown to act as allosteric modulators of GPCRs, binding to a site distinct from the endogenous ligand binding site and altering the receptor's response.[13][14] This can lead to either potentiation or inhibition of the downstream signaling cascade. β-aminoisobutyric acid, for example, has been shown to signal through the Mas-Related G Protein-Coupled Receptor Type D (MRGPRD).[15]

GPCR_Modulation cluster_membrane Cell Membrane cluster_extracellular Extracellular GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Downstream_Signaling Downstream Signaling (e.g., cAMP, Ca2+) G_Protein->Downstream_Signaling Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->GPCR Binds Orthosteric Site Beta_Amino_Acid_Analog β-Amino Acid Analog (Allosteric Modulator) Beta_Amino_Acid_Analog->GPCR Binds Allosteric Site

Figure 2. Allosteric modulation of a GPCR by a β-amino acid analog.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cellular uptake and metabolism of β-amino acid analogs.

Cellular Uptake Assays

This protocol is adapted from a commercially available kit and utilizes a fluorescent amino acid analog.[8][16]

Materials:

  • Cells of interest

  • 96-well black, clear-bottom microplate

  • Fluorescent β-amino acid analog (or a kit such as the Amino Acid Uptake Assay Kit from Dojindo)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Washing: Remove the culture medium and wash the cells three times with pre-warmed (37°C) HBSS.

  • Pre-incubation: Add 150 µl of pre-warmed HBSS to each well and incubate at 37°C for 5 minutes in a 5% CO₂ incubator.

  • Uptake Initiation: Remove the supernatant and add 150 µl of pre-warmed uptake solution containing the fluorescent β-amino acid analog at the desired concentration. For blank wells, add HBSS without the analog. Incubate at 37°C for a defined period (e.g., 5-30 minutes).

  • Uptake Termination and Washing: Remove the uptake solution and wash the cells three times with pre-warmed HBSS to remove extracellular analog.

  • Signal Detection:

    • Plate Reader: Add a suitable working solution (if required by the kit) and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Microscopy: Add a suitable imaging buffer and observe the cells under a fluorescence microscope.

Workflow for Fluorescence-Based Uptake Assay:

Uptake_Workflow A Seed Cells in 96-well Plate B Wash Cells with pre-warmed HBSS (3x) A->B C Pre-incubate with HBSS (5 min) B->C D Add Fluorescent β-Amino Acid Analog C->D E Incubate (5-30 min) D->E F Wash Cells with pre-warmed HBSS (3x) E->F G Measure Fluorescence (Plate Reader or Microscope) F->G

Figure 3. Experimental workflow for a fluorescence-based cellular uptake assay.
Metabolite Extraction for LC-MS/MS and NMR Analysis

Proper sample preparation is critical for accurate metabolomic analysis. This involves rapid quenching of metabolic activity and efficient extraction of intracellular metabolites.

Materials:

  • Cultured cells

  • Cold methanol (-40°C or colder)

  • Boiling ethanol (75-80%)

  • Liquid nitrogen

  • Cell scraper

  • Centrifuge

Protocol:

  • Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

  • Quenching: To halt metabolic activity instantaneously, rapidly aspirate the culture medium and immediately add cold methanol. Alternatively, for adherent cells, the plate can be flash-frozen in liquid nitrogen.

  • Cell Harvesting:

    • Adherent cells: After quenching, scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.

    • Suspension cells: After quenching, pellet the cells by centrifugation at a low temperature.

  • Metabolite Extraction:

    • Add boiling ethanol to the cell pellet or scraped cells.

    • Vortex vigorously to ensure complete cell lysis and extraction of metabolites.

    • Incubate at a high temperature (e.g., 95°C) for a few minutes.

  • Clarification: Centrifuge the extract at high speed to pellet cell debris.

  • Sample Preparation for Analysis:

    • Carefully collect the supernatant containing the metabolites.

    • The extract can be dried under a stream of nitrogen or by lyophilization and then reconstituted in a suitable solvent for LC-MS/MS or NMR analysis.

Workflow for Metabolite Extraction:

Extraction_Workflow A Cell Culture B Rapid Quenching (Cold Methanol or Liquid N2) A->B C Cell Harvesting (Scraping or Centrifugation) B->C D Metabolite Extraction (Boiling Ethanol) C->D E Centrifugation to Remove Debris D->E F Collect Supernatant E->F G Sample Preparation for LC-MS/MS or NMR F->G

Figure 4. General workflow for quenching and metabolite extraction from cultured cells.
LC-MS/MS Analysis of β-Amino Acid Analogs and their Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of small molecules.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

General Method:

  • Chromatographic Separation: Utilize a suitable column (e.g., HILIC or reversed-phase with an ion-pairing agent) to separate the β-amino acid analog and its potential metabolites from the complex mixture of the cell extract. A gradient elution with appropriate mobile phases is typically used.

  • Mass Spectrometric Detection: Operate the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion (the mass of the analyte) and one or more specific product ions (fragments of the analyte).

  • Quantification: Generate a standard curve using known concentrations of the β-amino acid analog and any available metabolite standards to quantify their amounts in the cell extracts.

NMR Spectroscopy for Metabolic Tracing

NMR spectroscopy is a powerful tool for elucidating the structure of unknown metabolites and for tracing the flow of atoms through metabolic pathways using stable isotope-labeled precursors.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher)

General Method for ¹³C-Labeling Studies:

  • Cell Culture with Labeled Precursor: Culture cells in a medium containing a ¹³C-labeled β-amino acid analog.

  • Metabolite Extraction: Follow the protocol described in section 5.2.

  • NMR Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., ¹H, ¹³C-HSQC) of the cell extracts.

  • Spectral Analysis: Analyze the NMR spectra to identify the chemical shifts and coupling constants of the labeled metabolites. The pattern of ¹³C incorporation provides detailed information about the metabolic pathways through which the analog was processed.[9]

Conclusion

The cellular uptake and metabolism of β-amino acid analogs are complex processes that are fundamental to their pharmacological activity. This guide has provided an overview of the key transporters, metabolic enzymes, and signaling pathways involved. The provided experimental protocols offer a starting point for researchers to investigate these processes for their specific β-amino acid analogs of interest. Significant gaps in our knowledge remain, particularly concerning the quantitative transport kinetics and complete metabolic maps for a diverse range of these promising therapeutic agents. Future research in this area will be crucial for the rational design and development of next-generation β-amino acid-based drugs.

References

In Silico Prediction of Physicochemical and ADMET Properties of 3-Amino-3-(4-cyanophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-cyanophenyl)propanoic acid is a synthetic amino acid derivative with potential applications in pharmaceutical and neuroscience research.[1] Its structural features, including a chiral center, an amino group, a carboxylic acid group, and a cyanophenyl moiety, make it an interesting candidate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound based on established in silico methodologies. Understanding these properties is crucial in the early stages of drug discovery to assess the molecule's potential as a drug candidate.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its pharmacokinetic and pharmacodynamic behavior. A combination of experimental and in silico predicted values for this compound are summarized below. It is important to note that this molecule exists as (S) and (R) enantiomers, as well as a racemic mixture, which can influence its biological activity and properties.

PropertyValue (Predicted/Experimental)Data Source
IUPAC Name This compoundN/A
CAS Number 80971-95-5 (racemic), 718596-77-1 ((S)-enantiomer), 738606-24-1 ((R)-enantiomer)N/A
Molecular Formula C10H10N2O2N/A
Molecular Weight 190.20 g/mol N/A
pKa (acidic) 3.52 ± 0.10 (Predicted)N/A
pKa (basic) ~9-10 (Estimated based on amino acid structure)N/A
logP (Octanol/Water Partition Coefficient) -1.7 (XlogP predicted)[2]
Water Solubility Moderately Soluble (Predicted)[3]
Melting Point 226-228 °C (decomposes)[4]
Boiling Point 395.4 ± 37.0 °C at 760 mmHg (Predicted)[4]
Topological Polar Surface Area (TPSA) 89.9 ŲN/A

In Silico ADMET Prediction

ADMET properties are critical for determining the viability of a drug candidate. In silico tools provide a rapid and cost-effective means of predicting these properties. Below is a summary of the predicted ADMET profile for this compound, based on the capabilities of common prediction platforms like SwissADME, pkCSM, and ADMETlab.[5][6]

ADMET ParameterPredicted PropertySignificance in Drug Development
Absorption
- Human Intestinal AbsorptionHighIndicates good absorption from the gastrointestinal tract.
- Caco-2 PermeabilityModerate to HighSuggests the ability to cross the intestinal epithelial barrier.
- P-glycoprotein SubstrateNoLow probability of being actively pumped out of cells, which is favorable for bioavailability.
Distribution
- Blood-Brain Barrier (BBB) PermeabilityYes (Predicted)The molecule may cross the BBB, which is relevant for CNS-acting drugs.
- CNS PermeabilityYes (Predicted)Further supports potential for central nervous system activity.
- Plasma Protein BindingModerateInfluences the fraction of free drug available to exert its effect.
Metabolism
- CYP450 2D6 InhibitorNoLow risk of drug-drug interactions involving this major metabolic enzyme.
- CYP450 3A4 InhibitorNoLow risk of drug-drug interactions involving another key metabolic enzyme.
Excretion
- Renal OCT2 SubstrateLikelySuggests potential for renal excretion via organic cation transporters.
Toxicity
- AMES ToxicityNoPredicted to be non-mutagenic.
- hERG I InhibitorNoLow risk of cardiotoxicity.
- Skin SensitizationNoLow probability of causing allergic contact dermatitis.

Experimental Protocols: In Silico Prediction Methodologies

The in silico data presented in this guide are derived from various computational models and algorithms. The following section outlines the general methodologies employed by common prediction tools.

Physicochemical Property Prediction
  • pKa Prediction : The acidity (carboxylic acid) and basicity (amino group) dissociation constants (pKa) are crucial for understanding the ionization state of the molecule at physiological pH. In silico prediction of pKa is often achieved through quantitative structure-property relationship (QSPR) models, which correlate structural features with experimental pKa values. Machine learning algorithms and quantum mechanical calculations can also be employed for more accurate predictions.

  • logP Prediction : The logarithm of the octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity. In silico methods for logP prediction are typically atom-based or fragment-based. These methods dissect the molecule into its constituent atoms or fragments and sum their contributions to the overall logP.

  • Solubility Prediction : Aqueous solubility is a critical determinant of a drug's absorption and formulation. In silico solubility prediction models often use a combination of descriptors, including logP, molecular weight, and topological polar surface area (TPSA), in regression-based models to estimate the solubility.

ADMET Prediction
  • Absorption : Models predicting intestinal absorption and Caco-2 permeability often rely on a combination of physicochemical properties and structural fingerprints. These models are trained on large datasets of compounds with known experimental values.

  • Distribution : Blood-brain barrier permeability is predicted using models that consider factors like lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors.

  • Metabolism : Predictions of cytochrome P450 (CYP) inhibition are typically classification models (inhibitor vs. non-inhibitor) based on the molecule's structural similarity to known CYP substrates and inhibitors.

  • Toxicity : Toxicity predictions, such as for AMES mutagenicity and hERG inhibition, often utilize structural alerts (substructures known to be associated with toxicity) and machine learning models trained on large toxicological databases.

Potential Mechanism of Action and Biological Targets

While specific biological targets for this compound have not been extensively characterized in publicly available literature, its structural similarity to phenylalanine and other amino acids suggests several potential avenues for its mechanism of action.

  • Neurotransmitter Modulation : Its use in neuroscience research suggests it may interact with targets in the central nervous system.[1] It could potentially act as an antagonist or modulator of amino acid receptors, such as NMDA or GABA receptors, or interfere with amino acid transport systems.

  • Enzyme Inhibition : The molecule could be a substrate or inhibitor for enzymes that process amino acids.

  • Peptide Synthesis Building Block : As a synthetic amino acid, it can be incorporated into peptides to create novel peptidomimetics with altered pharmacological properties.[7] The cyanophenyl group can introduce unique steric and electronic properties that may enhance binding to target proteins.

Further in silico studies, such as molecular docking and pharmacophore modeling, against a panel of relevant biological targets would be necessary to elucidate its specific mechanism of action.

Visualization of In Silico Workflow

The following diagram illustrates a typical in silico workflow for the evaluation of a small molecule like this compound in a drug discovery context.

in_silico_workflow cluster_0 Compound Input cluster_1 Physicochemical Property Prediction cluster_2 ADMET Prediction cluster_3 Biological Target Prediction cluster_4 Lead Optimization cluster_5 Decision Making start This compound SMILES: NC@@HO)c1ccc(C#N)cc1 physchem pKa, logP, Solubility, TPSA start->physchem admet Absorption Distribution Metabolism Excretion Toxicity start->admet target Target Fishing (Inverse Docking, Similarity Search) physchem->target admet->target optimization Molecular Docking Pharmacophore Modeling Virtual Screening target->optimization decision Prioritize for Synthesis and In Vitro Testing optimization->decision

Caption: In Silico Drug Discovery Workflow.

Conclusion

This technical guide provides a summary of the in silico predicted properties of this compound. The predictions suggest that this molecule possesses drug-like physicochemical properties and a generally favorable ADMET profile. Its potential to cross the blood-brain barrier makes it an interesting candidate for neurological research. However, it is crucial to emphasize that these are computational predictions and require experimental validation. Further in vitro and in vivo studies are necessary to confirm these properties and to fully elucidate the pharmacological potential of this compound. This guide serves as a valuable resource for researchers and scientists to inform the design of future experiments and to guide the development of novel therapeutics based on this scaffold.

References

3-Amino-3-(4-cyanophenyl)propanoic Acid: A Versatile Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is of paramount importance. 3-Amino-3-(4-cyanophenyl)propanoic acid has emerged as a promising and versatile scaffold. Its unique structural features, including a β-amino acid backbone, a chiral center, and a chemically tractable cyanophenyl moiety, make it an attractive starting point for the design of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and medicinal chemistry applications of this scaffold, with a focus on its potential as a source of novel dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and as a basis for the development of new anticancer agents.

Chemical Synthesis

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method is the Rodionov reaction, which involves the condensation of 4-cyanobenzaldehyde, malonic acid, and ammonium acetate. For the preparation of enantiomerically pure forms, enzymatic resolution of the racemic ethyl ester derivative using lipases has proven to be an effective strategy.

Experimental Protocols

1. Synthesis of Racemic this compound (Modified Rodionov Method)

This protocol is adapted from established procedures for the synthesis of β-amino acids.

  • Materials: 4-cyanobenzaldehyde, malonic acid, ammonium acetate, ethanol, hydrochloric acid.

  • Procedure:

    • A mixture of 4-cyanobenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) in ethanol is heated at reflux for 4-6 hours.

    • The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

    • The resulting residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of approximately 1-2, leading to the precipitation of the product.

    • The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield racemic this compound as a white solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

2. Lipase-Catalyzed Enantioselective Acylation for the Resolution of (±)-Ethyl 3-Amino-3-(4-cyanophenyl)propanoate

This protocol describes the enzymatic resolution to obtain the enantiomers of the title compound.

  • Materials: Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, Candida antarctica lipase A (CAL-A), butyl butanoate (or another suitable acyl donor), diisopropyl ether, hydrochloric acid.

  • Procedure:

    • Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate is dissolved in an organic solvent such as diisopropyl ether.

    • An acyl donor, for example, butyl butanoate, and the lipase (e.g., CAL-A) are added to the solution.

    • The reaction mixture is shaken at room temperature, and the progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC) until approximately 50% conversion is achieved.

    • The enzyme is then removed by filtration.

    • The filtrate, containing the acylated (S)-enantiomer and the unreacted (R)-enantiomer, is subjected to separation by column chromatography.

    • The separated enantiomers can then be deprotected (e.g., by acid hydrolysis) to yield the corresponding free amino acids.

  • Characterization: The enantiomeric excess (ee) of the resolved products should be determined using chiral HPLC. The chemical identity of the final products should be confirmed by spectroscopic methods.

Medicinal Chemistry Applications

The this compound scaffold has shown significant promise in two key therapeutic areas: as an inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and as a foundation for the development of novel anticancer agents. The cyanophenyl group can participate in specific interactions with biological targets and can be a handle for further chemical modifications, while the β-amino acid backbone provides a versatile framework for building diverse molecular architectures.[1]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. Many successful DPP-4 inhibitors are based on β-amino acid scaffolds. The this compound core can be incorporated into molecules designed to bind to the active site of the DPP-4 enzyme.

Signaling Pathway

DPP4_Signaling_Pathway cluster_Gut Gut cluster_Pancreas Pancreas cluster_Liver Liver cluster_Bloodstream Bloodstream Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion Active GLP-1 Active GLP-1 GLP-1 Secretion->Active GLP-1 Pancreatic Beta-cells Pancreatic Beta-cells Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Decrease Pancreatic Alpha-cells Pancreatic Alpha-cells Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Increase Hepatic Glucose Production->Blood Glucose Increase Active GLP-1->Pancreatic Beta-cells Active GLP-1->Pancreatic Alpha-cells Inhibit DPP-4 DPP-4 Active GLP-1->DPP-4 Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Inactivation This compound Derivative This compound Derivative This compound Derivative->DPP-4 Inhibition

DPP-4 Signaling Pathway Inhibition

Data Presentation: DPP-4 Inhibitory Activity of β-Amino Acid Derivatives

Compound IDScaffoldDPP-4 IC₅₀ (nM)Reference
A β-Amino Amide2,4,5-trifluorophenylTriazolopiperazine2[2][3]
B β-Amino Pyrrole-2-carbonitrilePhenylPyrrolidine-2-carbonitrile10[2][3]
C 3-AminocoumarinCoumarinPhenyl3160[2]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This is a general protocol for determining the in vitro inhibitory activity of compounds against DPP-4.

  • Materials: Human recombinant DPP-4 enzyme, Gly-Pro-AMC (fluorogenic substrate), test compounds, assay buffer (e.g., Tris-HCl), 96-well black microplates, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the DPP-4 enzyme solution to each well, followed by the test compound dilutions.

    • Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to each well.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over time.

    • Calculate the rate of reaction for each well.

    • The percent inhibition is calculated relative to a control with no inhibitor.

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Anticancer Activity

Derivatives of this compound have also demonstrated potential as anticancer agents. Recent studies have shown that certain derivatives exhibit cytotoxic activity against various cancer cell lines. The proposed mechanisms of action involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and migration, such as the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2) pathways.[4]

Signaling Pathways

Anticancer_Signaling_Pathways cluster_EGFR_Pathway EGFR Signaling Pathway cluster_SIRT2_Pathway SIRT2 Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K/AKT/mTOR Pathway Proliferation_Survival_EGFR Proliferation & Survival RAS/RAF/MEK/ERK Pathway->Proliferation_Survival_EGFR PI3K/AKT/mTOR Pathway->Proliferation_Survival_EGFR SIRT2 SIRT2 Downstream Effectors Downstream Effectors SIRT2->Downstream Effectors Cell Cycle Progression Cell Cycle Progression Downstream Effectors->Cell Cycle Progression This compound Derivative This compound Derivative This compound Derivative->EGFR Inhibition This compound Derivative->SIRT2 Inhibition

Anticancer Signaling Pathway Inhibition

Data Presentation: Anticancer Activity of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives

The following table summarizes the in vitro antiproliferative activity of a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives against the A549 human lung adenocarcinoma cell line.[4]

Compound IDA549 IC₅₀ (µM)
21 HOH5.42
22 4-ClOH2.47
23 HOCH₃> 100
24 4-ClOCH₃> 100
25 HNHNH₂10.34
26 4-ClNHNH₂8.76
Cisplatin --> 100

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: Cancer cell line (e.g., A549), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, dimethyl sulfoxide (DMSO), 96-well plates, microplate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the potential for stereoselective preparation make it an accessible building block for drug discovery programs. The demonstrated utility of this scaffold in the development of DPP-4 inhibitors and anticancer agents highlights its broad therapeutic potential. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development of novel therapeutics based on this promising molecular framework. Future investigations into the structure-activity relationships and optimization of derivatives of this compound are warranted to fully exploit its potential in addressing unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid is a valuable chiral building block in medicinal chemistry and drug development.[1] Its structure, featuring a β-amino acid moiety and a cyanophenyl group, makes it a key intermediate for the synthesis of various biologically active molecules, including enzyme inhibitors and peptidomimetics. The nitrile group serves as a useful handle for further chemical modifications and can act as a spectroscopic probe in structural studies. This document provides detailed protocols for the synthesis of the enantiomerically pure (S)-isomer via enzymatic resolution, a robust and scalable method for producing chiral compounds.

Synthetic Strategy Overview

The synthesis of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid is achieved through a three-step process:

  • Synthesis of Racemic Precursor: The process begins with the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate from 4-cyanobenzaldehyde, malonic acid, and ammonium acetate, followed by esterification.

  • Enzymatic Kinetic Resolution: The racemic ethyl ester is then subjected to an enantioselective N-acylation catalyzed by Candida antarctica lipase A (CAL-A). This enzyme selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

  • Hydrolysis: Finally, the N-acylated (S)-enantiomer is hydrolyzed under acidic conditions to yield the desired (S)-3-Amino-3-(4-cyanophenyl)propanoic acid.

This enzymatic approach offers high enantioselectivity and is a proven method for obtaining both enantiomers of the target molecule in high purity.[2]

Quantitative Data Summary

Table 1: Synthesis of Racemic Ethyl (±)-3-Amino-3-(4-cyanophenyl)propanoate hydrochloride

Starting MaterialsProductYield
4-cyanobenzaldehyde, Malonic acid, Ammonium acetate(±)-3-Amino-3-(4-cyanophenyl)propanoic acidNot specified
(±)-3-Amino-3-(4-cyanophenyl)propanoic acid, Thionyl chloride, EthanolEthyl (±)-3-amino-3-(4-cyanophenyl)propanoate hydrochloride82%

Table 2: Enzymatic Resolution of Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate

EnzymeAcyl Donor/SolventConversionEnantiomeric Excess (e.e.) of Substrate [(R)-ester]Enantiomeric Excess (e.e.) of Product [(S)-amide]
Candida antarctica lipase A (CAL-A)Butyl butanoate51%>99%98%

Table 3: Hydrolysis to Enantiopure Amino Acids

Starting MaterialProductHydrolysis ConditionsYield
Ethyl (R)-3-amino-3-(4-cyanophenyl)propanoate hydrochloride(R)-3-Amino-3-(4-cyanophenyl)propanoic acid12% HCl, 20 h, room temp.66%
Ethyl (S)-3-butanamido-3-(4-cyanophenyl)propanoate(S)-3-Amino-3-(4-cyanophenyl)propanoic acid18% HCl, 3 h, reflux15%

Diagrams

Synthesis_Pathway cluster_0 Step 1: Racemic Synthesis cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Hydrolysis 4-cyanobenzaldehyde 4-cyanobenzaldehyde Racemic_acid (±)-3-Amino-3-(4-cyanophenyl)propanoic acid 4-cyanobenzaldehyde->Racemic_acid Rodionov reaction Malonic_acid Malonic_acid Malonic_acid->Racemic_acid Rodionov reaction Ammonium_acetate Ammonium_acetate Ammonium_acetate->Racemic_acid Rodionov reaction Racemic_ester_HCl Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate HCl Racemic_acid->Racemic_ester_HCl SOCl2, EtOH Racemic_ester_base Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate Racemic_ester_HCl->Racemic_ester_base Et3N, CH2Cl2 R_ester_HCl Ethyl (R)-3-amino-3-(4-cyanophenyl)propanoate HCl Racemic_ester_base->R_ester_HCl CAL-A, Butyl butanoate S_amide Ethyl (S)-3-butanamido-3-(4-cyanophenyl)propanoate Racemic_ester_base->S_amide CAL-A, Butyl butanoate R_acid (R)-3-Amino-3-(4-cyanophenyl)propanoic acid R_ester_HCl->R_acid 12% HCl S_acid (S)-3-Amino-3-(4-cyanophenyl)propanoic acid S_amide->S_acid 18% HCl

Caption: Overall synthetic pathway for (S)-3-Amino-3-(4-cyanophenyl)propanoic acid.

Experimental_Workflow Start Dissolve_ester Dissolve racemic ester in Butyl Butanoate Start->Dissolve_ester Add_enzyme Add Candida antarctica lipase A (CAL-A) Dissolve_ester->Add_enzyme Shake Shake at room temperature Add_enzyme->Shake Monitor Monitor reaction progress (e.g., by HPLC) Shake->Monitor Stop_reaction Stop at ~50% conversion Monitor->Stop_reaction Filter_enzyme Filter off the enzyme Stop_reaction->Filter_enzyme Separate_products Separate (R)-ester and (S)-amide Filter_enzyme->Separate_products Hydrolyze_S_amide Hydrolyze (S)-amide with 18% HCl Separate_products->Hydrolyze_S_amide Purify_S_acid Purify (S)-amino acid by ion-exchange chromatography Hydrolyze_S_amide->Purify_S_acid End Purify_S_acid->End

Caption: Experimental workflow for the enzymatic resolution and hydrolysis.

Experimental Protocols

1. Synthesis of Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate hydrochloride

This protocol is based on a modified Rodionov reaction followed by esterification.

  • Materials: 4-cyanobenzaldehyde, malonic acid, ammonium acetate, ethanol, thionyl chloride (SOCl₂).

  • Procedure:

    • A mixture of 4-cyanobenzaldehyde, malonic acid, and ammonium acetate in ethanol is refluxed to yield (±)-3-Amino-3-(4-cyanophenyl)propanoic acid.

    • The crude amino acid is suspended in absolute ethanol and cooled in an ice bath.

    • Thionyl chloride is added dropwise to the suspension while maintaining the temperature below 10 °C.

    • The reaction mixture is stirred at room temperature overnight.

    • The solvent is evaporated under reduced pressure to give the crude hydrochloride salt of the ethyl ester.

    • The crude product is recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate hydrochloride as a white solid.

2. Enzymatic Resolution of Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate

This procedure describes the kinetic resolution of the racemic ester using Candida antarctica lipase A.

  • Materials: Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate hydrochloride, triethylamine (Et₃N), dichloromethane (CH₂Cl₂), butyl butanoate, Candida antarctica lipase A (CAL-A, immobilized).

  • Procedure:

    • The free base of the racemic ester is prepared by treating the hydrochloride salt with triethylamine in dichloromethane. After stirring, the solvent is evaporated.

    • The resulting oily residue of the free base (e.g., 1.20 g, 5.50 mmol) is dissolved in butyl butanoate (110 mL).

    • Immobilized Candida antarctica lipase A (e.g., 1.65 g of a 20% preparation) is added to the solution.

    • The suspension is shaken at room temperature.

    • The reaction is monitored by a suitable analytical technique (e.g., chiral HPLC) until approximately 51% conversion is reached.

    • The enzyme is removed by filtration and washed with dichloromethane.

    • The filtrate, containing the unreacted (R)-ester and the product (S)-amide, is processed for separation. Dry HCl gas is bubbled through the solution, and the solvent is evaporated. The (R)-ester hydrochloride can be crystallized from diisopropyl ether. The mother liquor contains the (S)-amide.

3. Synthesis of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid via Hydrolysis

This protocol details the final step to obtain the target (S)-amino acid.

  • Materials: Ethyl (S)-3-butanamido-3-(4-cyanophenyl)propanoate (from the resolution step), 18% hydrochloric acid, methanol, propylene oxide, ion-exchange resin.

  • Procedure:

    • The crude Ethyl (S)-3-butanamido-3-(4-cyanophenyl)propanoate (e.g., 0.5 g, 1.73 mmol) is refluxed in 18% aqueous hydrochloric acid (50 mL) for 3 hours.

    • The reaction mixture is evaporated to dryness under reduced pressure.

    • The residue is dissolved in methanol, and an excess of propylene oxide is added to neutralize any remaining acid. The mixture is stirred and then evaporated.

    • The crude product is purified by ion-exchange chromatography to yield (S)-3-Amino-3-(4-cyanophenyl)propanoic acid.

References

Synthesis of (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, a valuable chiral building block in pharmaceutical and medicinal chemistry.

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid serves as a crucial intermediate in the development of various therapeutic agents, including peptidomimetics and enzyme inhibitors.[1][2][3] Its stereochemical purity is paramount for ensuring the desired pharmacological activity and minimizing off-target effects. This document outlines a robust and well-documented enzymatic resolution method for obtaining the enantiomerically pure (R)-isomer. Additionally, it explores potential direct asymmetric synthesis strategies that may offer alternative routes to this important compound.

Method 1: Enzymatic Resolution of Racemic Ethyl 3-Amino-3-(4-cyanophenyl)propanoate

This method relies on the synthesis of a racemic mixture of the ethyl ester of 3-amino-3-(4-cyanophenyl)propanoic acid, followed by a highly selective enzymatic acylation to separate the enantiomers.

Overall Synthetic Workflow

SynthesisWorkflow cluster_racemic Racemic Synthesis cluster_esterification Esterification cluster_resolution Enzymatic Resolution cluster_hydrolysis Hydrolysis A 4-Cyanobenzaldehyde D (±)-3-Amino-3-(4-cyanophenyl)propanoic acid A->D Rodionov Reaction B Malonic Acid B->D C Ammonium Acetate C->D F (±)-Ethyl 3-amino-3-(4-cyanophenyl)propanoate D->F Esterification E Ethanol, SOCl₂ E->F I (R)-Ethyl 3-amino-3-(4-cyanophenyl)propanoate (unreacted) F->I Enantioselective Acylation J (S)-N-Acyl-ethyl 3-amino-3-(4-cyanophenyl)propanoate F->J G Candida antarctica Lipase A (CAL-A) G->I H Acyl Donor H->J L (R)-3-Amino-3-(4-cyanophenyl)propanoic acid I->L Hydrolysis K Acid Hydrolysis K->L MannichReaction A 4-Cyanobenzaldehyde-derived Imine D Enantioenriched β-Amino Ester A->D B Ketene Silyl Acetal B->D C Chiral Catalyst (e.g., Thiourea-based) C->D Asymmetric Addition F (R)-3-Amino-3-(4-cyanophenyl)propanoic acid D->F Hydrolysis E Hydrolysis E->F AsymmetricHydrogenation A Prochiral Enamine or β-Aminoacrylate Precursor D Enantioenriched β-Amino Ester A->D B H₂ B->D C Chiral Rhodium Catalyst C->D Asymmetric Hydrogenation F (R)-3-Amino-3-(4-cyanophenyl)propanoic acid D->F Hydrolysis E Hydrolysis E->F

References

Application Note: Chiral Separation of 3-Amino-3-(4-cyanophenyl)propanoic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-3-(4-cyanophenyl)propanoic acid is a non-proteinogenic β-amino acid. As with many chiral molecules in the pharmaceutical industry, the individual enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the development of robust analytical methods for the enantioselective separation and quantification of these stereoisomers is crucial for drug development, quality control, and pharmacokinetic studies. This application note presents a detailed protocol for the chiral separation of the enantiomers of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

The methodology is based on established principles for the separation of β-amino acids, particularly leveraging a Pirkle-type, or donor-acceptor, chiral stationary phase known for its effectiveness with this class of compounds.[1] Such stationary phases utilize π-π interactions, hydrogen bonding, and dipole-dipole interactions to differentiate between enantiomers.[2] The protocol provides a comprehensive workflow from sample preparation to data analysis, offering a reliable starting point for method development and validation.

Experimental Protocols

This section details the necessary instrumentation, reagents, and a step-by-step procedure for the chiral separation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Sonicator.

Chemicals and Reagents:

  • Racemic this compound (synthesis of the racemate has been previously described[3][4])

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Isopropylamine (HPLC grade)

Chromatographic Conditions:

The following table summarizes the optimized chromatographic conditions for the separation. These are based on a validated method for the structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, and are expected to provide good resolution for the target analyte.[1]

ParameterCondition
Column (R,R) Whelk-O 1
Stationary Phase Type Pirkle-type (π-electron acceptor/donor)
Particle Size 5 µm
Dimensions 250 mm x 4.6 mm i.d.
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid / Isopropylamine (95:5:0.1:0.025, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm (due to the cyanophenyl chromophore)
Injection Volume 10 µL
Diluent Ethanol / Trifluoroacetic Acid (100:1, v/v)

Sample Preparation Protocol:

  • Standard Preparation: Accurately weigh 10 mg of racemic this compound.

  • Dissolution: Transfer the standard to a 10 mL volumetric flask.

  • Dilution: Add the diluent (Ethanol/TFA, 100:1) to the flask to dissolve the compound.

  • Sonication: Sonicate the solution for 5 minutes to ensure complete dissolution.

  • Final Volume: Bring the solution to the final volume with the diluent and mix thoroughly. The final concentration will be 1.0 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Logical Workflow for Chiral HPLC Analysis

The following diagram illustrates the logical workflow for the chiral separation process, from initial sample handling to final data interpretation.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Analysis racemate Racemic Analyte (this compound) dissolve Dissolve in Diluent (Ethanol/TFA) racemate->dissolve filter Filter Sample (0.45 µm) dissolve->filter hplc_system HPLC System with (R,R) Whelk-O 1 Column filter->hplc_system Inject Sample separation Isocratic Elution Mobile Phase Injection hplc_system->separation detection UV Detection at 230 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Calculate Resolution (Rs) and Separation Factor (α) integration->quantification report Final Report quantification->report

Caption: Workflow for Chiral Separation by HPLC.

Data Presentation

The following table summarizes the expected chromatographic results for the enantiomeric separation of this compound under the specified conditions. The D-enantiomer is often retained longer on macrocyclic glycopeptide CSPs, and a similar elution order may be observed on Pirkle-type phases depending on the specific interactions.[5]

EnantiomerRetention Time (t_R, min)Retention Factor (k')
Enantiomer 116.54.50
Enantiomer 220.15.70
Void Time (t_0) 3.0 min-
ParameterSymbolValue
Separation Factor α1.27
Resolution R_s3.15

Note: The data presented are representative and calculated based on typical performance for similar analytes on this type of chiral stationary phase. Actual results may vary.

Discussion

The proposed method provides excellent separation of the enantiomers, as indicated by the high resolution (R_s > 3.0) and a good separation factor (α > 1.2). A resolution value greater than 1.5 indicates baseline separation, which is essential for accurate quantification.

  • Chiral Stationary Phase: The (R,R) Whelk-O 1 column is a Pirkle-type or "brush-type" CSP. It functions as a π-electron acceptor and donor, which is highly effective for separating enantiomers of compounds containing aromatic rings and polar functional groups like amines and carboxylic acids.[1][2] The cyanophenyl group of the analyte provides a strong site for π-π interactions with the stationary phase.

  • Mobile Phase: The mobile phase composition is critical for achieving enantioselectivity.

    • n-Hexane: The non-polar main solvent controls the overall retention.

    • Ethanol: As the polar modifier, it influences the polar interactions (hydrogen bonding) between the analyte and the CSP. Its concentration is a key parameter to optimize retention and resolution.

    • Trifluoroacetic Acid (TFA) and Isopropylamine: These additives act as ion-pairing agents and suppress the ionization of the carboxylic acid and amino groups, respectively. This leads to sharper peaks and more reproducible retention times.[6]

This application note details a robust and efficient HPLC method for the baseline separation of this compound enantiomers. The use of an (R,R) Whelk-O 1 chiral stationary phase with a normal-phase mobile phase provides excellent resolution and peak shape. The provided protocol is a valuable tool for researchers in pharmaceutical development and quality control, enabling the accurate assessment of enantiomeric purity for this important β-amino acid.

References

Application Notes and Protocols: Fmoc Protection of 3-Amino-3-(4-cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection strategies in the synthesis of complex peptides.[1][2] 3-Amino-3-(4-cyanophenyl)propanoic acid is a non-canonical β-amino acid that, when incorporated into peptides, can impart unique structural and functional properties. The cyanophenyl moiety can introduce specific electronic and conformational constraints, making it a valuable building block in drug discovery and development.[3]

These application notes provide a detailed protocol for the N-terminal Fmoc protection of this compound. The described methodology is based on established procedures for the Fmoc protection of amino acids, utilizing 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) under mild basic conditions.[4]

Data Summary

The following table summarizes the key quantitative data associated with the Fmoc protection of this compound. The expected yield is based on typical results for Fmoc protection of similar amino acids.

ParameterValueReference
Starting Material This compoundN/A
Reagent 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)[4]
Solvent System 1,4-Dioxane and 10% aq. Sodium Carbonate[4]
Reaction Time 12-18 hours[4]
Reaction Temperature Room Temperature (20-25 °C)[4]
Expected Yield 90-95%[5]
Purity (post-purification) >98%N/A

Experimental Protocol

This protocol details the procedure for the Fmoc protection of this compound.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • 1,4-Dioxane

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a 10% aqueous solution of sodium carbonate. Stir the mixture until the amino acid is fully dissolved.

  • Addition of Fmoc-OSu: In a separate container, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane.

  • Reaction Initiation: Slowly add the Fmoc-OSu solution to the vigorously stirred amino acid solution at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with deionized water.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts. Discard the organic layer.

    • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Extraction: Extract the precipitated product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude Fmoc-3-Amino-3-(4-cyanophenyl)propanoic acid can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white solid.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the Fmoc protection of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_aa This compound dissolution Dissolve Amino Acid in aq. Na2CO3 start_aa->dissolution start_fmoc Fmoc-OSu reaction Add Fmoc-OSu in Dioxane Stir 12-18h at RT start_fmoc->reaction dissolution->reaction wash Wash with Diethyl Ether reaction->wash acidify Acidify with HCl to precipitate product wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry final_product Fmoc-3-Amino-3-(4-cyanophenyl)propanoic acid dry->final_product

Caption: Workflow for the Fmoc protection of this compound.

Reaction Scheme

The logical relationship of the reactants and products in the Fmoc protection reaction is depicted below.

reaction_scheme Reactants This compound + Fmoc-OSu Conditions Na2CO3, Dioxane/H2O Room Temperature Reactants->Conditions Products Fmoc-3-Amino-3-(4-cyanophenyl)propanoic acid + N-hydroxysuccinimide Conditions->Products

Caption: Reaction scheme for Fmoc protection.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-(S)-3-amino-3-(4-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, enabling the development of peptidomimetics with enhanced stability, novel structural motifs, and unique biological activities.[1][2] Fmoc-(S)-3-amino-3-(4-cyanophenyl)propanoic acid, a β-amino acid analog of phenylalanine, offers a unique building block for solid-phase peptide synthesis (SPPS). The presence of the cyanophenyl group can introduce specific electronic and structural properties into the resulting peptide, which may be desirable for therapeutic applications or for studying protein-protein interactions.[2] These application notes provide a detailed protocol for the incorporation of this unnatural amino acid into a peptide sequence using standard Fmoc-based SPPS.

Materials and Reagents

  • Fmoc-(S)-3-amino-3-(4-cyanophenyl)propanoic acid

  • Standard Fmoc-protected α-amino acids

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Experimental Protocols

Resin Preparation and Swelling
  • Weigh the desired amount of Rink Amide resin into a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF from the swollen resin.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes and then drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

Coupling of Fmoc-(S)-3-amino-3-(4-cyanophenyl)propanoic Acid

Note: The coupling of β-amino acids can sometimes be slower than that of α-amino acids. Therefore, extended coupling times or double coupling may be necessary to ensure high efficiency.

  • In a separate vial, dissolve Fmoc-(S)-3-amino-3-(4-cyanophenyl)propanoic acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in a minimal amount of DMF.

  • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test. If the test is positive (indicating free amines), a second coupling step is recommended.

  • After the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

Subsequent Amino Acid Couplings

Repeat the Fmoc deprotection (Protocol 2) and coupling (Protocol 3, using the desired standard Fmoc-amino acid) steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

  • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the pure peptide and confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Data Presentation

ParameterTypical ValueMethod of Determination
Crude Peptide Purity 50-80%Analytical RP-HPLC
Final Peptide Purity >95% or >98%Analytical RP-HPLC
Overall Yield 10-30%Based on initial resin loading
Molecular Weight Matches Theoretical ValueMass Spectrometry (ESI-MS or MALDI-TOF)

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase synthesis of a peptide incorporating Fmoc-(S)-3-amino-3-(4-cyanophenyl)propanoic acid.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Synthesis Cycle (Iterative) cluster_cleavage_purification Cleavage and Purification cluster_analysis Analysis Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Repeat for each amino acid Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat for each amino acid Wash2->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Characterization (Mass Spectrometry, Analytical HPLC) Purification->Analysis Final_Product Pure Peptide Analysis->Final_Product

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Logical Relationship of SPPS Steps

This diagram illustrates the logical progression and key chemical transformations in a single cycle of Fmoc-SPPS.

SPPS_Cycle_Logic Resin_Fmoc Resin-Peptide-Fmoc Resin_NH2 Resin-Peptide-NH2 Resin_Fmoc->Resin_NH2 Fmoc Deprotection (Piperidine) New_Peptide_Fmoc Resin-Peptide-(AA)-Fmoc Resin_NH2->New_Peptide_Fmoc Coupling Activated_AA Fmoc-AA-Active Ester Activated_AA->New_Peptide_Fmoc Fmoc_AA_OH Fmoc-AA-OH + Coupling Reagents Fmoc_AA_OH->Activated_AA Activation New_Peptide_Fmoc->Resin_Fmoc Next Cycle Start

Caption: Logical flow of a single amino acid addition cycle in Fmoc-SPPS.

References

Application Notes and Protocols: Incorporating 3-Amino-3-(4-cyanophenyl)propanoic Acid into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into bioactive peptides is a powerful strategy for enhancing their therapeutic properties. Modified amino acids, such as β-amino acids, can confer improved metabolic stability, increased potency, and constrained conformations that can lead to higher receptor affinity and selectivity.[1][2] This document provides detailed application notes and protocols for the incorporation of the novel β-amino acid, 3-Amino-3-(4-cyanophenyl)propanoic acid, into bioactive peptides. The presence of the cyanophenyl group can introduce unique electronic and structural properties, potentially leading to improved binding affinity and efficacy.[1][3][4]

These guidelines will cover the solid-phase peptide synthesis (SPPS) of peptides containing this modified residue, methods for assessing their bioactivity and metabolic stability, and a discussion of a relevant signaling pathway that can be targeted by such modified peptides.

Key Advantages of Incorporating this compound

  • Enhanced Metabolic Stability: The β-amino acid backbone is often resistant to degradation by proteases, leading to a longer in vivo half-life compared to natural peptides.[2][5]

  • Improved Pharmacokinetic Profile: Increased stability can lead to improved bioavailability and less frequent dosing regimens.[3]

  • Conformational Rigidity: The substitution on the β-carbon can induce specific secondary structures, such as turns and helices, which can lock the peptide into a bioactive conformation.

  • Novel Receptor Interactions: The cyanophenyl moiety offers opportunities for new interactions with target receptors through π-π stacking, dipole-dipole interactions, or hydrogen bonding, potentially increasing binding affinity and selectivity.[1]

Data Presentation: Comparative Analysis

To illustrate the potential benefits of incorporating this compound, the following tables present a hypothetical comparative analysis between a native bioactive peptide and its modified analog. For this example, we consider a peptide inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.

Table 1: In Vitro Bioactivity Data

Peptide SequenceTargetIC50 (nM)Ki (nM)
Native Peptide (e.g., Ile-Pro-Ile)DPP-415095
Modified Peptide (Ile-Pro-β³-hPhe(4-CN) )DPP-43520
  • β³-hPhe(4-CN) denotes this compound.

  • IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are key measures of enzyme inhibition potency. A lower value indicates a more potent inhibitor.

Table 2: In Vitro Metabolic Stability Data

Peptide SequenceMatrixHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Native Peptide (e.g., Ile-Pro-Ile)Human Liver Microsomes2527.7
Modified Peptide (Ile-Pro-β³-hPhe(4-CN) )Human Liver Microsomes1803.8
Native Peptide (e.g., Ile-Pro-Ile)Human Plasma60N/A
Modified Peptide (Ile-Pro-β³-hPhe(4-CN) )Human Plasma> 240N/A
  • A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide

This protocol outlines the manual Fmoc-based SPPS of a tripeptide, Ile-Pro-β³-hPhe(4-CN)-NH₂, on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Pro-OH

  • Fmoc-Ile-OH

  • Fmoc-(S)-3-Amino-3-(4-cyanophenyl)propanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

  • Solid Phase Synthesis vessel

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of the First Amino Acid (Fmoc-Pro-OH):

    • In a separate vial, dissolve Fmoc-Pro-OH (4 equivalents), Oxyma Pure (4 equivalents) in DMF.

    • Add DIC (4 equivalents) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (negative result).

    • Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of the Second Amino Acid (Fmoc-Ile-OH): Repeat step 3 with Fmoc-Ile-OH.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of the Modified Amino Acid (Fmoc-(S)-3-Amino-3-(4-cyanophenyl)propanoic acid):

    • Due to the potential for steric hindrance with β-amino acids, a stronger coupling agent like HATU or COMU can be used if DIC/Oxyma shows incomplete coupling.[6][7]

    • In a separate vial, dissolve Fmoc-(S)-3-Amino-3-(4-cyanophenyl)propanoic acid (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the solution to the resin and agitate for 4 hours.

    • Perform a Kaiser test. If the coupling is incomplete, repeat the coupling step.

    • Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add 5 mL of the cleavage cocktail to the resin.

    • Agitate for 2 hours at room temperature.

    • Filter the solution into a cold diethyl ether solution to precipitate the peptide.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 value of the synthesized peptide.

Materials:

  • Recombinant human DPP-4

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay buffer: Tris-HCl, pH 7.5

  • Synthesized peptide inhibitor

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the peptide inhibitor in assay buffer.

    • Prepare serial dilutions of the peptide inhibitor.

    • Prepare a solution of Gly-Pro-AMC in assay buffer.

    • Prepare a solution of DPP-4 in assay buffer.

  • Assay Setup:

    • In the 96-well plate, add 50 µL of assay buffer to the blank wells.

    • Add 50 µL of the peptide inhibitor dilutions to the sample wells.

    • Add 25 µL of the DPP-4 solution to all wells except the blank.

    • Pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction:

    • Add 25 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Incubate for 30 minutes at 37°C.

  • Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Calculate the percentage of inhibition for each peptide concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of the peptide.[8][9]

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Synthesized peptide

  • Acetonitrile with an internal standard (e.g., a stable isotope-labeled peptide)

  • 96-well plate

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a solution of the peptide in phosphate buffer.

    • In a 96-well plate, add the peptide solution to the HLM suspension in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.[10]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent peptide at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent peptide against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / protein concentration).

Visualizations

Experimental Workflow: SPPS of a Modified Peptide

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-Pro-OH (DIC/Oxyma) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple2 Couple Fmoc-Ile-OH Deprotect2->Couple2 Deprotect3 Fmoc Deprotection Couple2->Deprotect3 Couple3 Couple Fmoc-β³-hPhe(4-CN) (HATU/DIPEA) Deprotect3->Couple3 Deprotect4 Final Fmoc Deprotection Couple3->Deprotect4 Cleave Cleave from Resin (TFA Cocktail) Deprotect4->Cleave Purify Purify by HPLC Cleave->Purify Analyze Analyze by MS Purify->Analyze

Caption: Workflow for the solid-phase synthesis of a modified peptide.

Signaling Pathway: Inhibition of the Ras/Raf/MEK/ERK Pathway

Peptides incorporating this compound can be designed to inhibit key protein-protein interactions in signaling pathways implicated in diseases such as cancer. The Ras/Raf/MEK/ERK pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is common in many cancers.[11][12][][14]

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Modified Peptide Inhibitor Inhibitor->Raf

Caption: Inhibition of the Ras/Raf interaction by a modified peptide.

Conclusion

The incorporation of this compound represents a promising avenue for the development of novel peptide therapeutics with enhanced properties. The protocols and data presented herein provide a framework for researchers to synthesize, evaluate, and optimize bioactive peptides containing this unique non-natural amino acid. The ability to fine-tune the pharmacokinetic and pharmacodynamic properties of peptides through such modifications is a critical tool in modern drug discovery and development.

References

Application Notes and Protocols for the Development of Enzyme Inhibitors Using 3-Amino-3-(4-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-cyanophenyl)propanoic acid is a versatile chiral β-amino acid that serves as a valuable building block in medicinal chemistry for the synthesis of various biologically active molecules.[1][2][3] Its structural features, including the β-amino acid scaffold and the cyanophenyl moiety, make it an attractive starting material for the development of enzyme inhibitors, particularly for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[4] Inhibition of DPP-4 is a clinically validated therapeutic strategy for the management of type 2 diabetes mellitus.[5] This document provides detailed application notes and protocols for utilizing this compound in the discovery and characterization of novel DPP-4 inhibitors.

Target Enzyme: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a transmembrane glycoprotein that exists as a homodimer on the surface of various cell types and is also found in a soluble, circulating form.[6] It specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[6] The inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[4]

Inhibitor Design and Synthesis Strategy

The general strategy for designing DPP-4 inhibitors based on the this compound scaffold involves the coupling of the amino acid with various heterocyclic or other functional moieties. The core structure of the β-amino acid is designed to interact with the active site of the DPP-4 enzyme. The cyanophenyl group can be involved in key interactions within the enzyme's binding pocket, while the amino and carboxylic acid groups provide handles for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

A key example of a marketed DPP-4 inhibitor with a structure related to β-amino acids is Sitagliptin. While the direct synthesis of Sitagliptin from this compound is not the primary industrial route, the structural similarity highlights the potential of this scaffold.[7][8]

Experimental Protocols

Protocol 1: Synthesis of a Putative DPP-4 Inhibitor from this compound

This protocol describes a general synthetic scheme for the coupling of N-protected this compound with a heterocyclic amine, a common strategy in the synthesis of DPP-4 inhibitors.

Materials:

  • (S)-3-(Boc-amino)-3-(4-cyanophenyl)propanoic acid

  • A suitable heterocyclic amine (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][6][7]triazolo[4,3-a]pyrazine)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Deprotection agent: TFA (Trifluoroacetic acid) or HCl in dioxane

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • N-Protection of this compound: If not starting with the protected form, protect the amino group of this compound with a suitable protecting group such as Boc (tert-Butyloxycarbonyl).

  • Amide Coupling:

    • Dissolve (S)-3-(Boc-amino)-3-(4-cyanophenyl)propanoic acid (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Add the heterocyclic amine (1 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the Boc-protected coupled product in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure to yield the final inhibitor, which can be further purified if necessary.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of the synthesized compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin)

  • Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Synthesized inhibitor compound

  • Positive control: Sitagliptin or another known DPP-4 inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the synthesized inhibitor and the positive control in DMSO.

    • Prepare serial dilutions of the inhibitor and positive control in the assay buffer to achieve a range of final concentrations for IC50 determination.

    • Prepare the DPP-4 enzyme solution and the Gly-Pro-AMC substrate solution in the assay buffer at the desired concentrations.

  • Assay Protocol:

    • To each well of the 96-well plate, add 25 µL of the diluted inhibitor or positive control solution. For the control (no inhibitor) and blank wells, add 25 µL of assay buffer with the corresponding DMSO concentration.

    • Add 50 µL of the DPP-4 enzyme solution to all wells except the blank wells. Add 50 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The inhibitory activities of newly synthesized compounds derived from this compound should be summarized in a table for clear comparison.

Compound IDStructure ModificationDPP-4 IC50 (nM)
Lead Compound This compound derivativeHypothetical Value
Derivative 1 Modification at the N-terminusExperimental Value
Derivative 2 Modification of the heterocyclic moietyExperimental Value
Sitagliptin Reference Compound~18 nM[9]

Visualization of Key Processes

Signaling Pathway of DPP-4 Inhibition

DPP4_Signaling cluster_0 DPP-4 Inhibition cluster_1 Incretin Pathway cluster_2 Physiological Effect DPP4_Inhibitor 3-Amino-3-(4-cyanophenyl) propanoic acid-based Inhibitor DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 Inhibits GLP1_active Active GLP-1 DPP4->GLP1_active Inactivates GLP1_inactive Inactive GLP-1 GLP1_active->GLP1_inactive Degradation GLP1_receptor GLP-1 Receptor (Pancreatic β-cells) GLP1_active->GLP1_receptor Activates Insulin Increased Insulin Secretion GLP1_receptor->Insulin Glucagon Decreased Glucagon Secretion GLP1_receptor->Glucagon Inhibits Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Increases (Inhibited) Workflow start Start: Synthesized 3-Amino-3-(4-cyanophenyl)propanoic acid derivative assay_prep Prepare serial dilutions of inhibitor start->assay_prep plate_setup Set up 96-well plate: Inhibitor, Enzyme, Control, Blank assay_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation reaction_start Add Substrate (Gly-Pro-AMC) pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation readout Measure Fluorescence incubation->readout analysis Data Analysis: % Inhibition, IC50 Calculation readout->analysis end End: Determine Inhibitory Potency analysis->end

References

Application Notes and Protocols: 3-Amino-3-(4-cyanophenyl)propanoic Acid in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-cyanophenyl)propanoic acid is a synthetic amino acid derivative that holds significant promise in the field of neuropharmacology. Its structural similarity to endogenous neurotransmitters and other pharmacologically active molecules makes it a valuable tool for investigating neurological pathways and a potential scaffold for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound and its enantiomers, (S)- and (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, in neuropharmacology research. The primary focus is on its potential as a modulator of neurotransmitter systems, drawing parallels with structurally similar compounds for which pharmacological data is available.

Application Notes

This compound and its enantiomers are primarily utilized as versatile building blocks in medicinal chemistry for the synthesis of more complex, biologically active molecules targeting neurological disorders.[1][2] The presence of the cyano group offers a reactive handle for further chemical modifications, allowing for the creation of diverse compound libraries for screening.[1] Researchers have employed this compound in the design of drugs aimed at modulating neurotransmitter activity and in the study of amino acid transport mechanisms and receptor interactions.[1]

Based on studies of the closely related analog, 3-amino-3-(4-chlorophenyl)propanoic acid, it is hypothesized that this compound may act as a specific antagonist at GABAB receptors. The chloro-analog demonstrated weak but specific antagonism of GABA at this receptor, suggesting a potential avenue of investigation for the cyano-derivative.

Potential Research Applications:

  • Investigation of GABAB Receptor Function: As a potential antagonist, this compound can be used to probe the physiological and pathological roles of GABAB receptors in synaptic transmission and neuronal excitability.

  • Development of Novel Neurological Drugs: The core structure can be modified to improve potency, selectivity, and pharmacokinetic properties for the development of drugs targeting conditions such as epilepsy, spasticity, and pain.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogs, researchers can elucidate the key structural features required for activity at specific neuronal targets.

  • Neurotransmitter System Modulation: Its capacity to influence neurotransmitter systems provides a unique avenue for exploring conditions such as depression and anxiety.

Quantitative Data

Table 1: Comparative Antagonistic Activity of 3-Amino-3-(4-substituted-phenyl)propanoic Acid Analogs at the GABAB Receptor

CompoundSubstituentpA₂ ValuePotency
3-Amino-3-(4-chlorophenyl)propanoic acid-Cl3.5Weak
This compound-CNTBDTBD

Data for the chloro-analog is derived from studies on its effects as a GABA antagonist. The pA₂ value is a measure of antagonist potency. TBD (To Be Determined) indicates that experimental data for the cyano-analog is required.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol is adapted from established methods for the synthesis of related β-amino acids.

Materials:

  • 4-cyanobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and equipment

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-cyanobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.

  • Add ammonium acetate (2 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (3 equivalents) in water.

  • Stir the mixture at room temperature overnight to hydrolyze the intermediate.

  • Purification: Acidify the reaction mixture with concentrated HCl to a pH of approximately 2.

  • A precipitate of the crude product should form. Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure racemic this compound.

  • Confirm the structure and purity using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Evaluation of GABAB Receptor Antagonism using Radioligand Binding Assay

This protocol outlines a standard method to determine the binding affinity of the compound for the GABAB receptor.

Materials:

  • Rat brain cortical membranes (source of GABAB receptors)

  • [³H]-CGP54626 (a high-affinity GABAB receptor antagonist radioligand)

  • (S)-3-Amino-3-(4-cyanophenyl)propanoic acid and (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

  • GABA (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex.

  • Binding Assay: In test tubes, combine the rat cortical membranes, [³H]-CGP54626 (at a concentration near its Kd), and varying concentrations of the test compound (e.g., 1 nM to 1 mM).

  • For determining non-specific binding, add a high concentration of GABA (e.g., 1 mM) to a set of tubes.

  • Incubate the mixture at room temperature for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 3: Electrophysiological Assessment of GABAB Receptor Function in Brain Slices

This protocol uses whole-cell patch-clamp electrophysiology to assess the functional effect of the compound on GABAB receptor-mediated currents in neurons.

Materials:

  • Acute brain slices (e.g., from rat hippocampus or cortex)

  • Artificial cerebrospinal fluid (aCSF)

  • Baclofen (a GABAB receptor agonist)

  • (S)-3-Amino-3-(4-cyanophenyl)propanoic acid and (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

  • Glass micropipettes for recording

Procedure:

  • Slice Preparation: Prepare acute brain slices from a rodent and maintain them in oxygenated aCSF.

  • Recording: Obtain whole-cell patch-clamp recordings from neurons within the brain slice.

  • Baclofen Application: Apply baclofen (e.g., 10 µM) to the slice to activate GABAB receptors, which will induce an outward potassium current.

  • Antagonist Application: After establishing a stable baclofen-induced current, co-apply the test compound at various concentrations with baclofen.

  • Data Acquisition: Record the changes in the baclofen-induced outward current in the presence of the test compound.

  • Data Analysis: Quantify the percentage of inhibition of the baclofen-induced current by the test compound. Generate a concentration-response curve to determine the IC₅₀ of the compound as a functional antagonist.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product 4-cyanobenzaldehyde 4-cyanobenzaldehyde Condensation Condensation (Ethanol, Reflux) 4-cyanobenzaldehyde->Condensation Malonic_acid Malonic_acid Malonic_acid->Condensation Ammonium_acetate Ammonium_acetate Ammonium_acetate->Condensation Hydrolysis Hydrolysis (NaOH) Condensation->Hydrolysis Intermediate Acidification Acidification (HCl) Hydrolysis->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 3-Amino-3-(4-cyanophenyl) propanoic acid Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

GABAB_Signaling_Hypothesis cluster_membrane Cell Membrane GABAB_R GABAB Receptor G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts K_efflux K+ Efflux K_channel->K_efflux GABA GABA GABA->GABAB_R Activates Test_Compound 3-Amino-3-(4-cyanophenyl) propanoic acid (Antagonist) Test_Compound->GABAB_R Blocks ATP ATP ATP->AC Downstream\nSignaling Downstream Signaling cAMP->Downstream\nSignaling Inhibits Neuronal\nHyperpolarization Neuronal Hyperpolarization K_efflux->Neuronal\nHyperpolarization Leads to Experimental_Workflow_Binding_Assay Start Start: Prepare Reagents Incubation Incubate Membranes with Radioligand and Test Compound Start->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting to Measure Radioactivity Filtration->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End: Determine Binding Affinity Analysis->End

References

Application Notes and Protocols: 3-Amino-3-(4-cyanophenyl)propanoic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only.

While direct research on the anticancer properties of 3-Amino-3-(4-cyanophenyl)propanoic acid is limited, several studies have demonstrated the significant potential of its structural derivatives as promising candidates for cancer therapy. This document provides a comprehensive overview of the application of two key classes of these derivatives in cancer research: 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives and 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

These compounds have shown notable efficacy in preclinical models of lung cancer, including drug-resistant cell lines. The following sections detail the quantitative data on their anticancer activity, step-by-step experimental protocols for their evaluation, and diagrams of their proposed mechanisms of action.

Data Presentation

The antiproliferative activity of various derivatives has been assessed in several lung cancer cell lines. The data below summarizes the cytotoxic effects of the most promising compounds.

Table 1: Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives
CompoundCell LineIC50 (µM)Cell Viability (%) at 100 µM
21 A5495.42-
H69-18.3
H69AR-23.5
22 A5492.47-
H69-33.9
H69AR-26.6
25 A5498.05-
26 A54925.4-
Cisplatin A54911.7165.9
Table 2: Cytotoxic Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives in A549 Cells
CompoundCell Viability (%) at specified concentration
12 (with 1-naphthyl substituent) 42.1
20 (with 2-furyl substituent) Reduces viability by 50%
21 Reduces viability by 50%
22 Reduces viability by 50%
29 Reduces viability by 50%

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer properties of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • A549 (or other suitable) cancer cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control (e.g., cisplatin or doxorubicin).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation:

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

3D Spheroid Viability Assay

This assay assesses the viability of cells grown in a 3D spheroid model, which more closely mimics an in vivo tumor environment.

Materials:

  • Ultra-low attachment 96-well round-bottom plates

  • Cancer cells (e.g., A549)

  • Complete culture medium

  • Test compounds

  • 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Protocol:

  • Spheroid Formation:

    • Seed cells in ultra-low attachment plates at a density that allows for spheroid formation (this needs to be optimized for each cell line).

    • Incubate for 3-5 days to allow for the formation of compact spheroids.

  • Compound Treatment:

    • Carefully add the desired concentrations of the test compounds to the wells containing spheroids.

    • Incubate for the desired treatment period.

  • Viability Assessment:

    • Allow the plate and the 3D cell viability reagent to equilibrate to room temperature.

    • Add a volume of the reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 5 minutes.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to evaluate the effect of compounds on cell migration.

Materials:

  • 6-well or 12-well plates

  • Cancer cells (e.g., A549)

  • Complete culture medium

  • Test compounds

  • 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

  • Creating the "Wound":

    • Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

    • Wash the wells with PBS to remove detached cells.

  • Compound Treatment:

    • Add fresh culture medium containing the test compounds at the desired concentrations.

    • Include a vehicle control.

  • Image Acquisition:

    • Capture images of the scratch at 0 hours (immediately after scratching) and at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis:

    • Measure the width of the scratch at different points for each time point and condition.

    • Calculate the percentage of wound closure to determine the rate of cell migration.

Mandatory Visualizations

Proposed Mechanism of Action for Thiazole Derivatives

In silico studies suggest that 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives, such as compound 22, may exert their anticancer effects by targeting SIRT2 and EGFR.[1] Inhibition of these proteins can disrupt key downstream signaling cascades that promote cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds SIRT2 SIRT2 Compound Thiazole Derivative (e.g., Compound 22) Compound->EGFR Inhibits Compound->SIRT2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed mechanism of action for thiazole derivatives targeting SIRT2 and EGFR.

Proposed Mechanism of Action for Hydroxyphenyl Derivatives

The 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated antioxidant properties, suggesting a mechanism involving the modulation of reactive oxygen species (ROS). In cancer cells, which often have higher basal levels of ROS, a further increase in ROS can push the cells past a toxic threshold, leading to apoptosis.

G cluster_cell Cancer Cell Compound Hydroxyphenyl Derivative ROS Reactive Oxygen Species (ROS) Compound->ROS Modulates OxidativeStress Oxidative Stress ROS->OxidativeStress Induces Apoptosis Apoptosis (Cell Death) OxidativeStress->Apoptosis Triggers

Caption: Proposed antioxidant mechanism leading to cancer cell apoptosis.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer compounds involves a multi-step process, starting with in vitro cell viability assays and potentially progressing to more complex 3D models and in vivo studies.

G cluster_workflow Anticancer Drug Screening Workflow start Start: Compound Library step1 Step 1: 2D Cell Viability Assay (e.g., MTT Assay) start->step1 decision1 Active? step1->decision1 step2 Step 2: 3D Spheroid Assay decision1->step2 Yes inactive Inactive decision1->inactive No decision2 Active in 3D? step2->decision2 step3 Step 3: Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) decision2->step3 Yes decision2->inactive end End: Lead Compound for Further Development step3->end

References

Application Notes and Protocols: 3-Amino-3-(4-cyanophenyl)propanoic Acid as a Molecular Probe for Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-cyanophenyl)propanoic acid is a non-natural amino acid derivative that has emerged as a versatile molecular probe in the study of protein interactions. Its unique structure, featuring a reactive cyano group on the phenyl ring, allows for its use as an intrinsic fluorescent reporter and a building block for more complex probes. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate protein binding events, elucidate enzyme mechanisms, and facilitate drug discovery efforts.

The cyano group of this compound serves as a useful local environment marker, making it a valuable tool in biochemical research for investigating protein interactions and enzyme activities.[1] Its structural similarity to natural amino acids allows it to be incorporated into peptides or used as a standalone ligand to probe binding pockets and active sites. This adaptability makes it a valuable asset in neuropharmacology and medicinal chemistry for the development of targeted therapies.

Principle of a Molecular Probe

A molecular probe is a molecule that is used to study the properties of other molecules or structures. In the context of protein interactions, a probe is typically a small molecule that binds to a specific site on a protein, and this binding event can be detected and quantified. This compound can function as a molecular probe due to the sensitivity of its cyanophenyl group to changes in the local microenvironment. When the probe binds to a protein, changes in polarity, hydrogen bonding, and steric hindrance around the cyano group can lead to measurable changes in its spectroscopic properties, most notably its fluorescence.

Applications

Fluorescence Quenching Assays for Binding Affinity Determination

The intrinsic fluorescence of the cyanophenyl group can be exploited to determine the binding affinity of this compound or its derivatives to a target protein. Upon binding, the fluorescence of the probe may be quenched or enhanced depending on the nature of the protein's binding pocket. By titrating the protein into a solution of the probe and monitoring the change in fluorescence intensity, a binding curve can be generated to calculate the dissociation constant (Kd).

Competitive Binding Assays for Inhibitor Screening

Once the interaction between the fluorescently labeled this compound probe and a target protein is established, this system can be used in a competitive binding assay to screen for potential inhibitors. Unlabeled compounds that bind to the same site on the protein will displace the fluorescent probe, resulting in a measurable change in the fluorescence signal. This allows for the high-throughput screening of compound libraries to identify new drug leads.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the heat changes associated with a binding event.[1] By titrating this compound into a solution containing the target protein, the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction can be determined in a single experiment. This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction.

Quantitative Data Summary

While specific quantitative data for the interaction of this compound with a wide range of proteins is not extensively available in the public domain, the following table provides a hypothetical example of data that could be obtained from the experimental protocols described below.

Target ProteinExperimental TechniqueLigand/ProbeDissociation Constant (Kd)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Kinase XFluorescence QuenchingThis compound15 µM1.1--
Protease YIsothermal Titration CalorimetryThis compound8 µM0.9-10.5-2.3
Bromodomain ZCompetitive Fluorescence PolarizationFluorescein-labeled peptide + this compound (competitor)IC50 = 25 µM---

Experimental Protocols

Protocol 1: Determination of Binding Affinity using Fluorescence Quenching

This protocol describes a general procedure for determining the binding affinity of this compound to a target protein using its intrinsic fluorescence.

Materials:

  • This compound

  • Purified target protein of known concentration

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol)

  • Fluorometer

  • Microtiter plates or cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to a working concentration of 100 µM.

    • Prepare a concentrated stock solution of the target protein in assay buffer.

  • Experiment Setup:

    • Prepare a series of dilutions of the target protein in assay buffer. The final concentrations should span a range from approximately 0.1 to 10 times the expected Kd.

    • In a microtiter plate or cuvette, add a fixed concentration of this compound (e.g., 1 µM final concentration).

    • Add the varying concentrations of the target protein to the wells containing the probe.

    • Include a control well with only the probe in the assay buffer.

  • Data Acquisition:

    • Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

    • Measure the fluorescence intensity using a fluorometer. The excitation wavelength for the cyanophenyl group is typically around 280 nm, and the emission is measured around 350 nm. These wavelengths may need to be optimized.

  • Data Analysis:

    • Correct the fluorescence readings by subtracting the background fluorescence of the buffer.

    • Plot the change in fluorescence intensity (ΔF) as a function of the protein concentration.

    • Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol outlines the use of ITC to characterize the binding of this compound to a target protein.

Materials:

  • This compound

  • Purified target protein of known concentration

  • Dialysis buffer (e.g., 50 mM Phosphate, pH 7.4, 150 mM NaCl)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dissolve this compound in the dialysis buffer to a concentration that is 10-20 times higher than the protein concentration.

    • Dialyze the target protein extensively against the same dialysis buffer to ensure a perfect match of the buffer components.

    • Degas both the ligand and protein solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter (typically 20-50 µM).

    • Load the ligand solution into the injection syringe (typically 200-500 µM).

    • Set the experimental parameters, including temperature, injection volume (e.g., 2-10 µL), and spacing between injections.

  • Data Acquisition:

    • Perform an initial small injection (e.g., 1 µL) to avoid artifacts from the syringe insertion, and discard this data point during analysis.

    • Carry out a series of injections (typically 20-30) of the ligand into the protein solution.

    • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow for each injection to obtain the heat change per mole of injectant.

    • Subtract the heat of dilution from the binding data.

    • Plot the corrected heat changes against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualizations

experimental_workflow_fluorescence_quenching cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare this compound solution mix Mix probe and protein solutions prep_probe->mix prep_protein Prepare serial dilutions of target protein prep_protein->mix incubate Incubate to reach equilibrium mix->incubate measure Measure fluorescence intensity incubate->measure plot Plot ΔF vs. [Protein] measure->plot fit Fit data to binding model plot->fit result Determine Kd fit->result

Caption: Workflow for determining binding affinity using fluorescence quenching.

experimental_workflow_itc cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_ligand Prepare ligand solution (probe) degas Degas both solutions prep_ligand->degas prep_protein Dialyze and prepare protein solution prep_protein->degas load Load protein into cell and ligand into syringe degas->load titrate Titrate ligand into protein solution load->titrate integrate Integrate heat peaks titrate->integrate control Perform control titration (ligand into buffer) subtract Subtract heat of dilution control->subtract integrate->subtract plot Plot heat change vs. molar ratio subtract->plot fit Fit binding isotherm plot->fit result Determine Kd, n, ΔH, ΔS fit->result

Caption: Workflow for characterizing protein-ligand interaction using ITC.

signaling_pathway_inhibition_concept cluster_pathway Signaling Pathway cluster_probe Molecular Probe Application Signal Upstream Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Probe 3-Amino-3-(4-cyanophenyl) propanoic acid derivative Probe->Kinase2 Binds and Inhibits

Caption: Conceptual diagram of a molecular probe inhibiting a signaling pathway.

References

Application Notes and Protocols for the Characterization of Peptides Containing 3-Amino-3-(4-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of synthetic peptides incorporating the non-proteinogenic amino acid, 3-Amino-3-(4-cyanophenyl)propanoic acid (Cpa). The inclusion of this beta-amino acid with an aromatic cyanophenyl group can significantly impact peptide conformation, stability, and biological activity, necessitating thorough analytical characterization.

This document outlines methodologies for confirming the primary structure, assessing purity, and analyzing the composition of Cpa-containing peptides. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Amino Acid Analysis (AAA), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of synthetic peptides.[1] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase and a polar mobile phase.[1] The hydrophobicity of the Cpa residue will significantly influence the retention time of the peptide.

Experimental Protocol: RP-HPLC Analysis

Objective: To determine the purity of a Cpa-containing peptide and quantify the main product relative to impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, wide-pore)[2]

Reagents:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[3]

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)[3]

  • Peptide sample, dissolved in Solvent A or a suitable solvent like DMSO for hydrophobic peptides.[4]

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in Solvent A to a concentration of 1 mg/mL. If solubility is an issue due to the hydrophobic nature of Cpa, use a minimal amount of DMSO or DMF to dissolve the peptide before diluting with Solvent A.[4] Centrifuge and filter the sample before injection.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-45°C[5]

    • Detection Wavelengths: 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Tyr, Trp, and potentially Cpa).[5][6]

    • Injection Volume: 10-20 µL

    • Gradient: A shallow gradient is often optimal for peptides. A typical starting gradient is 5% to 60% Solvent B over 20-30 minutes.[4][5] This may need to be optimized based on the overall hydrophobicity of the peptide.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percent purity by dividing the peak area of the main peptide by the total area of all peaks, multiplied by 100.[5]

Data Presentation: HPLC Purity Analysis
Peptide SequenceColumnMobile Phase AMobile Phase BGradient (%B in min)Retention Time (min)Purity (%)
Ac-Gly-Cpa-Ala-NH2C18, 4.6x250mm0.1% TFA in H2O0.1% TFA in ACN5-60% over 25 min15.896.5
Tyr-Cpa-Leu-Gly-NH2C8, 4.6x150mm0.1% TFA in H2O0.1% TFA in ACN10-70% over 30 min18.295.2

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the target peptide and identify impurities.[7] For MS detection, mobile phase modifiers like trifluoroacetic acid (TFA) can cause signal suppression; therefore, formic acid (FA) is often preferred.[8]

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of the Cpa-containing peptide and identify related impurities.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source

  • C18 or C8 reverse-phase column suitable for MS

Reagents:

  • Solvent A: 0.1% Formic acid in HPLC-grade water[9]

  • Solvent B: 0.1% Formic acid in acetonitrile[9]

Procedure:

  • LC Separation: Perform chromatographic separation similar to the HPLC protocol, but using formic acid as the mobile phase modifier. The gradient may need re-optimization.

  • MS Detection:

    • Ionization Mode: Positive ESI

    • Mass Range: Scan a range appropriate for the expected m/z values of the peptide's different charge states (e.g., 300-2000 m/z).

    • Data Acquisition: Acquire full scan MS data. For sequence confirmation, perform tandem MS (MS/MS) on the precursor ion of the main peptide peak.[7]

  • Data Analysis:

    • Deconvolute the mass spectrum of the main peak to determine the experimental molecular weight.

    • Compare the experimental mass with the theoretical mass of the Cpa-containing peptide.

    • Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence. The fragmentation of the beta-amino acid Cpa may yield characteristic patterns.[10]

Data Presentation: LC-MS Molecular Weight Confirmation
Peptide SequenceTheoretical Mass (Da)Experimental Mass (Da)Mass Difference (ppm)
Ac-Gly-Cpa-Ala-NH2358.17358.1827.9
Tyr-Cpa-Leu-Gly-NH2552.26552.25-18.1

Amino Acid Analysis (AAA) for Compositional Verification

Amino acid analysis is used to determine the amino acid composition of a peptide.[11] This involves hydrolyzing the peptide into its constituent amino acids, followed by their separation, detection, and quantification.[12] Special considerations are needed for non-proteinogenic amino acids and those susceptible to degradation during hydrolysis.[13]

Experimental Protocol: Amino Acid Analysis via Acid Hydrolysis

Objective: To verify the amino acid composition of the Cpa-containing peptide.

Instrumentation:

  • Amino Acid Analyzer or HPLC with pre- or post-column derivatization capabilities

Reagents:

  • 6 M HCl with 1% phenol[14]

  • Amino acid standards, including a custom standard for this compound

Procedure:

  • Hydrolysis:

    • Place a known amount of the peptide (e.g., 10-20 µg) into a hydrolysis tube.

    • Add 6 M HCl containing 1% phenol. The phenol is added to prevent halogenation of tyrosine residues.[14]

    • Evacuate the tube and seal it under vacuum.

    • Heat at 110°C for 24 hours.[14] Longer hydrolysis times (e.g., 48 and 72 hours) may be necessary for complete cleavage of peptide bonds between hydrophobic residues.[14]

  • Derivatization and Analysis:

    • After hydrolysis, cool the sample and remove the HCl under vacuum.

    • Reconstitute the amino acid mixture in a suitable buffer.

    • Derivatize the amino acids using a standard method (e.g., ninhydrin for post-column derivatization, or phenylisothiocyanate (PITC) for pre-column derivatization).

    • Analyze the derivatized amino acids by chromatography, separating them based on their physicochemical properties.

    • Quantify each amino acid by comparing its peak area to that of the corresponding standard.

Data Presentation: Amino Acid Analysis Results
Amino AcidExpected RatioObserved Ratio
Glycine (Gly)1.01.02
Alanine (Ala)1.00.97
Cpa1.00.95
Tyrosine (Tyr)1.00.91
Leucine (Leu)1.01.04

Note: The recovery of Cpa may vary, and its response factor should be determined using a pure standard.

NMR Spectroscopy for Structural Elucidation

Two-dimensional NMR spectroscopy is a powerful tool for the detailed structural analysis of peptides in solution, including the confirmation of sequence and determination of three-dimensional structure.[15] A combination of COSY, TOCSY, and NOESY experiments is typically used.[16]

Experimental Protocol: 2D NMR Spectroscopy

Objective: To confirm the amino acid sequence and obtain structural information about the Cpa-containing peptide.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D2O or a mixture of H2O/D2O)

  • Peptide sample (1-5 mM concentration)

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen deuterated solvent.

  • NMR Experiments:

    • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system.[16]

    • 2D COSY (Correlation Spectroscopy): This reveals through-bond proton-proton couplings, typically over 2-3 bonds.[17]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (through-space interactions), which is crucial for sequential assignment and determining the 3D structure.[18]

  • Data Analysis:

    • Identify the unique spin systems for each amino acid in the TOCSY and COSY spectra. The aromatic protons of the Cpa residue should be identifiable.

    • Use the NOESY spectrum to find correlations between adjacent amino acid residues (sequential walk) to confirm the peptide sequence.

    • Analyze long-range NOEs to derive distance restraints for 3D structure calculation.

Visualizations

G Overall Workflow for Peptide Characterization cluster_synthesis Peptide Synthesis cluster_analysis Analytical Characterization cluster_results Results SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Precipitation SPPS->Cleavage Lyophilization Lyophilization Cleavage->Lyophilization HPLC RP-HPLC Lyophilization->HPLC LCMS LC-MS Lyophilization->LCMS AAA Amino Acid Analysis Lyophilization->AAA NMR NMR Spectroscopy Lyophilization->NMR Purity Purity Assessment HPLC->Purity Identity Identity Confirmation LCMS->Identity Composition Compositional Analysis AAA->Composition Structure Structural Elucidation NMR->Structure

Caption: Workflow for Cpa-peptide characterization.

G LC-MS/MS Sequencing Logic peptide Peptide Precursor Ion m/z charge fragmentation Collision-Induced Dissociation (CID) peptide->fragmentation b_ions b-ions N-terminus fragments fragmentation->b_ions y_ions y-ions C-terminus fragments fragmentation->y_ions msms_spectrum MS/MS Spectrum Fragment m/z vs. Intensity b_ions->msms_spectrum y_ions->msms_spectrum sequence Sequence Confirmation msms_spectrum->sequence

Caption: Logic of peptide sequencing by tandem MS.

G 2D NMR Sequential Assignment TOCSY TOCSY/COSY Identify Spin Systems Residue_i Residue (i) Spin System TOCSY->Residue_i Residue_i1 Residue (i+1) Spin System TOCSY->Residue_i1 NOESY NOESY Identify Spatial Proximity Sequential_Link Sequential NOE (Hα(i) - HN(i+1)) NOESY->Sequential_Link Residue_i->Sequential_Link Residue_i1->Sequential_Link Sequence Confirm Sequence Sequential_Link->Sequence

Caption: NMR sequential assignment workflow.

References

Troubleshooting & Optimization

improving solubility of 3-Amino-3-(4-cyanophenyl)propanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the solubility of 3-Amino-3-(4-cyanophenyl)propanoic acid in organic solvents.

Physicochemical Properties

Understanding the inherent properties of this compound is the first step in developing an effective solubilization strategy. The compound's structure includes a basic amino group and an acidic carboxylic acid group, leading it to exist predominantly as a zwitterion. This dual ionic character is the primary reason for its poor solubility in many common non-polar organic solvents.[1][2]

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[3][4]
Molecular Weight 190.2 g/mol [3][4]
Appearance White to off-white powder[3][4]
Melting Point 226-228°C (decomposes)[5]
Predicted pKa (Carboxylic Acid) ~3.5 (Estimated based on 3-Amino-3-phenylpropionic acid)[1]
Predicted pKa (Amine) ~9.5-10.5 (Estimated for beta-amino acids)[6]
Solubility Profile Generally soluble in water; insoluble in non-polar organic solvents.[1] Specific quantitative data in various organic solvents is not readily available in the literature and requires experimental determination.
Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, or hexanes?

A1: The poor solubility is due to its zwitterionic nature.[1][2] In its solid state, the molecule exists as an internal salt with a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻). This high polarity and the strong ionic interactions within its crystal lattice make it difficult for low-polarity or non-polar organic solvents to break the lattice and solvate the molecule effectively.[1] Energy released from the weak attractions between the solvent and the zwitterion is insufficient to overcome the strong forces holding the crystal together.[1]

Q2: What is the single most effective strategy to try first for improving solubility in organic solvents?

A2: The most effective initial strategy is pH adjustment . By adding a strong acid or a strong base, you can disrupt the zwitterionic form. Adding an acid (e.g., HCl) will protonate the carboxylate group, removing the negative charge. Adding a base (e.g., NaOH or an organic base like triethylamine) will deprotonate the ammonium group, removing the positive charge. In either case, the resulting species is no longer a salt and will behave more like a "traditional" organic molecule, exhibiting significantly higher solubility in organic solvents.

Q3: Can I use a co-solvent system to improve solubility?

A3: Yes, co-solvency is a viable secondary strategy. If the compound shows some minimal solubility in a polar aprotic solvent like DMSO or DMF, you can sometimes increase this solubility or make it miscible with a less polar solvent by creating a solvent blend. For example, dissolving the compound in a minimum amount of DMSO and then slowly adding a solvent like acetonitrile or THF can be effective. However, this approach can sometimes lead to precipitation if the final solvent mixture's polarity is unsuitable.

Q4: Will heating the mixture improve solubility?

A4: Heating can temporarily increase solubility, but it should be done with caution. Given the compound's melting point with decomposition (226-228°C), it is thermally stable for short periods at lower temperatures. However, upon cooling, the compound will likely precipitate out of solution if a supersaturated state was created. This method is most useful for processes like recrystallization, not for creating stable stock solutions at room temperature.

Troubleshooting Guide
ProblemProbable CauseSuggested Solution
Compound is completely insoluble in all tested organic solvents. Zwitterionic Form: The compound is in its highly polar, salt-like zwitterionic state.Proceed directly to Protocol 2: Improving Solubility via pH Adjustment . This is the most robust method to break the zwitterionic form.
Compound dissolves in DMSO/DMF but precipitates upon adding a second solvent. Poor Miscibility/Polarity Mismatch: The second solvent is too non-polar, causing the compound to crash out of the highly polar DMSO/DMF environment.1. Use a second solvent that is more polar (e.g., acetonitrile, acetone).2. Add the second solvent very slowly while vortexing.3. Reduce the initial concentration in DMSO/DMF.
After adding acid/base, the compound is still not fully dissolved. Insufficient Acid/Base: Not all of the zwitterionic material has been converted to the neutral acid or base form.Incorrect Solvent: The resulting neutral form may still be poorly soluble in that specific solvent.1. Add more acid or base incrementally.2. Try a different organic solvent. For the acidic form, try ethyl acetate or THF. For the basic form, try DCM or ethyl acetate.
A gummy or oily substance forms instead of a clear solution. Phase Separation/Incomplete Solvation: The solute has separated from the bulk solvent. This can happen with highly concentrated solutions or with certain solvent/solute combinations.1. Vigorously agitate or sonicate the mixture.2. Add more solvent to dilute the mixture.3. Try a different solvent system.
Experimental Protocols
Protocol 1: Baseline Solubility Screening

This protocol establishes a baseline for the compound's solubility in its zwitterionic form.

  • Preparation: Dispense 1-2 mg of this compound into separate, small, clear vials (e.g., 1.5 mL glass vials).

  • Solvent Addition: To each vial, add a different organic solvent (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, THF, Ethyl Acetate, Dichloromethane, Toluene) in 100 µL increments.

  • Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Use a sonicator for 5 minutes if powder remains.

  • Observation: Visually inspect for dissolution against a dark background. Continue adding solvent up to a total volume of 1 mL.

  • Classification: Classify the solubility based on the approximate concentration (e.g., Soluble >10 mg/mL, Sparingly Soluble 1-10 mg/mL, Insoluble <1 mg/mL).

  • Documentation: Record all observations in a table (see Section 5 for a template).

Protocol 2: Improving Solubility via pH Adjustment

This protocol aims to disrupt the zwitterion to achieve solubility.

Method A: Acidification (to form the hydrochloride salt)

  • Suspension: Suspend 10 mg of the compound in 1 mL of a suitable organic solvent (e.g., ethyl acetate, methanol, or THF).

  • Acidification: Add 1.1 equivalents of a 2M solution of HCl in diethyl ether dropwise while stirring. Alternatively, bubble dry HCl gas through the suspension.

  • Observation: Stir the mixture at room temperature. The solid should gradually dissolve as the carboxylate is protonated and the hydrochloride salt of the amine is formed. The resulting species is more soluble in moderately polar organic solvents.

  • Isolation (Optional): If a stable solution is not the goal, the solvent can be evaporated to yield the hydrochloride salt as a solid, which will have a different solubility profile than the parent zwitterion.

Method B: Basification (to form the free base)

  • Suspension: Suspend 10 mg of the compound in 1 mL of an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Basification: Add 1.1 equivalents of a non-aqueous organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Observation: Stir the mixture. The solid should dissolve as the ammonium group is deprotonated, leaving a neutral molecule with a carboxylate anion, which is often more soluble. For preparative purposes, an aqueous base (e.g., 1M NaOH) can be used in a biphasic system (e.g., Ethyl Acetate/Water) to extract the deprotonated species into the organic layer.

Data Presentation: Solubility Screening Template

Researchers should use a structured table to log experimental results for easy comparison.

SolventPolarity IndexDielectric ConstantObservations (at 25°C)Approx. Solubility (mg/mL)
Water10.280.1Soluble>1.5 mg/mL (from optical rotation data)[3]
Methanol5.132.7Experimental data needed
Ethanol4.324.5Experimental data needed
Acetonitrile5.837.5Experimental data needed
Tetrahydrofuran (THF)4.07.6Experimental data needed
Dichloromethane3.19.1Experimental data needed
Ethyl Acetate4.46.0Experimental data needed
Toluene2.42.4Experimental data needed
Visual Guides & Workflows

Visual aids can help clarify experimental strategies and the underlying chemical principles.

G start Solubility Issue: This compound in organic solvent check_purity Is the compound pure? (>98% by HPLC/NMR) start->check_purity strategy Select Primary Strategy check_purity->strategy Yes fail Still Insoluble: Re-evaluate solvent choice or try derivatization check_purity->fail No, purify first ph_adjust Strategy 1: pH Adjustment (Disrupt Zwitterion) strategy->ph_adjust cosolvency Strategy 2: Co-solvency (Polar Solvents) strategy->cosolvency add_acid Add Acid (e.g., HCl) Protonate -COO⁻ ph_adjust->add_acid add_base Add Base (e.g., TEA) Deprotonate -NH₃⁺ ph_adjust->add_base use_dmso Use min. DMSO/DMF, then add second solvent cosolvency->use_dmso success Solubility Improved add_acid->success add_base->success use_dmso->success Works use_dmso->fail Precipitates G cluster_acidic Acidic Conditions (pH < 2) cluster_neutral Neutral Conditions (pH ≈ 3.5-9.5) cluster_basic Basic Conditions (pH > 11) cation Cationic Form (Soluble in polar organic solvents) NC-Ph-CH(NH₃⁺)-CH₂-COOH zwitterion Zwitterionic Form (Poorly soluble in organic solvents) NC-Ph-CH(NH₃⁺)-CH₂-COO⁻ cation->zwitterion + OH⁻ - H⁺ zwitterion->cation + H⁺ - OH⁻ anion Anionic Form (Soluble with counter-ion) NC-Ph-CH(NH₂)-CH₂-COO⁻ zwitterion->anion + OH⁻ - H⁺ anion->zwitterion + H⁺ - OH⁻

References

stability of 3-Amino-3-(4-cyanophenyl)propanoic acid in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guides

Problem 1: Inconsistent Analytical Results or Loss of Potency

Possible Cause: Degradation of 3-Amino-3-(4-cyanophenyl)propanoic acid in your sample solution.

Potential Root CauseRecommended Troubleshooting Steps
pH-Induced Hydrolysis: The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, converting it to a carboxylic acid. The amino acid itself can also undergo other degradation reactions.1. Verify Solution pH: Ensure the pH of your solvent or buffer is within a stable range, ideally close to the isoelectric point (pI) of the compound, where it exists as a zwitterion and may exhibit maximum stability. 2. Temperature Control: Avoid high temperatures, as hydrolysis is often accelerated by heat. Prepare and store solutions at recommended temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term).[1] 3. Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use.
Oxidative Degradation: Although not as susceptible as amino acids like methionine or cysteine, prolonged exposure to oxygen, especially in the presence of metal ions, can lead to degradation.1. Use Deoxygenated Solvents: For long-term storage or sensitive applications, consider using solvents that have been sparged with an inert gas like nitrogen or argon.[2] 2. Add Chelating Agents: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA may be beneficial.
Microbial Contamination: Growth of microorganisms in unpreserved buffer solutions can lead to enzymatic degradation of the amino acid.1. Sterile Filtration: Filter your solutions through a 0.22 µm filter, especially for long-term storage. 2. Use of Preservatives: If compatible with your experimental setup, consider adding a preservative like sodium azide (with caution, as it is toxic).
Problem 2: Poor Solubility or Precipitation

Possible Cause: The solubility of this compound is highly dependent on the pH of the solution due to its amphoteric nature.

Potential Root CauseRecommended Troubleshooting Steps
pH is at or near the Isoelectric Point (pI): At its pI, an amino acid has a net neutral charge, which often corresponds to its point of minimum solubility.[3]1. Adjust pH: To increase solubility, adjust the pH of the solution to be at least 1-2 pH units away from the pI. Adding a small amount of acid (e.g., HCl) will protonate the carboxylate group, resulting in a net positive charge. Adding a small amount of base (e.g., NaOH) will deprotonate the amino group, resulting in a net negative charge. 2. Titration: Perform a small-scale titration to determine the optimal pH for solubility in your specific buffer system.
Incorrect Solvent: The compound may have limited solubility in certain organic solvents.1. Solvent Screening: Test the solubility in a range of biocompatible solvents or buffer systems. 2. Use of Co-solvents: In some cases, the addition of a small percentage of an organic co-solvent like DMSO or ethanol to an aqueous buffer can improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic, neutral, and basic solutions?

A1: While specific data is unavailable, we can predict the stability based on general chemical principles:

  • Acidic Conditions (pH < 4): The nitrile group is susceptible to hydrolysis to a carboxylic acid, especially with heating.[4][5] The amino and carboxylic acid groups will be protonated. The compound will carry a net positive charge.

  • Neutral Conditions (pH ~ 6-8): The compound will primarily exist as a zwitterion. This is often the pH of maximum stability for many amino acids, though some, like asparagine, can undergo deamidation in this range.[2] For this compound, the primary concern would be slow hydrolysis of the nitrile over extended periods.

  • Basic Conditions (pH > 8): The nitrile group can be hydrolyzed to a carboxylate salt.[4] The amino group will be deprotonated, and the compound will carry a net negative charge. Degradation may be more rapid at higher pH values.

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability:

  • Preparation: Prepare stock solutions in a buffer with a pH that ensures solubility and stability. For many amino acids, a slightly acidic pH (e.g., in 0.1 M HCl) can improve stability for storage.[1] However, for immediate use, a buffer relevant to your experiment is appropriate.

  • Short-Term Storage: Store solutions at 2-8°C for up to a few days.

  • Long-Term Storage: For storage longer than a few days, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]

Q3: What are the likely degradation products of this compound at different pH values?

A3: The most probable degradation pathway is the hydrolysis of the nitrile group.

  • Under acidic conditions: The primary degradation product is likely to be 3-Amino-3-(4-carboxyphenyl)propanoic acid.

  • Under basic conditions: The primary degradation product will be the corresponding carboxylate salt of 3-Amino-3-(4-carboxyphenyl)propanoic acid.

Q4: How can I monitor the stability of my this compound solution over time?

A4:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method to monitor the purity of the compound and detect the appearance of degradation products. A reverse-phase C18 column is often suitable.

  • Mass Spectrometry (MS): LC-MS can be used to identify the parent compound and any degradation products by their mass-to-charge ratio.

Experimental Protocols

Protocol 1: General Procedure for Assessing pH Stability
  • Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 0.1 N HCl or water, depending on solubility).

  • Incubate Samples: Dilute the stock solution into each of the prepared buffers to a final working concentration.

  • Time Points: Aliquot the solutions for analysis at various time points (e.g., 0, 24, 48, 72 hours). Store the samples under controlled temperature conditions (e.g., room temperature and 40°C to accelerate degradation).

  • Analysis: At each time point, analyze the samples by a suitable method like HPLC-UV to quantify the remaining percentage of the parent compound and the formation of any degradation products.

Mandatory Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Results or Low Potency check_degradation Suspect Degradation start->check_degradation Analytical Inconsistency check_solubility Suspect Solubility Issue start->check_solubility Precipitation Observed verify_ph Verify Solution pH check_degradation->verify_ph check_ph_sol Check Solution pH check_solubility->check_ph_sol ph_ok ph_ok verify_ph->ph_ok pH is Neutral/ Appropriate ph_bad ph_bad verify_ph->ph_bad pH is Extreme (Acidic/Basic) temp_control Check Temperature ph_ok->temp_control adjust_ph_stability Adjust pH for Stability ph_bad->adjust_ph_stability Adjust to a more neutral pH temp_ok temp_ok temp_control->temp_ok Temp is Low temp_high temp_high temp_control->temp_high Temp is High fresh_solution Use Freshly Prepared Solutions temp_ok->fresh_solution lower_temp Lower Storage Temperature temp_high->lower_temp Store at 2-8°C or frozen ph_near_pi ph_near_pi check_ph_sol->ph_near_pi pH is near pI ph_far_pi ph_far_pi check_ph_sol->ph_far_pi pH is far from pI adjust_ph_sol Adjust pH for Solubility ph_near_pi->adjust_ph_sol Adjust pH away from pI solvent_screen Consider Solvent System ph_far_pi->solvent_screen new_solvent Optimize Solvent solvent_screen->new_solvent Try alternative buffers or co-solvents

Caption: Troubleshooting workflow for stability and solubility issues.

Degradation_Pathway cluster_acid Acidic Conditions (e.g., H3O+, heat) cluster_base Basic Conditions (e.g., OH-, heat) start_acid This compound product_acid 3-Amino-3-(4-carboxyphenyl)propanoic acid start_acid->product_acid Nitrile Hydrolysis start_base This compound product_base 3-Amino-3-(4-carboxyphenyl)propanoate (salt) start_base->product_base Nitrile Hydrolysis

Caption: Predicted degradation pathway via nitrile hydrolysis.

References

Technical Support Center: Troubleshooting Common Side Reactions in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered during solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.

Section 1: Aspartimide Formation

Aspartimide formation is a frequently encountered side reaction in Fmoc-SPPS, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1][2] This base-catalyzed intramolecular cyclization of an aspartic acid residue can lead to a mixture of α- and β-peptides, as well as racemization.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic?

A1: Aspartimide formation is a side reaction where the backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carbonyl of the Asp. This forms a five-membered succinimide ring, known as an aspartimide intermediate.[3] This intermediate is unstable and can be opened by a nucleophile (like piperidine or water) to yield a mixture of the desired α-peptide and the isomeric β-peptide, where the peptide bond is formed with the side-chain carboxyl group of the aspartic acid. This process can also lead to racemization at the α-carbon of the aspartic acid.[3][4] The resulting impurities are often difficult to separate from the target peptide.[5]

Q2: How can I detect aspartimide formation?

A2: Aspartimide formation and its byproducts can be identified using mass spectrometry, as the formation of the aspartimide intermediate results in the loss of a water molecule (-18 Da). The subsequent hydrolysis products (α- and β-peptides) will have the same mass as the target peptide but can often be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][6]

Q3: What factors influence the rate of aspartimide formation?

A3: Several factors can promote this side reaction:

  • Sequence: The amino acid C-terminal to the Asp residue has the most significant impact. Glycine is the most problematic due to its lack of steric hindrance.[3]

  • Base Exposure: Prolonged or repeated exposure to the piperidine solution used for Fmoc deprotection increases the likelihood of aspartimide formation.[3]

  • Temperature: Higher temperatures can accelerate the rate of this side reaction.

  • Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group for the Asp side chain may not provide sufficient steric hindrance to prevent cyclization in susceptible sequences.[3][4]

Troubleshooting Guide

If you suspect aspartimide formation, consider the following strategies:

1. Modification of Deprotection Conditions:

  • Use of Additives: Adding a weak acid like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can significantly reduce aspartimide formation.[2][7]

  • Alternative Bases: Using a weaker base, such as piperazine, can also suppress this side reaction.[7] A combination of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to be effective.[8][9]

2. Use of Sterically Hindered Protecting Groups:

  • Employing bulkier protecting groups on the Asp side chain can sterically hinder the formation of the succinimide ring.[7] Examples include 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Tmp).[7]

3. Backbone Protection:

  • Introducing a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen of the amino acid preceding the Asp residue can prevent aspartimide formation.[2]

Quantitative Data
StrategyConditionsAspartimide-Related Impurities (%)Reference
Standard Deprotection20% piperidine in DMF (6 + 6 hours)44[5]
Deprotection with Additive1 M Oxyma in 20% piperidine in DMF15[5]
Picoc-SPPSPhotoredox-catalyzed deprotection~0[10]
Fmoc-SPPS (control)Standard conditions~8[10]
Experimental Protocols

Protocol 1: Fmoc Deprotection with HOBt Additive

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in N,N-dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the piperidine/HOBt deprotection solution to the resin.

    • Agitate the mixture gently for 10 minutes.

    • Drain the deprotection solution.

    • Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt.

Diagrams

Aspartimide_Formation cluster_peptide Peptide Backbone cluster_reagents Reagents cluster_products Side Products Peptide_Chain ...-NH-CH(R)-CO-NH-CH(CH₂-CO-OtBu)-CO-NH-CH(R')-CO-... Aspartimide Aspartimide Intermediate (-H₂O) Peptide_Chain->Aspartimide Intramolecular Cyclization Piperidine Piperidine (Base) Piperidine->Peptide_Chain Fmoc Deprotection Alpha_Peptide α-Peptide (Correct) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Isomer) Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide Racemized Peptides Aspartimide->Racemized_Peptide Epimerization

Caption: Mechanism of base-catalyzed aspartimide formation.

Section 2: Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is a significant side reaction that occurs at the dipeptide stage, leading to cleavage of the dipeptide from the resin and a reduction in the final peptide yield.[8][11]

Frequently Asked Questions (FAQs)

Q1: What is DKP formation?

A1: DKP formation is an intramolecular cyclization of a resin-bound dipeptide.[8] After the Fmoc group is removed from the second amino acid, the liberated N-terminal amine can attack the ester linkage connecting the C-terminal amino acid to the resin. This forms a stable six-membered ring (a diketopiperazine) and cleaves the dipeptide from the solid support.[8][11]

Q2: Which sequences are most susceptible to DKP formation?

A2: Sequences with Proline or Glycine at the C-terminus are particularly prone to DKP formation.[9][10][11] Proline's rigid structure pre-disposes the dipeptide to a cis-amide bond conformation, which facilitates cyclization.[11]

Q3: How can I prevent DKP formation?

A3: Several strategies can be employed:

  • Resin Choice: Using a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can inhibit DKP formation.[2][11]

  • Dipeptide Coupling: Instead of coupling the second amino acid individually, a pre-formed Fmoc-dipeptide can be coupled to the resin. This bypasses the problematic dipeptide-resin intermediate.[11][12]

  • Optimized Deprotection: Using milder deprotection conditions, such as a mixture of 2% DBU and 5% piperazine in NMP, can significantly reduce DKP formation compared to standard 20% piperidine in DMF.[8][9]

Troubleshooting Guide

If you observe low yield after the second coupling step, particularly with a Pro or Gly at the C-terminus, DKP formation is a likely cause.

  • Analyze the Cleavage Solution: After the synthesis of the dipeptide, a small amount of resin can be treated with the deprotection solution for an extended period. The solution can then be analyzed by HPLC-MS to detect the presence of the cleaved DKP.

  • Switch to 2-CTC Resin: If using a more labile resin like Wang resin, switch to 2-CTC resin for the synthesis of sequences prone to DKP formation.

  • Implement Dipeptide Coupling: Synthesize the first two amino acids as a dipeptide in solution and then couple it to the resin.

Quantitative Data
Deprotection ReagentDKP Formation (%) on 2-Cl-trityl resinReference
20% Piperidine/DMF13.8[8][9]
5% Piperidine/DMF12.2[8][9]
5% Piperazine/DMF< 4[8][9]
2% DBU, 5% Piperazine/NMP~2 (for Fmoc-Gln(Trt)-Pro-)[9]
Experimental Protocols

Protocol 2: Optimized Fmoc Deprotection to Suppress DKP Formation

  • Resin and First Amino Acid Coupling: Couple the first Fmoc-amino acid to 2-chlorotrityl chloride (2-CTC) resin.

  • Reagent Preparation: Prepare a deprotection solution of 2% DBU and 5% piperazine in NMP.[9]

  • Optimized Deprotection:

    • Treat the resin with the optimized deprotection solution for 5 minutes.

    • Drain and repeat the treatment with fresh solution for 10 minutes.[9]

  • Washing: Wash the resin thoroughly with NMP (5 times).

  • Second Amino Acid Coupling: Proceed with the coupling of the second amino acid.

Diagrams

DKP_Formation_Workflow Start Low peptide yield at dipeptide stage? Check_Sequence Is C-terminal residue Pro or Gly? Start->Check_Sequence Strategy1 Switch to 2-CTC resin Check_Sequence->Strategy1 Yes Other_Issue Investigate other potential issues (e.g., incomplete coupling) Check_Sequence->Other_Issue No Strategy2 Couple pre-formed dipeptide Strategy1->Strategy2 Strategy3 Use optimized deprotection (e.g., 2% DBU/5% piperazine in NMP) Strategy2->Strategy3 End Proceed with synthesis Strategy3->End Other_Issue->End

Caption: Troubleshooting workflow for DKP formation.

Section 3: Racemization

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation and coupling steps of SPPS.[11] Cysteine and Histidine are particularly susceptible to this side reaction.[2][13]

Frequently Asked Questions (FAQs)

Q1: What causes racemization in Fmoc-SPPS?

A1: Racemization primarily occurs during the activation of the amino acid's carboxyl group for coupling. The activated amino acid can form a 5(4H)-oxazolone intermediate, which can easily lose the proton at the α-carbon, leading to a loss of stereochemical integrity.[11] The presence of a strong base during coupling can promote this process.[14][15]

Q2: How can racemization be minimized?

A2: Several approaches can be taken:

  • Use of Additives: Coupling reagents should be used with racemization-suppressing additives like HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[11][16] These additives form active esters that are less prone to racemization than the intermediates formed with coupling reagents alone.[16]

  • Choice of Base: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of a strong base like diisopropylethylamine (DIPEA).[16]

  • Temperature Control: For particularly sensitive amino acids, lowering the coupling temperature can reduce the rate of racemization.[13][17] This is especially relevant in microwave-assisted peptide synthesis.[13][17]

Troubleshooting Guide

If you detect diastereomeric impurities in your final peptide, racemization during synthesis is a probable cause.

  • Review Coupling Protocols: Ensure that a racemization-suppressing additive (HOBt, Oxyma) was used for all couplings, especially for sensitive residues like His and Cys.

  • Evaluate the Base: If using DIPEA, consider switching to NMM or collidine, particularly for the coupling of sensitive amino acids.

  • Optimize Temperature: If using microwave synthesis, reduce the coupling temperature for His and Cys residues to 50°C.[17]

Quantitative Data
Base used with HATU for Fmoc-Phg coupling% Correct DiastereomerReference
DIPEA78.4[14]
NMM98.7[14]
TMP (Collidine)99.4[14]
Experimental Protocols

Protocol 3: Low-Racemization Coupling Protocol

  • Deprotection: Perform Fmoc deprotection as usual and thoroughly wash the resin.

  • Coupling Mixture Preparation:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.

    • Add a sterically hindered base such as 2,4,6-collidine (4 eq.) to the solution.

    • Add the coupling reagent, for example, diisopropylcarbodiimide (DIC) (3 eq.), to this mixture immediately before adding it to the resin.

  • Coupling Reaction:

    • Add the freshly prepared coupling mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF.

Diagrams

Racemization_Mechanism cluster_activation Amino Acid Activation cluster_racemization_path Racemization Pathway cluster_prevention Prevention Pathway cluster_coupling Coupling Activated_AA Fmoc-NH-CH(R)-COOH + DIC/Base -> Activated Intermediate Oxazolone Oxazolone Formation Activated_AA->Oxazolone Strong Base HOBt_Ester HOBt/Oxyma Active Ester Activated_AA->HOBt_Ester + HOBt/Oxyma Enolate Enolate Intermediate (Loss of stereochemistry) Oxazolone->Enolate -H⁺ Peptide_Bond_D D-Peptide (Racemized) Enolate->Peptide_Bond_D + Peptide-Resin Peptide_Bond_L L-Peptide (Desired) HOBt_Ester->Peptide_Bond_L + Peptide-Resin

Caption: Racemization via oxazolone formation and its prevention.

Section 4: Incomplete Coupling and Capping

Incomplete coupling reactions result in the formation of deletion sequences, where one or more amino acids are missing from the final peptide. Capping is a strategy to terminate these unreacted chains.[18]

Frequently Asked Questions (FAQs)

Q1: What is capping and why is it important?

A1: Capping is the process of intentionally blocking unreacted N-terminal amines on the peptide chain after a coupling step has failed to go to completion.[19] This is typically done using acetic anhydride.[19] Capping prevents these unreacted chains from participating in subsequent coupling steps, which would otherwise lead to the formation of deletion sequences.[18] These deletion sequences can be very similar in properties to the target peptide, making purification difficult.[18][20]

Q2: How do I know if a coupling reaction is incomplete?

A2: The Kaiser test is a common qualitative method used to detect the presence of free primary amines on the resin.[21][22] A positive Kaiser test (indicated by a blue color) after a coupling reaction signifies that there are unreacted amino groups.[22]

Q3: What should I do if a coupling reaction is incomplete?

A3: If a positive Kaiser test is observed, you have two main options:

  • Recouple: Repeat the coupling step with a fresh solution of the activated amino acid.[21]

  • Cap: If recoupling is still unsuccessful or if you want to prevent deletion sequences, cap the unreacted amines using a capping agent like acetic anhydride.[19][21]

Troubleshooting Guide

Problem: Positive Kaiser test after coupling.

  • Recouple: Perform a second coupling. For difficult sequences, consider using a more powerful coupling reagent (e.g., HATU, HCTU) or increasing the reaction time.[19][23]

  • Kaiser Test Again: Perform another Kaiser test.

  • Cap if Necessary: If the test is still positive, proceed with a capping step to block the unreacted chains.

  • Investigate the Cause: For recurring issues, consider if peptide aggregation is occurring. Aggregation can prevent reagents from reaching the reactive sites.[2][24] Strategies to disrupt aggregation include using chaotropic salts, switching to a different solvent like NMP, or using microwave energy.[2]

Experimental Protocols

Protocol 4: Acetic Anhydride Capping

  • Wash: After the coupling reaction, wash the resin thoroughly with DMF.

  • Prepare Capping Solution: Prepare a capping solution, for example, a mixture of acetic anhydride, DIPEA, and DMF (e.g., in a 0.5:0.5:9 v/v/v ratio). Prepare this solution fresh.

  • Capping Reaction:

    • Add the capping solution to the resin.

    • Agitate the mixture at room temperature for 15-30 minutes.

  • Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

  • Verify Capping: Perform a Kaiser test to confirm the absence of free primary amines (the test should be negative/colorless).[19]

Diagrams

Incomplete_Coupling_Troubleshooting Start Perform Coupling Reaction Kaiser_Test1 Perform Kaiser Test Start->Kaiser_Test1 Result1_Positive Positive (Blue) Kaiser_Test1->Result1_Positive Result1_Negative Negative (Colorless) Kaiser_Test1->Result1_Negative Recouple Recouple with fresh reagents (or use stronger coupling agent) Result1_Positive->Recouple Proceed Proceed to next Fmoc deprotection Result1_Negative->Proceed Kaiser_Test2 Perform Kaiser Test Recouple->Kaiser_Test2 Result2_Positive Positive (Blue) Kaiser_Test2->Result2_Positive Result2_Negative Negative (Colorless) Kaiser_Test2->Result2_Negative Cap Cap unreacted amines (e.g., with Acetic Anhydride) Result2_Positive->Cap Result2_Negative->Proceed Cap->Proceed

Caption: Workflow for handling incomplete coupling.

References

Technical Support Center: Preventing Racemization of 3-Amino-3-(4-cyanophenyl)propanoic Acid During Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the peptide coupling of 3-Amino-3-(4-cyanophenyl)propanoic acid.

Understanding the Challenge: Racemization of a β-Aryl-β-Amino Acid

This compound is a non-proteinogenic β-amino acid. Like α-amino acids, its stereochemical integrity is crucial for the final peptide's structure and biological activity. However, several factors can lead to racemization at the α-carbon during the activation and coupling steps of peptide synthesis. The presence of the electron-withdrawing 4-cyanophenyl group may increase the acidity of the α-proton, potentially making this amino acid more susceptible to racemization compared to other amino acids.

The primary mechanisms of racemization during peptide coupling are:

  • Oxazolone Formation: The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.[1][2]

  • Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either face, resulting in racemization.[1][2]

Frequently Asked Questions (FAQs)

Q1: Is this compound particularly prone to racemization?

While specific quantitative data for this exact amino acid is limited in publicly available literature, as a β-aryl-β-amino acid with an electron-withdrawing group on the phenyl ring, it should be considered at a higher risk for racemization. The cyanophenyl group can stabilize the transient negative charge that forms upon deprotonation of the alpha-carbon, thereby facilitating racemization.[3][4] Therefore, taking stringent precautions to prevent racemization is highly recommended.

Q2: What are the most critical factors to control to prevent racemization?

The most critical factors are the choice of coupling reagent, the use and choice of an additive, the type and amount of base, the reaction temperature, and the pre-activation time.[5][6]

Q3: Which N-protecting group, Fmoc or Boc, is better for minimizing racemization of this amino acid?

Both Fmoc- and Boc-protected derivatives of this compound are synthetically accessible.[7] The choice of protecting group itself (urethane-type) is generally considered to be protective against racemization compared to acyl-type groups.[8][9] The key to preventing racemization lies in the coupling conditions rather than the choice between Fmoc and Boc.

Q4: Can I use carbodiimides like DCC or DIC for coupling?

Carbodiimides such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can be used, but it is crucial to use them in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][8] Using carbodiimides without these additives is likely to cause significant racemization.

Q5: Are onium salt-based coupling reagents a better choice?

Uronium/aminium salts (e.g., HBTU, HATU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP) are generally considered "low-racemization" reagents as they form active esters in situ that are less prone to racemization.[1][8] For a potentially sensitive amino acid like this compound, these are often a safer choice.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of diastereomeric impurity detected by HPLC or NMR after coupling. Racemization of this compound. 1. Review your coupling reagent and additive: If using a carbodiimide, ensure an additive (HOAt or Oxyma preferred over HOBt) is present in equimolar amounts. Consider switching to an onium salt-based reagent like HATU or PyBOP. 2. Evaluate the base: If using a strong, non-hindered base like DIPEA or triethylamine, switch to a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum necessary amount of base.[10] 3. Control the temperature: Perform the coupling at a lower temperature (e.g., 0 °C). Avoid prolonged reaction times at elevated temperatures.[6] 4. Minimize pre-activation time: Add the coupling reagent to the mixture of the amino acid, amine component, and additive (in situ activation). Avoid lengthy pre-activation of the carboxylic acid.
Incomplete coupling reaction. Steric hindrance or poor solubility of the amino acid derivative. 1. Increase coupling time or perform a double coupling. Be aware that longer reaction times can increase the risk of racemization, so a balance must be struck. 2. Change the solvent: Ensure good solvation of all reactants. DMF is a common choice, but mixtures with DCM or the use of NMP might be beneficial.[11] 3. Switch to a more powerful coupling reagent: If using a carbodiimide/additive system, consider switching to HATU or COMU.
Presence of unexpected byproducts. Side reactions related to the coupling reagents or protecting groups. 1. Guanidinylation: If using uronium/aminium reagents (like HBTU, HATU), avoid excess reagent and prolonged reaction times, as this can lead to the formation of a guanidinium cap on the N-terminus of the peptide. Pre-activation of the amino acid before adding it to the resin can minimize this. 2. N-acylurea formation: With carbodiimides, the activated O-acylisourea can rearrange to an unreactive N-acylurea. Using an additive and lower temperatures can mitigate this.[8]

Quantitative Data on Coupling Reagents and Additives

The following tables summarize publicly available data on the impact of different coupling systems on racemization. While this data is not specific to this compound, it provides a valuable comparison of the effectiveness of various reagents and additives in preventing racemization of sensitive amino acids.

Table 1: Comparison of Additives in Suppressing Racemization

AdditiveCoupling Reagent% D-Isomer Formation (Model Peptide)
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
6-Cl-HOBtDIC4.8%

Data is illustrative and based on model peptide syntheses reported in the literature. Actual racemization levels will vary depending on the specific amino acid, sequence, and reaction conditions.

Table 2: Comparison of Coupling Reagents and Racemization

Coupling ReagentBase% D-Isomer Formation (Model Peptide)
HBTUDIPEA5.2%
HATUDIPEA3.8%
PyBOPDIPEA4.5%
DIC/HOBt-14.8%
DIC/HOAt-5.9%

Data is illustrative and based on model peptide syntheses reported in the literature. Actual racemization levels will vary depending on the specific amino acid, sequence, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Coupling with Minimized Racemization (Manual Solid-Phase Peptide Synthesis)

This protocol outlines a general method for coupling Fmoc-3-Amino-3-(4-cyanophenyl)propanoic acid on a solid support, designed to minimize racemization.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with a 20% solution of piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling:

    • In a separate vial, dissolve Fmoc-3-Amino-3-(4-cyanophenyl)propanoic acid (3 equivalents relative to resin loading) and an additive (e.g., HOAt or Oxyma, 3 equivalents) in DMF.

    • Add a hindered base (e.g., 2,4,6-collidine, 6 equivalents) to the amino acid/additive solution.

    • Add the coupling reagent (e.g., HATU, 2.9 equivalents, or DIC, 3 equivalents) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

  • Confirmation of Coupling: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol provides a general method for analyzing the enantiomeric purity of the coupled amino acid after cleavage from the resin.

  • Peptide Cleavage: After the coupling of this compound and subsequent synthesis completion, cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Peptide Precipitation and Dissolution: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile and water).

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column suitable for separating the diastereomeric peptides.

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with an additive like 0.1% trifluoroacetic acid (TFA). The exact gradient will need to be optimized for the specific peptide.

    • Detection: Use UV detection at a suitable wavelength (e.g., 220 nm and 254 nm).

    • Analysis: Inject a sample of the crude peptide. The desired peptide and its diastereomer (containing the D-isomer of this compound) should elute as two separate peaks.

    • Quantification: Integrate the peak areas of the two diastereomers to determine the percentage of racemization.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation (Most Common) cluster_enolization Direct Enolization Activated_AA Activated N-Protected Amino Acid Cyclization Intramolecular Cyclization Activated_AA->Cyclization Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Cyclization->Oxazolone Base_Abstraction_O Base abstracts α-proton Oxazolone->Base_Abstraction_O Achiral_Intermediate_O Achiral Intermediate Base_Abstraction_O->Achiral_Intermediate_O Nucleophilic_Attack_O Amine Attack (from either face) Achiral_Intermediate_O->Nucleophilic_Attack_O Racemic_Peptide_O Racemic Peptide (L and D mixture) Nucleophilic_Attack_O->Racemic_Peptide_O Activated_AA2 Activated N-Protected Amino Acid Base_Abstraction_E Base directly abstracts α-proton Activated_AA2->Base_Abstraction_E Enolate Enolate (Planar Intermediate) Base_Abstraction_E->Enolate Protonation Protonation (from either face) Enolate->Protonation Racemic_AA Racemized Activated Amino Acid Protonation->Racemic_AA Coupling Coupling Racemic_AA->Coupling Racemic_Peptide_E Racemic Peptide (L and D mixture) Coupling->Racemic_Peptide_E

Caption: Primary mechanisms of racemization during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Reagent_Check Evaluate Coupling Reagent and Additive Start->Reagent_Check Base_Check Evaluate Base Reagent_Check->Base_Check Solution1 Switch to Onium Salt (HATU, PyBOP) or use Additives (HOAt, Oxyma) with Carbodiimides Reagent_Check->Solution1 Carbodiimide alone or HOBt used Temp_Check Evaluate Temperature and Time Base_Check->Temp_Check Solution2 Switch to Weaker/Hindered Base (NMM, Collidine) Base_Check->Solution2 Strong base (DIPEA) used Solvent_Check Evaluate Solvent Temp_Check->Solvent_Check Solution3 Lower Temperature (0°C) Minimize Pre-activation Time Temp_Check->Solution3 High temp or long pre-activation Solution4 Ensure Good Solvation (DMF, NMP, DCM/DMF) Solvent_Check->Solution4 Poor solubility observed End Racemization Minimized Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for high racemization.

References

Navigating the Challenges of Hydrophobic Peptides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often encounter significant hurdles when working with peptides containing a high proportion of hydrophobic amino acids. These peptides are notoriously prone to aggregation, leading to issues with solubility, purification, and overall experimental reproducibility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific problems encountered during the handling and analysis of hydrophobic peptides.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrophobic peptide insoluble in aqueous buffers?

A1: Peptides with a high content of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan, Methionine) tend to self-associate in aqueous environments to minimize the unfavorable interactions between their nonpolar side chains and water molecules. This self-association leads to the formation of aggregates and precipitation.[1][2][3][4] The solubility of a peptide is largely dictated by its amino acid composition, sequence, and the overall net charge at a given pH.[2][4]

Q2: What is the recommended first step for dissolving a new hydrophobic peptide?

A2: It is always advisable to test the solubility of a small, sacrificial amount of the peptide before attempting to dissolve the entire batch.[1] For a hydrophobic peptide, a good starting point is to dissolve it in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[1][2][4] Once dissolved in the organic solvent, the solution can be slowly and carefully diluted with the desired aqueous buffer with gentle vortexing.[3]

Q3: My peptide dissolves in organic solvent but precipitates when I add my aqueous buffer. What should I do?

A3: This is a common issue and indicates that the peptide's solubility limit in the final aqueous/organic mixture has been exceeded. Several strategies can be employed to overcome this:

  • Reduce the final concentration: The most straightforward approach is to lower the final desired concentration of the peptide in the aqueous buffer.

  • Optimize the organic solvent percentage: You can experiment with slightly higher final concentrations of the organic solvent, but be mindful of the tolerance of your downstream assay to these solvents. For many biological assays, the final DMSO concentration should be kept below 1%.[3]

  • Adjust the pH: The net charge of a peptide can significantly influence its solubility. If the peptide has acidic or basic residues, adjusting the pH of the aqueous buffer away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility by increasing electrostatic repulsion between peptide molecules.[2][5]

  • Use of additives: Incorporating solubilizing agents or excipients into the aqueous buffer can help prevent aggregation.

Q4: What are some common additives that can improve the solubility and prevent the aggregation of my hydrophobic peptide?

A4: Several types of additives can be used, and their effectiveness is often peptide-dependent. Common examples include:

  • Chaotropic agents: Guanidine hydrochloride (Gdn-HCl) or urea can disrupt the hydrogen-bonding network of water and interfere with hydrophobic interactions, thereby reducing aggregation.[2] However, these are denaturing agents and may not be suitable for all applications.

  • Amino acids: Arginine is known to suppress protein and peptide aggregation.

  • Sugars and polyols: Sucrose, trehalose, and glycerol can stabilize the native conformation of peptides and reduce their tendency to aggregate.

  • Detergents: Mild, non-ionic detergents can be used to solubilize very hydrophobic peptides, particularly those that are membrane-associated.

Troubleshooting Guides

Issue 1: Visible Precipitate or Cloudiness in the Peptide Solution

Experimental Protocol: Visual Inspection and Centrifugation

  • Visual Check: Hold the vial against a light source to observe for any visible particles, cloudiness, or opalescence.

  • Centrifugation: If the solution is not clear, centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes. The presence of a pellet indicates insoluble aggregates.

Issue 2: Inconsistent Results in Biological Assays

Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Sample Preparation: Prepare the peptide solution in the final assay buffer at the desired concentration. Filter the buffer using a 0.22 µm filter before use.

  • DLS Measurement: Transfer the peptide solution to a clean DLS cuvette. Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Data Acquisition: Acquire the DLS data, which will provide information on the size distribution of particles in the solution. The presence of large particles or a high polydispersity index (PDI) is indicative of aggregation.

Experimental Protocol: Thioflavin T (ThT) Assay for Amyloid-like Fibril Detection

  • Reagent Preparation: Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., PBS).

  • Sample Incubation: Mix the hydrophobic peptide with the ThT solution in a 96-well black plate with a clear bottom.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm over time. An increase in fluorescence intensity indicates the formation of amyloid-like β-sheet structures, a common form of peptide aggregation.[6][7]

Quantitative Data on Solubilization and Aggregation

The following tables provide representative quantitative data on the factors affecting the solubility and aggregation of hydrophobic peptides.

Solvent SystemPeptideSolubility (%)Reference
WaterAβ(1-42)<1[5]
50% Acetonitrile/WaterAβ(1-42)~50[5]
100% DMSOAβ(1-42)>90[5][8]
100% HFIPAβ(1-42)>95[8]
0.1% NH4OHAβ(1-42)Soluble[8][9]

Table 1. Representative Solubility of Aβ(1-42) in Various Solvents. This table illustrates the significant impact of solvent choice on the solubility of the highly hydrophobic amyloid-beta peptide.

pHPeptideAggregation (Normalized ThT Fluorescence)Reference
3.0Aβ(1-42)0.2[5]
5.0Aβ(1-42)0.6[5]
7.4Aβ(1-42)1.0[5]
9.0Aβ(1-42)0.4[5]

Table 2. Effect of pH on the Aggregation of Aβ(1-42) as Measured by Thioflavin T Fluorescence. This table demonstrates that the aggregation of amyloid-beta is pH-dependent, with maximal aggregation occurring around physiological pH.

Additive (Excipient)PeptideHydrodynamic Radius (nm)PDIReference
NoneModel Hydrophobic Peptide1500.8[10]
100 mM ArginineModel Hydrophobic Peptide250.3[10]
5% SucroseModel Hydrophobic Peptide400.4[10]

Table 3. Impact of Additives on the Aggregation of a Model Hydrophobic Peptide as Measured by Dynamic Light Scattering (DLS). This table shows how different excipients can reduce the hydrodynamic radius and polydispersity index (PDI), indicating a reduction in peptide aggregation.

Visualizing Workflows and Pathways

Troubleshooting Workflow for Hydrophobic Peptide Aggregation

TroubleshootingWorkflow start Start: Insoluble or Aggregated Hydrophobic Peptide check_solubility Q: Is the peptide completely dissolved? start->check_solubility visual_inspection Visual Inspection: Clear or Cloudy/Precipitate? check_solubility->visual_inspection No organic_solvent Use Minimal Organic Solvent (DMSO, DMF, ACN) visual_inspection->organic_solvent Cloudy/Precipitate proceed Proceed with Experiment visual_inspection->proceed Clear dilute Slowly Dilute into Aqueous Buffer organic_solvent->dilute check_again Q: Is the solution clear now? dilute->check_again optimize_concentration Optimize: Lower Final Concentration check_again->optimize_concentration No check_again->proceed Yes adjust_ph Optimize: Adjust Buffer pH (away from pI) optimize_concentration->adjust_ph use_additives Optimize: Use Solubilizing Additives (Arginine, Sucrose, etc.) adjust_ph->use_additives analytical_characterization Analytical Characterization: DLS, ThT Assay, HPLC use_additives->analytical_characterization analytical_characterization->proceed

Caption: A decision-making workflow for troubleshooting hydrophobic peptide aggregation.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of a Hydrophobic Peptide

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (Piperidine in DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling (HBTU/HOBt) washing1->coupling washing2 Washing (DMF) coupling->washing2 repeat Repeat for each Amino Acid washing2->repeat repeat->deprotection Next cycle cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) repeat->cleavage Final cycle precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Lyophilized Peptide purification->end

Caption: A simplified workflow for the solid-phase synthesis of a hydrophobic peptide.

Experimental Workflow: Purification of a Hydrophobic Peptide by RP-HPLC

HPLC_Purification_Workflow start Start: Crude Hydrophobic Peptide Solution dissolution Dissolve in Minimal Organic Solvent (e.g., ACN/Water/TFA) start->dissolution injection Inject onto C4 or C8 Reversed-Phase Column dissolution->injection gradient_elution Gradient Elution: Increasing Acetonitrile Concentration injection->gradient_elution fraction_collection Collect Fractions Based on UV Absorbance (214/280 nm) gradient_elution->fraction_collection analysis Analyze Fractions (Analytical HPLC, Mass Spectrometry) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization end Purified Peptide lyophilization->end

Caption: A standard workflow for the purification of a hydrophobic peptide using RP-HPLC.

Signaling Pathway: Amyloid-Beta Aggregation in Alzheimer's Disease

Amyloid_Beta_Aggregation APP Amyloid Precursor Protein (APP) Abeta_monomer Aβ Monomers (soluble) APP->Abeta_monomer Cleavage by beta_secretase β-secretase gamma_secretase γ-secretase oligomers Soluble Oligomers (toxic) Abeta_monomer->oligomers Aggregation protofibrils Protofibrils oligomers->protofibrils neuronal_dysfunction Neuronal Dysfunction & Cell Death oligomers->neuronal_dysfunction fibrils Amyloid Fibrils (insoluble plaques) protofibrils->fibrils fibrils->neuronal_dysfunction

Caption: The amyloid cascade hypothesis for Alzheimer's disease pathogenesis.

References

Technical Support Center: Optimizing Cleavage of Peptides Containing 3-Amino-3-(4-cyanophenyl)propanoic Acid from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the cleavage of synthetic peptides containing the unnatural amino acid 3-Amino-3-(4-cyanophenyl)propanoic acid from solid-phase resins.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the peptide cleavage process in a question-and-answer format.

Issue 1: Low Peptide Yield After Cleavage

Question: After performing the cleavage reaction, my final peptide yield is significantly lower than expected. What are the potential causes, and how can I improve the yield?

Answer: Low peptide yield can result from several factors throughout the synthesis and cleavage process. Here are common causes and solutions:

  • Incomplete Cleavage: The cleavage reaction time may have been insufficient. While standard protocols often suggest 2-4 hours, peptides containing sterically hindered or unnatural amino acids may require longer incubation.

    • Solution: Perform a small-scale trial cleavage on a portion of your resin and analyze the supernatant by HPLC at different time points (e.g., 1, 2, 4, and 6 hours) to determine the optimal cleavage time. You can also perform a Kaiser test on the resin beads after cleavage to check for remaining free amines, which would indicate incomplete cleavage.[1]

  • Peptide Precipitation in the Cleavage Cocktail: Highly hydrophobic peptides may precipitate prematurely in the cleavage cocktail.

    • Solution: Alter the solvent composition. In some cases, a small amount of a solvent like dichloromethane (DCM) can be added to the TFA cocktail to improve solubility.

  • Adsorption to the Resin: The cleaved peptide might be adsorbing to the resin beads.

    • Solution: Ensure thorough washing of the resin with fresh cleavage cocktail or an appropriate solvent like neat TFA after the initial filtration.

  • Inefficient Precipitation: The choice and handling of the precipitation solvent are crucial.

    • Solution: Use cold methyl tert-butyl ether (MTBE), as it is often preferred for precipitating peptides. Ensure the ether is chilled (-20°C to -80°C) and used in a sufficient volume (typically 8-10 times the volume of the TFA filtrate). For some peptides, overnight incubation at 4°C may be necessary for complete precipitation.

Issue 2: Presence of Side Products in Mass Spectrometry Analysis

Question: My mass spectrometry analysis shows unexpected peaks, indicating the presence of side products. What are the likely side reactions, and how can I minimize them?

Answer: Side reactions during TFA cleavage are common, especially with peptides containing sensitive or unnatural amino acids. Here are some potential side reactions and mitigation strategies:

  • Hydrolysis of the Cyano Group: While generally stable, the cyano group on the 4-cyanophenylalanine residue can undergo hydrolysis to a primary amide (+18 Da) or a carboxylic acid (+19 Da) under prolonged exposure to strong acidic conditions, especially if water is present in the cleavage cocktail in higher than recommended amounts.

    • Solution: Minimize the cleavage time to the optimal duration determined by a time-course study. Ensure all reagents and solvents are of high purity and anhydrous where specified. A standard cleavage cocktail with 2.5% water is generally safe, but for extended cleavage times, consider reducing the water content or using a scavenger cocktail that does not contain water, if compatible with other residues.

  • Alkylation of Sensitive Residues: Reactive carbocations generated from protecting groups (e.g., tert-butyl from tBu, Trt from trityl) can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).

    • Solution: Use an effective scavenger cocktail to "trap" these reactive species. Triisopropylsilane (TIS) is a common and effective scavenger for this purpose. For peptides containing Trp, adding 1,2-ethanedithiol (EDT) to the cleavage cocktail can offer additional protection.[2][3]

  • Oxidation of Methionine or Cysteine: These sulfur-containing amino acids are susceptible to oxidation during cleavage.

    • Solution: Use a cleavage cocktail containing reducing agents. Reagent H, which includes dimethylsulfide (DMS) and ammonium iodide, is specifically designed to minimize methionine oxidation.[1][4]

  • Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to aspartimide formation, which can be exacerbated by cleavage conditions.[5] The electron-withdrawing nature of the cyanophenyl group in your peptide might influence the propensity for such side reactions in neighboring residues.

    • Solution: While primarily a concern during synthesis, using milder cleavage conditions or a different linker on your resin may be necessary if this is a persistent issue.

Issue 3: Incomplete Removal of Protecting Groups

Question: My mass spectrometry analysis shows peaks corresponding to the peptide with one or more protecting groups still attached. How can I ensure complete deprotection?

Answer: The persistence of protecting groups is often dependent on the specific amino acids in your sequence and the cleavage conditions.

  • Insufficient Cleavage Time: Some protecting groups, like the Pbf group on Arginine, can be slow to cleave.

    • Solution: Increase the cleavage reaction time. As mentioned, a small-scale time-course experiment is the best way to determine the necessary duration. For peptides with multiple Arg(Pbf) residues, a longer cleavage time may be necessary.[3]

  • Steric Hindrance: The local environment around a protected amino acid can hinder the access of the cleavage reagents. The bulky nature of the this compound residue could potentially contribute to such an effect.

    • Solution: In addition to extending the cleavage time, gentle agitation during the cleavage reaction can improve reagent access.

  • Degraded Reagents: Old or improperly stored TFA and scavengers can lose their efficacy.

    • Solution: Always use fresh, high-quality reagents for cleavage.

Frequently Asked Questions (FAQs)

Q1: Is the cyano group on this compound stable during standard TFA cleavage?

A1: Yes, the cyano group is generally stable under standard TFA cleavage conditions (e.g., 95% TFA for 2-4 hours at room temperature). However, prolonged exposure to strong acid or the presence of strong nucleophiles in the cleavage cocktail could potentially lead to side reactions such as hydrolysis to an amide. It is always recommended to perform a small-scale test cleavage and analyze the product by mass spectrometry to confirm the stability for your specific peptide sequence and conditions.

Q2: What is the best cleavage cocktail for a peptide containing this compound?

A2: The optimal cleavage cocktail depends on the other amino acids in your peptide sequence.

  • For peptides without other sensitive residues: A standard cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) is a good starting point.[6] TIS is an excellent scavenger for carbocations.

  • For peptides containing Trp, Met, or Cys: A more robust cocktail is recommended to prevent side reactions with these sensitive residues. Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5, v/v/v/v/v) is a powerful option.[2] Alternatively, for a less odorous option, TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5, v/v/v/v) can be used.

Q3: How can I monitor the progress of the cleavage reaction?

A3: The most effective way to monitor cleavage is to perform a small-scale trial.

  • Take a small amount of your peptide-resin (e.g., 10-20 mg).

  • Add the chosen cleavage cocktail.

  • At various time points (e.g., 1, 2, 4, 6 hours), take a small aliquot of the cleavage solution.

  • Precipitate the peptide from the aliquot with cold ether.

  • Analyze the precipitated peptide by RP-HPLC to quantify the amount of cleaved peptide. This will allow you to determine the optimal cleavage time for your specific peptide.

Q4: My peptide is very hydrophobic and difficult to handle after cleavage. What can I do?

A4: Hydrophobic peptides can be challenging.

  • Precipitation: If the peptide does not precipitate well in ether, you can try reducing the volume of the TFA filtrate by gently blowing a stream of nitrogen over the surface before adding it to the cold ether.

  • Solubilization for Purification: After precipitation and drying, dissolving the crude peptide for HPLC purification can be difficult. You may need to use solvents other than water/acetonitrile mixtures. Small amounts of formic acid, or in difficult cases, hexafluoroisopropanol (HFIP), can aid in solubilization.

Data Presentation

Table 1: Common Cleavage Cocktails for Fmoc-Based Solid-Phase Peptide Synthesis

Reagent NameComposition (v/v/v)Recommended Use
Standard Cocktail 95% TFA, 2.5% H₂O, 2.5% TISGeneral purpose for peptides without sensitive residues like Cys, Met, or Trp.[6]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[2]
Reagent B (Low Odor) 88% TFA, 5% Phenol, 5% H₂O, 2% TISEffective for scavenging trityl groups, but does not protect Met from oxidation.[1]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄I (w/w)Specifically designed to minimize the oxidation of Methionine.[4]

Table 2: Representative Cleavage Yields for a Model Peptide with Different Cocktails *

Cleavage CocktailCleavage Time (hours)Crude Peptide Yield (%)Purity by HPLC (%)
TFA/TIS/H₂O (95:2.5:2.5)28575
Reagent K29285
Reagent H38880

*Note: This data is representative and based on studies of peptides containing other sensitive amino acids. Actual yields and purity will vary depending on the specific peptide sequence, resin, and experimental conditions. A small-scale optimization is always recommended.

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Peptide Precipitation

This protocol is suitable for cleaving peptides from acid-labile resins such as Wang or Rink Amide resin.

  • Resin Preparation: After completion of the solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) and dry it under high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail immediately before use. For 100 mg of resin, prepare 2 mL of the cocktail. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water .

  • Cleavage Reaction: Place the dried resin in a suitable reaction vessel. Add the cleavage cocktail to the resin. Stopper the vessel and allow the reaction to proceed at room temperature with occasional gentle agitation for 2-4 hours.

  • Peptide Isolation: Filter the resin through a sintered glass funnel and collect the TFA solution containing the cleaved peptide into a clean collection tube. Wash the resin twice with a small volume of fresh, neat TFA (e.g., 0.5 mL) to ensure complete recovery of the peptide, and combine the filtrates.

  • Peptide Precipitation: In a centrifuge tube, add at least 10 volumes of ice-cold diethyl ether. Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Incubation: To maximize precipitation, incubate the mixture at -20°C for at least 30 minutes.

  • Peptide Collection: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by RP-HPLC.

Protocol 2: Small-Scale Trial Cleavage for Optimization

This protocol is designed to determine the optimal cleavage time for your specific peptide.

  • Resin Preparation: Dry a small amount of your peptidyl-resin (e.g., 50 mg) under high vacuum.

  • Cleavage Reaction: In a microcentrifuge tube, add the chosen cleavage cocktail (e.g., 1 mL) to the dried resin.

  • Time Points: At designated time points (e.g., 1, 2, 4, and 6 hours), carefully take a small aliquot (e.g., 50 µL) of the supernatant, being careful not to disturb the resin.

  • Precipitation: In a separate microcentrifuge tube containing cold diethyl ether (e.g., 500 µL), add the aliquot of the cleavage solution.

  • Analysis: After a short incubation on ice and centrifugation, decant the ether, dry the small peptide pellet, and dissolve it in an appropriate solvent for RP-HPLC analysis.

  • Quantification: By comparing the peak area of your target peptide at each time point, you can determine the time at which the cleavage is complete.

Mandatory Visualization

CleavageWorkflow cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation cluster_precipitation Precipitation & Drying A Synthesized Peptide-Resin B Wash with DCM A->B C Dry Resin Under Vacuum B->C E Add Cocktail to Resin C->E D Prepare Fresh Cleavage Cocktail (e.g., TFA/TIS/H2O) D->E F Incubate 2-4h at RT with Agitation E->F G Filter to Separate Resin F->G H Collect TFA Filtrate G->H I Wash Resin with Neat TFA G->I Wash J Combine Filtrates H->J I->J K Add Filtrate to Cold Ether J->K L Centrifuge to Pellet Peptide K->L M Wash Pellet with Cold Ether L->M N Dry Crude Peptide M->N O Proceed to HPLC Purification N->O

Caption: A simplified workflow for peptide cleavage from resin.

TroubleshootingTree Start Low Yield or Impure Peptide LowYield LowYield Start->LowYield Low Yield? Impure Impure Start->Impure Impure? IncompleteCleavage IncompleteCleavage LowYield->IncompleteCleavage Check Resin (Kaiser Test) IncompleteDeprotection IncompleteDeprotection Impure->IncompleteDeprotection Protecting Groups Remain? IncreaseTime Increase Cleavage Time IncompleteCleavage->IncreaseTime Positive? PrecipitationProblem PrecipitationProblem IncompleteCleavage->PrecipitationProblem Negative? CheckEther CheckEther PrecipitationProblem->CheckEther Check Precipitation OptimizePrecip Use Colder/More Ether Try MTBE CheckEther->OptimizePrecip Inefficient? IncreaseTime2 Increase Cleavage Time Check Reagent Quality IncompleteDeprotection->IncreaseTime2 Yes? SideProducts SideProducts IncompleteDeprotection->SideProducts No? CheckMass CheckMass SideProducts->CheckMass Unexpected Mass? Hydrolysis Hydrolysis CheckMass->Hydrolysis +18 or +19 Da? Alkylation Alkylation CheckMass->Alkylation +57 Da (tBu)? Oxidation Oxidation CheckMass->Oxidation +16 Da (Met/Cys)? ReduceTime Reduce Cleavage Time Use Anhydrous Reagents Hydrolysis->ReduceTime Yes? AddScavengers Use/Optimize Scavengers (TIS, EDT) Alkylation->AddScavengers Yes? ReducingCocktail Use Reducing Cocktail (e.g., Reagent H) Oxidation->ReducingCocktail Yes?

Caption: A decision tree for troubleshooting peptide cleavage.

References

Technical Support Center: Purification of Peptides Containing 3-Amino-3-(4-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides incorporating the non-canonical amino acid 3-Amino-3-(4-cyanophenyl)propanoic acid, also commonly known as 4-cyanophenylalanine (pCN-Phe).

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended purification method for peptides containing this compound?

A1: The standard and most effective method for purifying peptides containing this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates the target peptide from impurities based on its hydrophobicity. The presence of the aromatic cyanophenyl group contributes to the peptide's overall hydrophobicity, making it well-suited for RP-HPLC.[4]

Q2: Is the this compound side chain stable during standard purification conditions?

A2: Yes, the 4-cyanophenyl side chain is generally stable under standard RP-HPLC conditions, which typically involve acidic mobile phases containing trifluoroacetic acid (TFA).[5] The cyano group is not prone to degradation under these conditions.[5] Standard TFA-based cleavage cocktails used after solid-phase peptide synthesis (SPPS) are also compatible.[5]

Q3: What are the most common impurities encountered when purifying these peptides?

A3: Similar to standard peptide synthesis, common impurities include:

  • Deletion sequences: Peptides missing one or more amino acids.[3]

  • Truncated sequences: Incomplete peptide chains.[3]

  • Incompletely deprotected sequences: Peptides still carrying protecting groups on other amino acid side chains.

  • Products of side reactions: Such as aspartimide formation if aspartic acid is present in the sequence.[5]

  • Peptide aggregates: The incorporation of hydrophobic non-canonical amino acids can sometimes promote aggregation.[6]

Q4: How does the incorporation of this compound affect the peptide's retention time in RP-HPLC?

A4: this compound is a hydrophobic amino acid due to its aromatic phenyl ring.[4] Its incorporation will generally increase the overall hydrophobicity of the peptide, leading to a longer retention time on a C18 or other reversed-phase column compared to a similar peptide without this residue. The exact retention time will depend on the overall sequence, but you should expect elution at a higher percentage of organic solvent (e.g., acetonitrile).

Troubleshooting Guides

Problem 1: Poor Solubility of the Crude Peptide

Symptoms:

  • The lyophilized crude peptide does not fully dissolve in the initial mobile phase (e.g., water with 0.1% TFA).

  • The peptide solution is cloudy or contains visible particulates.

Possible Causes:

  • High Hydrophobicity: The presence of this compound and other hydrophobic residues can lead to poor aqueous solubility.[7][8]

  • Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, especially at high concentrations.[6][8]

  • Incorrect pH: The peptide may be near its isoelectric point (pI), where solubility is minimal.[8]

Solutions:

StrategyDetailed ProtocolConsiderations
Use of Organic Solvents 1. Attempt to dissolve a small amount of the peptide in a minimal volume of an organic solvent such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[7] 2. Once dissolved, slowly add the aqueous mobile phase (e.g., water with 0.1% TFA) to the desired final concentration.* Ensure the final concentration of the organic solvent is compatible with your HPLC injection volume and column. * Avoid DMSO for peptides containing Cys or Met, as it can cause oxidation.[7]
pH Adjustment 1. Calculate the theoretical pI of your peptide. 2. Adjust the pH of your solvent away from the pI. For basic peptides (net positive charge), use a mildly acidic solvent (e.g., 10% acetic acid). For acidic peptides (net negative charge), a mildly basic solvent (e.g., 0.1M ammonium bicarbonate) can be tested.[7]* Ensure the pH is compatible with your column's stability range. * For RP-HPLC, acidic conditions (pH 2-3 with TFA) are standard and generally improve solubility for most peptides.
Sonication 1. Suspend the peptide in the desired solvent. 2. Place the vial in a bath sonicator for short intervals (1-2 minutes) to aid in dissolution.* Avoid overheating the sample, which could lead to degradation. Use a cold water bath.
Problem 2: Poor Peak Shape or Resolution in RP-HPLC

Symptoms:

  • Broad, tailing, or fronting peaks for the target peptide.

  • Co-elution of the target peptide with impurities.

Possible Causes:

  • Sub-optimal Gradient: The elution gradient may be too steep, not allowing for proper separation.[1]

  • Column Overload: Injecting too much peptide onto the column.

  • Secondary Interactions: The peptide may be interacting with residual silanols on the silica-based column.

  • Aggregation on the Column: The peptide may be aggregating during the separation process.

Solutions:

StrategyDetailed ProtocolTypical Parameters
Gradient Optimization 1. Start with a shallow gradient to identify the approximate elution percentage of your peptide. 2. Design a new, even shallower gradient around the elution point of the target peptide to improve separation from closely eluting impurities.[1]* Scouting Gradient: 5-95% Acetonitrile (with 0.1% TFA) over 30 minutes. * Optimized Gradient: Increase the acetonitrile concentration by 0.5-1% per minute around the target peptide's elution time.
Reduce Sample Load 1. Decrease the concentration of the injected peptide solution. 2. Reduce the injection volume.* For analytical columns (e.g., 4.6 mm ID), inject no more than 1-2 mg of crude peptide. * For preparative columns, consult the manufacturer's guidelines for loading capacity.
Use of Ion-Pairing Agents 1. Ensure a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) is present in both mobile phases (A and B).[1][3] This helps to minimize secondary ionic interactions and improve peak shape.* Mobile Phase A: 0.1% TFA in water. * Mobile Phase B: 0.1% TFA in acetonitrile.
Problem 3: Low Purity of the Final Product Despite Purification

Symptoms:

  • Analytical HPLC of the pooled fractions shows the presence of persistent impurities.

Possible Causes:

  • Co-eluting Impurities: Some impurities may have very similar hydrophobicity to the target peptide, making them difficult to separate by RP-HPLC alone.

  • Peptide Modification During Purification/Workup: The peptide may be degrading during long purification runs or lyophilization.

Solutions:

StrategyDetailed Protocol
Orthogonal Purification 1. Employ a second purification technique that separates based on a different principle, such as Ion-Exchange Chromatography (IEX).[9] 2. Step 1 (IEX): Separate the crude peptide based on charge. 3. Step 2 (RP-HPLC): Purify the IEX fractions containing the target peptide using the standard RP-HPLC method. This two-step approach is highly effective for removing challenging impurities.[9]
Optimize Lyophilization 1. Lyophilize the purified fractions as quickly as possible after pooling. Peptides can be less stable in solution over extended periods.[1] 2. Ensure the lyophilizer is functioning correctly to completely remove the solvent.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (Water + 0.1% TFA). If solubility is an issue, refer to the troubleshooting guide above. Centrifuge the sample to pellet any insoluble material before injection.

  • Column: Use a C18 stationary phase. For peptides, a wide-pore (300 Å) column is often beneficial.

  • Mobile Phases:

    • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Elution:

    • Perform an initial "scouting" run with a broad gradient (e.g., 5-95% B over 30-60 minutes) to determine the retention time of the target peptide.

    • Based on the scouting run, develop a shallower, optimized gradient around the elution point of the peptide of interest to maximize resolution.

  • Detection: Monitor the column eluent using a UV detector at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis and Pooling: Analyze the purity of each collected fraction using analytical RP-HPLC. Pool the fractions that meet the desired purity level.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis (SPPS) with pCN-Phe cleavage Cleavage from Resin & Deprotection (e.g., TFA Cocktail) synthesis->cleavage crude Crude Peptide cleavage->crude dissolution Dissolution of Crude Peptide (Troubleshoot Solubility) crude->dissolution rphplc Preparative RP-HPLC dissolution->rphplc fractions Fraction Collection rphplc->fractions analysis Analytical HPLC of Fractions fractions->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization product Purified Peptide (>95%) lyophilization->product

Caption: Standard workflow for the purification of a synthetic peptide containing this compound.

troubleshooting_logic start Start Purification solubility Is the crude peptide soluble? start->solubility dissolve_organic Use organic solvent (ACN, DMSO) or adjust pH solubility->dissolve_organic No hplc Run Preparative RP-HPLC solubility->hplc Yes dissolve_organic->hplc peak_shape Is peak shape & resolution adequate? hplc->peak_shape optimize_gradient Optimize gradient Reduce sample load peak_shape->optimize_gradient No purity Is final purity >95%? peak_shape->purity Yes optimize_gradient->hplc orthogonal Consider Orthogonal Purification (IEX -> RP-HPLC) purity->orthogonal No end Purification Complete purity->end Yes orthogonal->hplc

Caption: Troubleshooting decision tree for the purification of peptides containing this compound.

References

Technical Support Center: Analysis of Peptides Containing 3-Amino-3-(4-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid 3-Amino-3-(4-cyanophenyl)propanoic acid (Acpc).

I. Frequently Asked Questions (FAQs)

Q1: What are the expected fragmentation patterns for peptides containing this compound under Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)?

A1: Under CID/HCD conditions, peptides containing Acpc are expected to fragment along the peptide backbone, producing the standard b- and y-type ions. However, due to the presence of the cyanophenyl group, you may observe specific fragmentation behaviors:

  • Dominant b- and y-ions: Cleavage of the amide bonds will still be the primary fragmentation pathway.

  • Characteristic Neutral Loss: A potential characteristic neutral loss from the Acpc residue is the loss of the cyanophenyl group. This would manifest as a neutral loss of 103.04 Da (C7H5N) from precursor or fragment ions.

  • Internal Fragmentation: Internal cleavage ions resulting from fragmentation within the Acpc residue might be observed, though likely at lower intensities.[1]

Q2: How does Electron Transfer Dissociation (ETD) affect the fragmentation of Acpc-containing peptides?

A2: ETD is a non-ergodic fragmentation method that cleaves the N-Cα bond of the peptide backbone, generating c- and z-type ions. This technique is particularly useful for preserving post-translational modifications and, in this case, the integrity of the Acpc side chain.[2][3][4] Key expectations for ETD include:

  • Generation of c- and z-ions: This will provide complementary sequence information to CID/HCD data.

  • Preservation of the Cyanophenyl Group: The cyanophenyl side chain is less likely to fragment during ETD, leading to clearer sequence annotation.[5]

  • Suitability for Highly Charged Precursors: ETD is more efficient for peptides with higher charge states (≥2+).[2]

Q3: What is the predicted fragmentation behavior of the this compound residue itself?

A3: The Acpc residue introduces a unique structural element. Besides the backbone cleavage, fragmentation can occur within the residue. Under higher energy conditions, you might observe ions corresponding to the loss of small molecules from the side chain, such as HCN (27 Da). The most prominent side-chain fragmentation, however, is the potential cleavage at the benzylic position (the bond between the beta-carbon and the phenyl ring).

II. Troubleshooting Guides

This section addresses specific issues you may encounter during the mass spectrometric analysis of peptides containing this compound.

Scenario 1: Poor Sequence Coverage or Missing Fragment Ions

Problem: You are observing very few fragment ions, or there are significant gaps in your b- and/or y-ion series, making sequence confirmation difficult.

Possible Causes and Solutions:

CauseSuggested Solution
Suboptimal Collision Energy The applied collision energy may be too low to fragment the peptide efficiently or too high, causing extensive fragmentation into very small, uninformative ions. Perform a collision energy optimization experiment by acquiring MS/MS spectra at a range of normalized collision energies.
Peptide Charge State Low charge state precursors (e.g., 1+) often fragment less efficiently in CID/HCD.[2] If possible, try to generate higher charge state ions by adjusting the electrospray source conditions or the mobile phase composition (e.g., lowering the pH). For higher charge state ions, consider using ETD for complementary fragmentation.[5]
Presence of Basic Residues If your peptide contains highly basic residues like Arginine (R) or Lysine (K), they can sequester the proton, leading to limited fragmentation elsewhere in the peptide.[6] Using ETD can be advantageous in such cases as it is not as dependent on proton mobility.[4]
In-source Fragmentation The peptide may be fragmenting in the ion source before mass selection. Reduce the cone voltage or capillary temperature to minimize in-source decay.
Scenario 2: Unexpected Peaks or Neutral Losses in the MS/MS Spectrum

Problem: You observe significant peaks in your MS/MS spectrum that do not correspond to the expected b, y, c, or z ions, or you see a prominent neutral loss from the precursor ion.

Possible Causes and Solutions:

CauseSuggested Solution
Neutral Loss of the Cyanophenyl Group A neutral loss of approximately 103.04 Da may correspond to the loss of the cyanophenyl side chain. This can be a characteristic fragmentation for this residue. Use high-resolution mass spectrometry to confirm the elemental composition of the neutral loss.
Loss of Water or Ammonia Peptides containing certain amino acids (S, T, E, D for water loss; R, K, N, Q for ammonia loss) can exhibit these neutral losses.[1][6] Check your peptide sequence for these residues.
Internal Fragment Ions Double backbone cleavages can produce internal fragment ions.[1] These are often of low intensity but can sometimes be prominent. Specialized search algorithms can help identify these fragments.
Sample Impurities The unexpected peaks could be from co-eluting impurities from the peptide synthesis.[7] Ensure the purity of your sample using analytical HPLC with UV detection before MS analysis. Common impurities include deletion sequences or incompletely removed protecting groups.[7]

III. Experimental Protocols

General Protocol for LC-MS/MS Analysis of Acpc-Containing Peptides
  • Sample Preparation:

    • Dissolve the synthetic peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile.

    • Centrifuge the sample to remove any particulate matter.

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient from a low percentage of mobile phase B to a high percentage to ensure good separation of the peptide from any impurities. A typical gradient might be 5-40% B over 30 minutes.

    • Flow Rate: A flow rate of 200-400 nL/min for nano-LC or 200-400 µL/min for standard analytical LC.

  • Mass Spectrometry (MS and MS/MS):

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan MS spectra over a relevant m/z range (e.g., 300-1800 m/z).

    • MS/MS Acquisition (Data-Dependent Acquisition):

      • Select the most intense precursor ions from the MS1 scan for fragmentation.

      • Use an appropriate fragmentation method (CID, HCD, or ETD).

      • For CID/HCD, use a normalized collision energy in the range of 25-35%.

      • For ETD, use calibrated reagent injection times.

      • Acquire MS/MS spectra in a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Analysis:

    • Use appropriate software to analyze the MS/MS spectra.

    • Manually inspect the spectra for expected b, y, c, and z ions, as well as any characteristic neutral losses.

    • Confirm the peptide sequence based on the fragmentation pattern.

IV. Visualizations

Fragmentation_Pathways cluster_peptide Peptide Precursor Ion cluster_cid_hcd CID / HCD Fragmentation cluster_etd ETD Fragmentation Peptide H-[AA1]-...-[Acpc]-...-[AAn]-OH b_ions b-ions (N-terminal) Peptide->b_ions Backbone Cleavage y_ions y-ions (C-terminal) Peptide->y_ions Backbone Cleavage NL_ions Neutral Loss of Cyanophenyl (M - 103.04 Da) Peptide->NL_ions Side-chain Cleavage c_ions c-ions (N-terminal) Peptide->c_ions Backbone Cleavage z_ions z-ions (C-terminal) Peptide->z_ions Backbone Cleavage

Caption: Predicted fragmentation pathways for Acpc-containing peptides.

Troubleshooting_Workflow start Start: Poor MS/MS Data q1 Is sequence coverage low? start->q1 a1 Optimize Collision Energy q1->a1 Yes q2 Are there unexpected peaks? q1->q2 No a2 Check Peptide Charge State (Consider ETD for >2+) a1->a2 end End: Improved Data a2->end a3 Check for Neutral Loss (e.g., -103.04 Da for cyanophenyl) q2->a3 Yes q2->end No a4 Verify Sample Purity with HPLC-UV a3->a4 a4->end

Caption: Troubleshooting decision tree for poor MS/MS data.

References

Technical Support Center: Fmoc-(S)-3-amino-3-(4-cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the handling, storage, and use of Fmoc-(S)-3-amino-3-(4-cyanophenyl)propanoic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Fmoc-(S)-3-amino-3-(4-cyanophenyl)propanoic acid?

A1: It is recommended to store the compound at 0-8 °C in a tightly sealed container, protected from moisture.[1][2] Proper storage is crucial to prevent degradation and maintain the purity of the amino acid derivative.

Q2: What are the general handling precautions for this compound?

A2: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handling should be done in a well-ventilated area to avoid inhalation of the powder. Avoid dust formation during handling.[3][4] In case of contact with eyes or skin, rinse immediately and thoroughly with water.

Q3: Is the 4-cyanophenyl side chain stable during standard solid-phase peptide synthesis (SPPS) conditions?

A3: Yes, the 4-cyanophenyl side chain is generally stable under standard Fmoc-SPPS conditions, including the basic conditions of Fmoc-deprotection with piperidine and acidic conditions of cleavage with trifluoroacetic acid (TFA).[5]

Q4: What solvents are suitable for dissolving Fmoc-(S)-3-amino-3-(4-cyanophenyl)propanoic acid for coupling reactions?

A4: This amino acid derivative is typically soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). For optimal results, ensure the solvent is of high purity and amine-free.[6]

Q5: Can I use standard coupling reagents for incorporating this amino acid into a peptide sequence?

A5: Yes, standard coupling reagents used in Fmoc-SPPS are effective for the activation and coupling of Fmoc-(S)-3-amino-3-(4-cyanophenyl)propanoic acid. Commonly used coupling reagents include HBTU, HATU, and DIC/HOBt.

Q6: Are there any known impurities in Fmoc-(S)-3-amino-3-(4-cyanophenyl)propanoic acid that I should be aware of?

A6: As with other Fmoc-amino acids, potential impurities can include the free amino acid (des-Fmoc), dipeptides formed during synthesis of the building block, and residual solvents like acetic acid which can cause chain termination.[7] It is recommended to use high-purity starting material (≥98%) to minimize the impact of such impurities on your peptide synthesis.[8]

Troubleshooting Guides

Issue 1: Incomplete Coupling of Fmoc-(S)-3-amino-3-(4-cyanophenyl)propanoic acid
Potential Cause Recommended Solution
Poor solubility of the amino acid Ensure complete dissolution of the amino acid in the solvent before adding it to the reaction vessel. Gentle warming or sonication may aid dissolution.
Peptide aggregation on the resin If the peptide sequence is prone to aggregation, consider using aggregation-disrupting strategies. This can include switching to a more effective solvent like NMP, adding chaotropic salts, or performing the coupling at a slightly elevated temperature.[5]
Inefficient activation Use a more potent activating agent such as HATU. Ensure the correct stoichiometry of the amino acid, activating agent, and base are used. Pre-activation for a few minutes before adding to the resin can also improve coupling efficiency.
Steric hindrance If coupling to a sterically hindered amino acid, a longer coupling time or a double coupling may be necessary.
Issue 2: Incomplete Fmoc-Deprotection
Potential Cause Recommended Solution
Peptide aggregation hindering reagent access Increase the deprotection time or perform a second deprotection step.[5] Consider using an alternative, stronger base for deprotection, such as a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5]
Degraded piperidine solution Use a fresh solution of 20% piperidine in DMF for each deprotection step.
Issue 3: Unexpected Side Products After Cleavage
Potential Cause Recommended Solution
Modification of other sensitive residues Ensure an appropriate scavenger cocktail is used during the final cleavage from the resin. A common and effective cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[5] TIS is crucial for quenching reactive cationic species that can modify sensitive amino acids like tryptophan or methionine.
Aspartimide formation (if Asp is present in the sequence) This is a common side reaction in Fmoc-SPPS. To minimize this, consider using a faster deprotection protocol or adding an additive like HOBt to the piperidine solution.[9]

Data Presentation

Table 1: Physicochemical Properties of Fmoc-(S)-3-amino-3-(4-cyanophenyl)propanoic acid

PropertyValueReference
Molecular Formula C₂₅H₂₀N₂O₄[1]
Molecular Weight 412.44 g/mol [1]
Appearance White solid[1]
Melting Point 106-112 °C[1][2]
Purity (HPLC) ≥ 98%[8]
Storage Temperature 0-8 °C[1][2]

Experimental Protocols

Protocol 1: General Handling and Storage Workflow

References

Validation & Comparative

A Comparative Analysis of (S)- and (R)-Enantiomers of 3-Amino-3-(4-cyanophenyl)propanoic acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the (S)- and (R)-enantiomers of 3-Amino-3-(4-cyanophenyl)propanoic acid, two chiral building blocks with significant potential in medicinal chemistry and drug development. While both enantiomers serve as valuable scaffolds in the synthesis of biologically active molecules, particularly in the realm of neuroscience and metabolic diseases, a direct comparative analysis of their biological performance is not extensively available in peer-reviewed literature.[1][2] This guide summarizes the available chemical data and outlines the established experimental protocols for their synthesis and separation.

Physicochemical Properties

The primary distinguishing feature between the (S)- and (R)-enantiomers of this compound is their stereochemistry, which leads to different interactions with other chiral molecules and polarized light. The specific optical rotation is a key parameter for differentiating the enantiomers.

Property(S)-Enantiomer(R)-Enantiomer
Molecular Formula C₁₀H₁₀N₂O₂C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol 190.20 g/mol
Appearance White crystalline solidWhite crystalline solid
Optical Rotation [α]²⁵D = +11.5 (c 0.4, MeOH)[α]²⁵D = -11.2 (c 0.4, MeOH)

Biological Activity and Applications

Both the (S)- and (R)-enantiomers of this compound are recognized for their utility as versatile intermediates in the synthesis of novel therapeutic agents.

The (S)-enantiomer has been noted for its role as a potent modulator of neurotransmitter activity, making it a valuable component in the investigation of synaptic transmission and potential treatments for neurological disorders.[1] It is also utilized as a building block in peptide synthesis, often with an Fmoc protecting group to facilitate solid-phase synthesis of complex peptides.

The (R)-enantiomer is highlighted for its application in the development of compounds that modulate receptor activity.[2] Its chiral nature is crucial for achieving specific interactions within biological systems, and it serves as a precursor in the design of novel neurotransmitter analogs.[2]

Experimental Protocols

The following protocols are based on the work of Forró and Fülöp (2004), which describes the synthesis of the racemic compound and the subsequent enzymatic resolution to obtain the individual enantiomers.[7][8]

Synthesis of Racemic Ethyl 3-Amino-3-(4-cyanophenyl)propanoate

A detailed protocol for the synthesis of the racemic ethyl ester of this compound is provided in the aforementioned literature.[7][8] This typically involves a multi-step synthesis starting from commercially available reagents.

Enzymatic Resolution of (±)-Ethyl 3-Amino-3-(4-cyanophenyl)propanoate

The separation of the enantiomers is achieved through an enantioselective N-acylation reaction catalyzed by Candida antarctica lipase A (CAL-A).[7][8]

Materials:

  • (±)-Ethyl 3-amino-3-(4-cyanophenyl)propanoate

  • Candida antarctica lipase A (CAL-A)

  • Butyl butanoate

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

  • Aqueous acid (e.g., HCl) for hydrolysis

Procedure:

  • The racemic ethyl ester is dissolved in neat butyl butanoate.

  • CAL-A is added to the solution, and the mixture is shaken at room temperature.

  • The reaction progress is monitored until approximately 50% conversion is reached.

  • The enzyme is removed by filtration.

  • The reaction mixture, now containing the unreacted (R)-ester and the N-acylated (S)-amide, is subjected to separation techniques (e.g., chromatography).

  • The separated (R)-ester and (S)-amide are then hydrolyzed under acidic conditions to yield the corresponding free (R)- and (S)-amino acids.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis of Racemic Ester cluster_resolution Enzymatic Resolution cluster_hydrolysis Hydrolysis Start Starting Materials Reaction1 Multi-step Synthesis Start->Reaction1 RacemicEster (±)-Ethyl 3-Amino-3- (4-cyanophenyl)propanoate Reaction1->RacemicEster Acylation Enantioselective N-Acylation RacemicEster->Acylation Enzyme Candida antarctica Lipase A (CAL-A) Enzyme->Acylation Separation Chromatographic Separation Acylation->Separation S_Amide (S)-N-acylated Amide Separation->S_Amide R_Ester (R)-Ethyl Ester Separation->R_Ester AcidHydrolysis_S Acidic Hydrolysis S_Amide->AcidHydrolysis_S AcidHydrolysis_R Acidic Hydrolysis R_Ester->AcidHydrolysis_R S_Acid (S)-3-Amino-3- (4-cyanophenyl)propanoic acid AcidHydrolysis_S->S_Acid R_Acid (R)-3-Amino-3- (4-cyanophenyl)propanoic acid AcidHydrolysis_R->R_Acid

Caption: Workflow for the synthesis and resolution of (S)- and (R)-enantiomers.

DPP4_Signaling_Pathway cluster_incretin Incretin Hormones GLP1 GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Pancreas Pancreatic β-cells GLP1->Pancreas Stimulation GIP GIP GIP->DPP4 Degradation GIP->Pancreas Stimulation Inactive Inactive Metabolites DPP4->Inactive Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose DPP4_Inhibitor DPP-4 Inhibitor (e.g., derived from This compound) DPP4_Inhibitor->DPP4 Inhibition

Caption: Simplified signaling pathway of DPP-4 and its inhibition.

Conclusion and Future Directions

The (S)- and (R)-enantiomers of this compound are valuable chiral building blocks for the synthesis of complex molecules in drug discovery. While their synthesis and separation are well-documented, a critical gap exists in the literature regarding a direct comparative analysis of their biological activities and pharmacokinetic profiles. Future research should focus on a head-to-head comparison of these enantiomers in relevant biological assays, such as DPP-4 inhibition, to elucidate their structure-activity relationships and determine their full potential as precursors for novel therapeutics. Such studies would provide invaluable data for medicinal chemists and pharmacologists in the rational design of new and more effective drugs.

References

A Comparative Guide: 3-Amino-3-(4-cyanophenyl)propanoic Acid vs. Phenylalanine in Peptide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids into peptide-based therapeutics is a cornerstone of modern drug design, offering a powerful tool to modulate pharmacological properties. This guide provides a comparative analysis of peptide analogs containing 3-Amino-3-(4-cyanophenyl)propanoic acid versus the natural amino acid, phenylalanine. By examining the structural and electronic differences between these two amino acids, we can infer potential impacts on peptide performance, including receptor binding affinity, biological activity, and metabolic stability.

Structural and Electronic Considerations

Phenylalanine, with its benzyl side chain, is a crucial residue in many endogenous peptides, often involved in hydrophobic and cation-π interactions within receptor binding pockets. This compound introduces a nitrile (-C≡N) group at the para position of the phenyl ring. This substitution has several key implications:

  • Electronic Properties: The cyano group is strongly electron-withdrawing, which significantly alters the electron density of the aromatic ring compared to the unsubstituted phenyl ring of phenylalanine. This can modulate the strength of cation-π interactions, which are often critical for receptor binding.

  • Steric Profile: The linear cyano group is a relatively small modification, resulting in a minimal steric perturbation compared to the native phenylalanine side chain.

  • Hydrogen Bonding Potential: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, introducing a new potential point of interaction with the target receptor that is absent in phenylalanine.

These modifications can lead to significant changes in a peptide's biological activity, including enhanced receptor affinity, improved selectivity, and increased resistance to enzymatic degradation.

Case Study: Biphalin - Enhancing Opioid Receptor Affinity

To illustrate the impact of modifying the phenylalanine ring, we will examine data from studies on biphalin, a dimeric opioid peptide with high affinity for both µ- and δ-opioid receptors. Structure-activity relationship studies have shown that substituting the phenylalanine residues at the 4 and 4' positions with 4-Fluoro-phenylalanine (4-F-Phe), another analog with an electron-withdrawing group, significantly enhances binding affinity.

Quantitative Comparison of Biphalin Analogs
Peptide AnalogModificationµ-Opioid Receptor Affinity (Ki, nM)δ-Opioid Receptor Affinity (Ki, nM)
Native BiphalinPhenylalanine at positions 4, 4'0.580.12
4-F-Phe Biphalin4-Fluoro-phenylalanine at positions 4, 4'0.210.03

Note: Data is illustrative and based on published studies of biphalin analogs.

The data clearly indicates that the incorporation of 4-F-Phe results in a substantial increase in affinity for both µ- and δ-opioid receptors, with the most dramatic effect observed for the δ-receptor. This enhancement is attributed to the altered electronic properties of the fluorinated phenyl ring, which likely leads to more favorable interactions within the opioid receptor binding pocket. A similar enhancement in affinity can be hypothesized for analogs containing this compound due to the strong electron-withdrawing nature of the cyano group.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of the peptide analogs for their target receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.

  • Competition: Add increasing concentrations of the unlabeled test peptides (both the phenylalanine and the this compound analogs).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Peptide Stability Assay in Human Plasma

This assay assesses the proteolytic stability of the peptide analogs.

  • Peptide Incubation: Incubate a known concentration of the test peptide with human plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.

  • Protein Precipitation: Stop the enzymatic degradation by adding a protein precipitating agent, such as acetonitrile or trichloroacetic acid, to the aliquots.

  • Centrifugation: Centrifuge the samples to pellet the precipitated plasma proteins.

  • Analysis: Analyze the supernatant, containing the remaining intact peptide, by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection.

  • Quantification: Quantify the peak area of the intact peptide at each time point.

  • Half-life Calculation: Plot the percentage of remaining intact peptide against time and calculate the half-life (t½) of the peptide in plasma.

GPCR Functional Assay (cAMP Measurement)

This assay measures the ability of the peptide analogs to activate or inhibit a G-protein coupled receptor (GPCR) that signals through the cyclic adenosine monophosphate (cAMP) pathway.

  • Cell Culture: Culture a cell line expressing the target GPCR.

  • Cell Stimulation: Seed the cells in a 96-well plate and stimulate them with varying concentrations of the peptide analogs. For Gs-coupled receptors, measure cAMP accumulation. For Gi-coupled receptors, first stimulate the cells with forskolin (to increase basal cAMP levels) and then add the peptide analogs to measure the inhibition of cAMP production.

  • Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration to generate a dose-response curve. Calculate the EC50 (effective concentration for 50% of maximal response) for agonists or the IC50 for antagonists.

Visualizing Workflows and Pathways

To further clarify the experimental and biological processes, the following diagrams are provided.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Peptides Test Peptides (Phe vs. Cyano-Phe) Peptides->Incubation Filtration Separate Bound & Unbound Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Plot Plot Binding Curve Counting->Data_Plot Ki_Calc Calculate Ki Value Data_Plot->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Analog Opioid Peptide Analog GPCR Opioid Receptor (GPCR) Opioid_Analog->GPCR Binds G_Protein Gi/o Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to

Caption: Simplified opioid receptor signaling pathway (Gi/o coupled).

Conclusion

The substitution of phenylalanine with this compound represents a promising strategy in peptide drug design. The introduction of the electron-withdrawing cyano group can potentially enhance receptor binding affinity and improve metabolic stability. While direct comparative data is limited, insights from related phenylalanine analogs strongly suggest that this modification can lead to significant improvements in the pharmacological profile of peptide therapeutics. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate the impact of this and other non-natural amino acid substitutions in their own peptide candidates, ultimately accelerating the development of novel and more effective peptide-based drugs.

The Evolving Landscape of 3-Amino-3-(4-cyanophenyl)propanoic Acid Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 3-Amino-3-(4-cyanophenyl)propanoic acid derivatives reveals a landscape ripe with potential for therapeutic applications, particularly in oncology. While comprehensive SAR studies on a wide range of direct derivatives remain nascent in publicly available research, analysis of structurally related compounds provides crucial insights into the molecular features driving their biological activity. This guide synthesizes available data on analogous compound series, focusing on their anticancer properties, to illuminate the path for future drug discovery and development in this chemical space.

Unlocking Anticancer Potential: A Case Study in Structurally Related Thiazole Derivatives

A pivotal study on a series of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives has shed light on the structural modifications that enhance cytotoxic activity against lung cancer cell lines. These compounds, while not direct derivatives of this compound, share a common β-amino acid scaffold, making their SAR a valuable proxy for understanding the potential of the target compound class.

The research focused on evaluating the antiproliferative effects of these derivatives on A549 (non-small cell lung adenocarcinoma), H69 (small cell lung carcinoma), and H69AR (anthracycline-resistant small cell lung carcinoma) cells. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, were determined to quantify their anticancer activity.

Key Structural Insights and Their Impact on Activity

The study systematically modified the core structure to understand the contribution of different functional groups to the overall biological effect. The key findings from this research are summarized below:

  • The Crucial Role of the Oxime Moiety: The introduction of a hydroxyimino (-C=NOH) group, forming oxime derivatives, was found to be a critical determinant of potent anticancer activity. Compounds bearing this functional group consistently demonstrated lower IC50 values, indicating higher potency.

  • Impact of Phenyl Ring Substitution: Modifications to the 4-phenylthiazole ring, specifically the addition of a chlorine atom at the para-position, influenced the activity. In some cases, this substitution led to a slight decrease in potency compared to the unsubstituted analog.

  • Esterification and Hydrazinolysis: Conversion of the carboxylic acid group to a methyl ester or a carbohydrazide also had a significant impact on activity. While carbohydrazides retained notable potency, esterification generally led to a reduction in antiproliferative effects.

Quantitative Analysis of Anticancer Activity

The following table summarizes the IC50 values for a selection of the most promising derivatives against the A549 human lung adenocarcinoma cell line.

Compound IDR (Substitution on Phenyl Ring)Functional Group at Propanoic AcidIC50 (µM) against A549 cells
21 HCarboxylic Acid with Oxime5.42
22 ClCarboxylic Acid with Oxime2.47
25 HCarbohydrazide with Oxime8.05
26 ClCarbohydrazide with Oxime25.4
Cisplatin --11.71

Data sourced from "Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR".

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following outlines the methodology used to assess the anticancer activity of the synthesized derivatives.

Cell Viability Assay (MTT Assay)

The in vitro antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: A549, H69, and H69AR cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were then treated with the test compounds at various concentrations for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.

Molecular Targets and Signaling Pathways

The aforementioned study suggests that the potent anticancer activity of these derivatives may be attributed to their interaction with key signaling proteins, namely Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR). Both are implicated in cancer cell proliferation, survival, and metastasis.

SIRT2 and EGFR Signaling in Cancer

SIRT2 is a deacetylase that regulates various cellular processes, and its dysregulation is linked to cancer. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell growth and division. The inhibition of these targets presents a promising strategy for cancer therapy.

Below is a simplified representation of the potential mechanism of action, where the derivatives may inhibit SIRT2 and EGFR, thereby disrupting downstream signaling and leading to cancer cell death.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Derivative Derivative Derivative->EGFR Inhibits SIRT2 SIRT2 Derivative->SIRT2 Inhibits MEK MEK SIRT2->MEK Deacetylates (Inhibits MEK activation) RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Promotes

Caption: Potential mechanism of action of derivatives on EGFR and SIRT2 pathways.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives and their analogs represents a promising avenue for the development of novel anticancer agents. The insights gained from the study of structurally related thiazole derivatives underscore the importance of specific functional groups, such as the oxime moiety, in dictating biological activity.

Future research should focus on the synthesis and evaluation of a broader and more diverse library of direct derivatives of this compound. This would enable the construction of a more comprehensive SAR model and facilitate the optimization of lead compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are required to definitively elucidate the molecular targets and signaling pathways modulated by these compounds, paving the way for their potential translation into clinical candidates. The continued exploration of this chemical scaffold holds significant promise for the discovery of next-generation cancer therapeutics.

A Comparative Guide to the Biological Validation of Peptides Containing 3-Amino-3-(4-cyanophenyl)propanoic Acid as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a novel class of peptides incorporating the non-natural amino acid, 3-Amino-3-(4-cyanophenyl)propanoic acid, against other known peptide-based inhibitors of Dipeptidyl Peptidase-4 (DPP-4). Due to the emergent nature of this peptide class, this guide utilizes a hypothetical lead compound, hereafter referred to as CyanoPep-1 , to illustrate the validation workflow and comparative analysis. The experimental data for alternative peptides are collated from published research to provide a benchmark for performance.

Introduction to this compound in Peptide Design

The incorporation of non-natural amino acids is a key strategy in modern peptide drug design to enhance therapeutic properties such as potency, stability, and selectivity. This compound is a β-amino acid derivative whose cyanophenyl moiety is of particular interest. In small molecule inhibitors, this group is known to interact with the active site of enzymes like DPP-4, potentially leading to increased inhibitory activity.[1][2] Integrating this residue into a peptide backbone offers the potential to combine the favorable binding characteristics of the cyanophenyl group with the specificity and reduced off-target effects of a peptide scaffold.

Target Pathway: DPP-4 Inhibition in Type 2 Diabetes

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism. It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release.[2] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.[2][3]

DPP4_Signaling_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion inhibits DPP-4 DPP-4 Incretin Hormones (GLP-1, GIP)->DPP-4 is inactivated by Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins CyanoPep-1 / Alternatives CyanoPep-1 / Alternatives CyanoPep-1 / Alternatives->DPP-4 inhibits Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose lowers Hepatic Glucose Production->Blood Glucose raises

Caption: DPP-4 Signaling Pathway and Point of Inhibition. (Within 100 characters)

Comparative Analysis of DPP-4 Inhibitory Peptides

The primary metric for evaluating the efficacy of DPP-4 inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

InhibitorSequence/ClassSourceIC50 (µM)Reference
CyanoPep-1 (Hypothetical) Peptide with this compound Synthetic 0.5 - 5.0 (Projected) N/A
PPGFPPGFBighead Carp Skin0.00463[4]
PGLVGPGLVGBighead Carp Skin0.1102[4]
VYPVYPBighead Carp Skin0.39887[4]
FVAFVABighead Carp Skin0.40202[4]
Diprotin AIle-Pro-IleBacillus cereus24.7[5]
Gly-Pro-Gly-AlaGly-Pro-Gly-AlaAtlantic Salmon Skin41.9[5]
Gly-Pro-Ala-GluGly-Pro-Ala-GluAtlantic Salmon Skin49.6[5]
IIIle-Ile-Asp-Lys-Val-Gly-Ile-Asn-TyrGoat's Milk Protein0.577 (mg/mL)[6]
ILIle-Leu-Asp-Lys-Val-Gly-Ile-Asn-TyrGoat's Milk Protein1.431 (mg/mL)[6]
WAWTrp-Ala-TrpSynthetic103.66[7]
WAYTrp-Ala-TyrSynthetic117.40[7]
WPNTrp-Pro-AsnSynthetic128.59[7]

Note: The IC50 value for CyanoPep-1 is a projected target based on the known potency of cyanophenyl-containing small molecule inhibitors and highly potent natural peptides. Experimental validation is required.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of CyanoPep-1

The synthesis of peptides containing this compound would follow standard Fmoc-based solid-phase peptide synthesis protocols.

SPPS_Workflow start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 coupling1 Couple first Fmoc-protected amino acid deprotection1->coupling1 wash1 Wash (DMF) coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Couple Fmoc-3-Amino-3-(4-cyanophenyl)propanoic acid wash2 Wash (DMF) coupling2->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling3 Couple subsequent Fmoc-amino acids deprotection3->coupling3 wash3 Wash (DMF) coupling3->wash3 cleavage Cleavage from resin and side-chain deprotection (e.g., TFA cocktail) wash3->cleavage Repeat coupling/wash cycles purification Purification by RP-HPLC cleavage->purification characterization Characterization by Mass Spectrometry purification->characterization deprotezction2 deprotezction2 deprotezction2->coupling2

Caption: General workflow for Solid-Phase Peptide Synthesis. (Within 100 characters)
In Vitro DPP-4 Inhibition Assay

This protocol outlines a common fluorometric method for determining the DPP-4 inhibitory activity of synthesized peptides.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test peptides (dissolved in assay buffer or DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the DPP-4 enzyme, Gly-Pro-AMC substrate, and test peptides at various concentrations in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to triplicate wells:

    • Blank wells: Assay buffer and substrate.

    • Control wells (100% activity): Assay buffer, DPP-4 enzyme, and substrate.

    • Test wells: Test peptide solution, DPP-4 enzyme, and substrate.

  • Pre-incubation: Add the assay buffer and the test peptide or control to the wells. Then add the DPP-4 enzyme solution. Mix and incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • The percentage of DPP-4 inhibition is calculated using the following formula:

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The incorporation of this compound into peptides represents a promising strategy for the development of novel and potent DPP-4 inhibitors. The hypothetical CyanoPep-1, with its projected low micromolar IC50 value, demonstrates the potential of this approach. To validate this, the next steps will involve the actual synthesis of a library of such peptides and their rigorous evaluation using the detailed in vitro DPP-4 inhibition assay. A thorough structure-activity relationship (SAR) study will be crucial to optimize the peptide sequence for maximum potency and favorable pharmacokinetic properties. Successful in vitro validation will pave the way for further preclinical studies, including cell-based assays and in vivo models of type 2 diabetes, to fully assess the therapeutic potential of this new class of peptide inhibitors.

References

Confirming the Mechanism of Action of 3-Amino-3-(4-cyanophenyl)propanoic Acid: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays to elucidate and confirm the mechanism of action of 3-Amino-3-(4-cyanophenyl)propanoic acid. Based on its structural similarity to known pharmaceutical agents, the primary hypothesized mechanism is the inhibition of the enzyme Dipeptidyl Peptidase-4 (DPP-4). This enzyme is a well-established target for the treatment of type 2 diabetes, as its inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced insulin secretion.[1][2][3]

To rigorously test this hypothesis, this guide outlines a series of in vitro experiments comparing the activity of this compound with two well-characterized and marketed DPP-4 inhibitors, Sitagliptin and Saxagliptin.[4][5] The presented data, while illustrative, provides a framework for researchers to evaluate the potency, selectivity, and cellular effects of this compound.

Comparative Performance Data

The following tables summarize key quantitative data from a series of in vitro assays designed to characterize the inhibitory activity and selectivity of this compound against DPP-4 and related enzymes.

Table 1: Dipeptidyl Peptidase (DPP) Inhibition Profile

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)
This compound45.8> 10,000> 10,000
Sitagliptin19.2[1]> 10,000> 10,000
Saxagliptin5.350898

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Selectivity Ratios and Cytotoxicity

CompoundDPP-8/DPP-4 Selectivity RatioDPP-9/DPP-4 Selectivity RatioCell Viability (CC50 in µM) (HEK293 cells)
This compound> 218> 218> 100
Sitagliptin> 520> 520> 100
Saxagliptin95.818.5> 100

Selectivity ratio is calculated as IC50 (off-target)/IC50 (target). A higher ratio indicates greater selectivity. CC50 (cytotoxic concentration 50) is the concentration of a compound that causes the death of 50% of cells.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathway and the experimental workflow for its confirmation.

DPP4_Inhibition_Pathway cluster_0 Post-Meal Glucose Homeostasis cluster_1 Mechanism of Action Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas act on DPP4 DPP-4 Enzyme Incretins->DPP4 is degraded by Insulin Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Test_Compound This compound (or Sitagliptin/Saxagliptin) Test_Compound->DPP4 Inhibits

Caption: Hypothesized signaling pathway of DPP-4 inhibition.

Experimental_Workflow start Hypothesis: Compound inhibits DPP-4 enzymatic_assay DPP-4 Enzymatic Assay (Determine IC50) start->enzymatic_assay kinetics_assay Enzyme Kinetics Assay (Determine Mode of Inhibition) enzymatic_assay->kinetics_assay selectivity_assay DPP-8 & DPP-9 Selectivity Assays (Determine Selectivity Profile) enzymatic_assay->selectivity_assay cell_assay Cell-Based GLP-1 Degradation Assay (Confirm Cellular Activity) selectivity_assay->cell_assay cytotoxicity_assay Cytotoxicity Assay (Assess Cell Viability) cell_assay->cytotoxicity_assay conclusion Conclusion: Mechanism of action confirmed cytotoxicity_assay->conclusion

Caption: Experimental workflow for mechanism of action confirmation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

DPP-4 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of the test compound on recombinant human DPP-4 enzyme activity.

  • Materials:

    • Recombinant Human DPP-4 (e.g., Abcam ab133081 or similar)

    • DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

    • Assay Buffer: Tris-HCl (pH 7.5)

    • Test Compound: this compound

    • Positive Controls: Sitagliptin, Saxagliptin

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

  • Procedure:

    • Prepare a serial dilution of the test compound and positive controls in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted compounds or controls to their respective wells. For the 'no inhibitor' control, add 10 µL of assay buffer.

    • Add 20 µL of recombinant DPP-4 enzyme solution to all wells except the 'no enzyme' blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately measure the fluorescence intensity every minute for 30 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the 'no inhibitor' control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Enzyme Kinetics Assay (Lineweaver-Burk Plot)

This assay determines the mode of inhibition (e.g., competitive, non-competitive).

  • Materials:

    • Same as the DPP-4 Enzymatic Inhibition Assay.

  • Procedure:

    • Perform the enzymatic assay as described above, but with varying concentrations of the substrate (Gly-Pro-AMC).

    • For each substrate concentration, measure the reaction rate in the absence and presence of two or more fixed concentrations of the test compound.

    • Calculate the initial reaction velocity (V) for each condition.

    • Create a Lineweaver-Burk plot by plotting 1/V against 1/[S] (where [S] is the substrate concentration).

    • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mode of inhibition. For competitive inhibition, Vmax remains unchanged while Km increases.

Selectivity Assays (DPP-8 and DPP-9)

This protocol is identical to the DPP-4 enzymatic assay but uses recombinant DPP-8 and DPP-9 enzymes.

  • Materials:

    • Recombinant Human DPP-8 and DPP-9 enzymes.

    • All other materials are the same as for the DPP-4 assay.

  • Procedure:

    • Follow the exact procedure for the DPP-4 Enzymatic Inhibition Assay, but substitute the DPP-4 enzyme with either DPP-8 or DPP-9 enzyme solutions.

    • Calculate the IC50 values for the test compound against DPP-8 and DPP-9.

    • Calculate the selectivity ratio by dividing the IC50 for DPP-8 or DPP-9 by the IC50 for DPP-4.

Cell-Based GLP-1 Degradation Assay

This assay confirms the compound's ability to protect endogenous GLP-1 from degradation in a cellular context.

  • Materials:

    • A cell line expressing DPP-4 (e.g., Caco-2 or transfected HEK293 cells).

    • Cell culture medium and supplements.

    • Active GLP-1 (7-36) amide.

    • Test compound, Sitagliptin, Saxagliptin.

    • GLP-1 ELISA kit.

  • Procedure:

    • Plate the DPP-4 expressing cells in a 24-well plate and grow to confluency.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of the test compound or controls for 30 minutes at 37°C.

    • Add a known concentration of active GLP-1 to each well and incubate for 2 hours at 37°C.

    • Collect the supernatant from each well.

    • Measure the concentration of active GLP-1 remaining in the supernatant using a specific ELISA kit.

    • Plot the concentration of active GLP-1 against the compound concentration to determine the protective effect.

Cytotoxicity Assay (XTT Assay)

This assay evaluates the general toxicity of the compound.[6]

  • Materials:

    • HEK293 cells or another suitable human cell line.

    • Cell culture medium.

    • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent.

    • Phenazine methosulfate (PMS).

    • 96-well cell culture plate.

    • Absorbance microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound for 24-48 hours.

    • Prepare the XTT/PMS solution according to the manufacturer's instructions.

    • Add the XTT/PMS solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert XTT to a formazan product.

    • Measure the absorbance of the formazan product at 450 nm.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the CC50 value by plotting cell viability against the compound concentration.

References

A Comparative Analysis of Hydroxyphenyl and Cyanophenyl Propanoic Acid Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological efficacy of hydroxyphenyl propanoic acid derivatives in anticancer, antioxidant, and antimicrobial assays, with an overview of the current research landscape for their cyanophenyl counterparts.

This guide offers a comparative analysis of the biological activities of hydroxyphenyl and cyanophenyl propanoic acid derivatives for researchers, scientists, and drug development professionals. While extensive data highlights the therapeutic potential of hydroxyphenyl propanoic acid derivatives across various biological assays, research into the efficacy of cyanophenyl analogues is still in its nascent stages. This document summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of these compound classes.

Efficacy Data Summary

The following table summarizes the biological activity of selected hydroxyphenyl propanoic acid derivatives. Currently, a direct comparative table for cyanophenyl propanoic acid derivatives is not feasible due to the limited availability of published quantitative data.

Compound ClassDerivativeBiological AssayTarget/Cell LineEfficacy MetricResultReference
Hydroxyphenyl Propanoic Acid 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 20)MTT AssayA549 (Non-small cell lung cancer)% Cell ViabilityReduced to 17.2%[1][2]
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 22)MTT AssayA549 (Non-small cell lung cancer)% Cell ViabilityReduced to 17.4%[1]
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 20)DPPH Radical Scavenging Assay-Antioxidant ActivityPotent[1]
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 15)Minimum Inhibitory Concentration (MIC)S. aureusMIC (µg/mL)1[3]
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 15)Minimum Inhibitory Concentration (MIC)E. faecalisMIC (µg/mL)<0.5[3]
Cyanophenyl Propanoic Acid 3-{(4-Acetylphenyl)[4-(4-cyanophenyl)thiazol-2-yl]amino}propanoic acidMTT AssayA549 (Non-small cell lung cancer)% Cell ViabilityReduced to 67.1% (Compound 31)[4][5]

Insights into Cyanophenyl Propanoic Acid Derivatives

While comprehensive studies on the biological activities of simple cyanophenyl propanoic acid derivatives are scarce, their incorporation into more complex molecules suggests potential therapeutic applications. For instance, derivatives like 3-{(4-acetylphenyl)[4-(4-cyanophenyl)thiazol-2-yl]amino}propanoic acid have demonstrated antiproliferative activity against A549 lung cancer cells[4][5]. Furthermore, the cyanophenyl moiety is a key component in dual aromatase and sulfatase inhibitors, indicating its relevance in cancer drug design[6]. The compound 3-(4-cyanophenyl)propanoic acid is also utilized as a linker in Proteolysis Targeting Chimeras (PROTACs), a cutting-edge approach in targeted protein degradation for therapeutic purposes. These examples underscore the potential of the cyanophenyl scaffold in the development of novel bioactive agents.

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank (methanol without the compound).

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the microorganism. The lowest concentration that prevents visible growth is the MIC.

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate a key signaling pathway and a standard experimental workflow.

anticancer_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds to Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Hydroxyphenyl Propanoic Acid Derivative Hydroxyphenyl Propanoic Acid Derivative Hydroxyphenyl Propanoic Acid Derivative->Signaling Cascade (e.g., MAPK/ERK) Inhibits

Caption: A simplified signaling pathway for cancer cell proliferation and its inhibition.

mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate Viability Calculate Viability Read Absorbance->Calculate Viability

References

cytotoxicity studies of 3-Amino-3-(4-cyanophenyl)propanoic acid and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the evaluation of a compound's cytotoxic potential is a critical early step. While specific cytotoxicity data for 3-Amino-3-(4-cyanophenyl)propanoic acid remains to be published, this guide provides a comparative analysis of structurally related aminopropanoic acid derivatives, alongside detailed experimental protocols for assessing cytotoxicity. This information is intended to serve as a valuable resource for researchers designing and interpreting their own studies in this chemical space.

Comparative Cytotoxicity of Aminopropanoic Acid Derivatives

The following table summarizes the cytotoxic activity of various aminopropanoic acid derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.[1] A lower IC50 value indicates greater cytotoxic activity.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 A5495.42Cisplatin> IC50
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 A5492.47Cisplatin> IC50
Arylpropyl sulfonamide analogue 15 PC-329.2B1379.3
Arylpropyl sulfonamide analogue 15 HL-6020.7B1333.6
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile 4 MDA-MB-23110.7Camptothecin22.4
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile 4 A5497.7Camptothecin20.0
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile 4 MIA PaCa-27.3Camptothecin0.9

Experimental Protocols for Cytotoxicity Assays

The evaluation of a compound's effect on cell viability is a cornerstone of preclinical drug development.[2] Standardized assays provide reproducible and comparable data. Below are detailed protocols for two widely used colorimetric cytotoxicity assays: the MTT and SRB assays.[1][3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[3]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[1]

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[1]

  • Washing: Wash the plate five times with tap water to remove the TCA and unbound dye. Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air-dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[1]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.[1]

Visualizing Experimental and Biological Processes

To better understand the workflow of cytotoxicity testing and the potential mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Serial Dilutions of Test Compound seeding->treatment compound_prep Test Compound Stock Solution Preparation compound_prep->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_procedure Assay Procedure (MTT or SRB) incubation->assay_procedure absorbance Absorbance Measurement assay_procedure->absorbance viability_calc Calculation of % Cell Viability absorbance->viability_calc ic50_calc IC50 Value Determination viability_calc->ic50_calc

General workflow for in vitro cytotoxicity testing.[1]

G compound Cytotoxic Compound cell_stress Cellular Stress compound->cell_stress p53 p53 Activation cell_stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Simplified intrinsic apoptosis signaling pathway.

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Metabolic Stability of Peptides Incorporating 3-Amino-3-(4-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the inherent instability of peptides in biological systems presents a significant hurdle. Proteolytic degradation limits their therapeutic efficacy, necessitating innovative strategies to enhance their metabolic stability. This guide provides a comparative analysis of peptides incorporating the unnatural beta-amino acid, 3-Amino-3-(4-cyanophenyl)propanoic acid, against their native counterparts, supported by established experimental protocols and relevant signaling pathway diagrams.

The introduction of unnatural amino acids is a key strategy in modern peptide drug design to overcome the limitations of native peptides, such as poor metabolic stability. This compound, a beta-amino acid, is of particular interest due to its potential to confer resistance to enzymatic degradation while maintaining or even enhancing biological activity.

Comparative Metabolic Stability: An Overview

The primary advantage of incorporating this compound lies in its β-amino acid structure. This structural modification alters the peptide backbone, making it a poor substrate for many common proteases that typically recognize and cleave peptide bonds between L-alpha-amino acids. While direct comparative quantitative data for peptides containing this specific amino acid is limited in publicly available literature, the general principles of β-amino acid incorporation strongly suggest a significant improvement in metabolic stability.

Table 1: Illustrative Comparison of In Vitro Metabolic Stability in Human Plasma

Peptide VariantHalf-life (t½) in Human Plasma (hours)In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein)Primary Degradation Products
Native Peptide (Illustrative)0.5 - 2150 - 300Smaller peptide fragments, single amino acids
Modified Peptide with this compound (Expected)> 24< 10Minimal degradation observed

Note: The data presented in this table is illustrative and based on the generally observed significant increase in metabolic stability when β-amino acids are incorporated into peptide sequences. Actual values will vary depending on the specific peptide sequence and the position of the modification.

Table 2: Illustrative Comparison of Metabolic Stability in Human Liver Microsomes

Peptide VariantHalf-life (t½) in Human Liver Microsomes (minutes)In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein)Major Metabolites
Native Peptide (Illustrative)15 - 4550 - 100Oxidized and/or hydrolyzed metabolites
Modified Peptide with this compound (Expected)> 120< 5Parent compound predominates

Note: The data presented in this table is illustrative and reflects the expected resistance of the modified peptide to phase I and phase II metabolic enzymes present in liver microsomes.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of novel peptide candidates, two standard in vitro assays are widely employed: the plasma stability assay and the liver microsomal stability assay.

Protocol 1: Human Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of proteases found in human plasma.

Materials:

  • Test peptide and control peptide (unmodified counterpart)

  • Pooled human plasma (from at least 3 donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

  • Internal standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent.

  • Incubation: Pre-warm human plasma to 37°C. Initiate the reaction by adding the peptide to the plasma to a final concentration of 1-10 µM.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination: Immediately terminate the enzymatic reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide concentration.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide.

Protocol 2: Human Liver Microsomal Stability Assay

This assay assesses the susceptibility of a peptide to metabolism by enzymes present in the liver, primarily cytochrome P450s.

Materials:

  • Test peptide and control peptide

  • Pooled human liver microsomes

  • Phosphate buffer, pH 7.4

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test and control peptides.

  • Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (0.5-1 mg/mL protein concentration) and the peptide (1-10 µM) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile with an internal standard.

  • Protein Precipitation: Vortex and centrifuge the samples to pellet the microsomal proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the parent peptide.

  • Data Analysis: Calculate the in vitro intrinsic clearance (CLint) and the half-life (t½) from the rate of disappearance of the peptide.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_plasma Plasma Stability Assay cluster_microsomal Microsomal Stability Assay p_start Peptide Incubation in Human Plasma (37°C) p_sample Aliquots taken at Time Points p_start->p_sample p_terminate Reaction Termination (Acetonitrile) p_sample->p_terminate p_centrifuge Protein Precipitation (Centrifugation) p_terminate->p_centrifuge p_analyze LC-MS/MS Analysis p_centrifuge->p_analyze p_data Half-life (t½) Calculation p_analyze->p_data m_start Peptide Incubation with Liver Microsomes + NADPH (37°C) m_sample Aliquots taken at Time Points m_start->m_sample m_terminate Reaction Termination (Acetonitrile) m_sample->m_terminate m_centrifuge Protein Precipitation (Centrifugation) m_terminate->m_centrifuge m_analyze LC-MS/MS Analysis m_centrifuge->m_analyze m_data Intrinsic Clearance (CLint) & Half-life (t½) Calculation m_analyze->m_data

Workflow for assessing peptide metabolic stability.

Relevance to Cellular Signaling Pathways

Metabolically stable peptides can act as potent and long-acting modulators of various cellular signaling pathways implicated in disease. The enhanced pharmacokinetic profile of peptides incorporating this compound makes them promising candidates for targeting pathways such as PI3K/Akt/mTOR, STAT5, and NF-κB, which are crucial in cancer, inflammation, and metabolic disorders.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

The PI3K/Akt/mTOR signaling cascade.
STAT5 Signaling Pathway

Signal Transducer and Activator of Transcription 5 (STAT5) is a key mediator of cytokine signaling and is involved in cell proliferation, differentiation, and apoptosis.

STAT5_Pathway cluster_nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT5 STAT5 JAK->STAT5 phosphorylates STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer dimerizes GeneTranscription Gene Transcription (Proliferation, Survival) STAT5_dimer->GeneTranscription Nucleus Nucleus

The STAT5 signaling pathway.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical regulator of the inflammatory response and also plays a key role in cell survival and proliferation.

NFkB_Pathway cluster_nucleus_nfkb Stimulus Inflammatory Stimuli IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB GeneTranscription Gene Transcription (Inflammation, Survival) NFkB->GeneTranscription NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB IκB degradation Nucleus Nucleus

The NF-κB signaling pathway.

Conclusion

The incorporation of this compound into peptides represents a promising strategy to significantly enhance their metabolic stability. This modification is expected to prolong the in vivo half-life and improve the overall pharmacokinetic profile of peptide-based drug candidates. The provided experimental protocols offer a robust framework for quantifying these stability enhancements. By improving their metabolic resilience, these modified peptides can become more effective and long-lasting modulators of key signaling pathways, opening new avenues for the development of novel therapeutics for a range of diseases. Further research and direct comparative studies are warranted to fully elucidate the quantitative benefits of this specific modification on various peptide scaffolds.

validating target engagement of drugs containing the 3-Amino-3-(4-cyanophenyl)propanoic acid moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of methodologies for validating the target engagement of drugs containing the 3-Amino-3-(4-cyanophenyl)propanoic acid moiety, a key structural feature of several Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We present supporting experimental data for these compounds and compare them with alternative DPP-4 inhibitors that do not share this scaffold.

The this compound structure is central to the pharmacophore of potent and selective DPP-4 inhibitors like Sitagliptin. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an important therapeutic target for type 2 diabetes.[1][3]

This guide will delve into the experimental validation of target engagement for these drugs, focusing on biochemical and cellular assays.

Comparative Efficacy of DPP-4 Inhibitors

The potency of various DPP-4 inhibitors can be compared using key quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The tables below summarize these values for DPP-4 inhibitors, categorizing them by the presence or absence of the this compound moiety.

Table 1: Potency of DPP-4 Inhibitors Containing the this compound Moiety

CompoundTargetIC50 (nM)Ki (nM)SpeciesAssay Conditions
SitagliptinDPP-419[4]2.5 ± 0.7[5]Human37°C[5]
SitagliptinDPP-44.38[6]8 ± 1[5]HumanRoom Temperature[5]

Table 2: Potency of Alternative DPP-4 Inhibitors

CompoundTargetIC50 (nM)Ki (nM)SpeciesAssay Conditions
VildagliptinDPP-462[4]1.5 ± 0.5[5]HumanRoom Temperature[5]
SaxagliptinDPP-450[4]0.41 ± 0.1[5]HumanRoom Temperature[5]
AlogliptinDPP-424[4]-Human-
LinagliptinDPP-41[4]-Human-
GemigliptinDPP-4-7.25 ± 0.67[7]Human-

Experimental Protocols for Target Engagement Validation

Validating that a compound interacts with its intended target within a physiological system is paramount. Below are detailed protocols for two widely used assays for assessing DPP-4 inhibitor target engagement.

DPP-4 Enzymatic Activity Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release a fluorescent product.[8] The rate of fluorescence increase is proportional to DPP-4 activity. The inhibitory effect of a compound is determined by measuring the reduction in this rate.

Protocol:

  • Reagent Preparation:

    • Prepare a DPP-4 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).[9]

    • Reconstitute recombinant human DPP-4 enzyme in the assay buffer to a working concentration (e.g., 1.73 mU/mL).[9]

    • Prepare a stock solution of the fluorogenic substrate (e.g., 200 mM Gly-Pro-AMC in assay buffer).[9]

    • Prepare serial dilutions of the test inhibitor and a positive control (e.g., Sitagliptin) in the assay buffer or a suitable solvent like DMSO.[8]

  • Assay Procedure (96-well plate format):

    • Add 30 µL of assay buffer to each well.

    • Add 10 µL of the diluted DPP-4 enzyme solution to all wells except the background control wells.

    • Add 10 µL of the serially diluted inhibitor, positive control, or vehicle control to the respective wells.[8]

    • For background wells, add 40 µL of assay buffer and 10 µL of the vehicle control.[8]

    • Pre-incubate the plate at 37°C for 10 minutes.[9]

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.[8]

    • Incubate the plate at 37°C for 30 minutes, protected from light.[8]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm using a fluorescence plate reader.[8]

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm direct binding of a drug to its target protein in a cellular environment.[10]

Principle: The binding of a ligand (drug) to its target protein stabilizes the protein structure, making it more resistant to thermal denaturation.[10] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein at different temperatures is quantified to determine the thermal shift upon drug treatment.[10]

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line expressing DPP-4 to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.[11]

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step on ice for 3 minutes.[11]

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a lysis buffer.[11]

    • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]

  • Protein Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble DPP-4 in each sample using a specific detection method such as Western blotting or an ELISA-based method (e.g., AlphaScreen®).[12]

    • For Western blotting, normalize protein concentrations, separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for DPP-4.[11]

    • Generate a melting curve by plotting the amount of soluble DPP-4 against the temperature for both the vehicle- and drug-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures can aid in understanding the mechanism of action and the rationale behind the assays.

DPP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pancreatic Pancreatic β-cell cluster_drug GLP-1_GIP Active Incretins (GLP-1, GIP) DPP4_enzyme DPP-4 Enzyme GLP-1_GIP->DPP4_enzyme Degradation Insulin_Secretion Insulin Secretion GLP-1_GIP->Insulin_Secretion Stimulates Inactive_Incretins Inactive Incretins DPP4_enzyme->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4_enzyme Inhibits

Caption: DPP-4 signaling pathway and the action of inhibitors.

CETSA_Workflow A 1. Cell Treatment (Drug vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Protein Quantification (e.g., Western Blot) E->F G 7. Data Analysis (Generate Melting Curves) F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

A Comparative Review of Synthetic Routes for Substituted β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures and confer resistance to metabolic degradation. This guide provides an objective comparison of several key synthetic routes to these valuable compounds, supported by experimental data and detailed methodologies.

Key Synthetic Strategies at a Glance

The synthesis of substituted β-amino acids can be broadly categorized into several principal strategies: the homologation of α-amino acids, conjugate addition reactions, Mannich-type reactions, asymmetric hydrogenation of unsaturated precursors, and biocatalytic approaches. Each method presents distinct advantages and limitations in terms of substrate scope, stereocontrol, and reaction conditions.

Synthetic RouteGeneral DescriptionKey AdvantagesKey Disadvantages
Arndt-Eistert Synthesis Homologation of an α-amino acid to a β-amino acid via a diazoketone intermediate and subsequent Wolff rearrangement.Well-established, predictable stereochemical outcome (retention of configuration).[1][2][3]Use of hazardous and explosive diazomethane[1]; safer alternatives exist but may be less efficient.
Mannich Reaction A three-component condensation of an aldehyde, an amine, and a carbonyl compound (or its enol equivalent).High atom economy, convergent, and amenable to asymmetric catalysis.[4]Can sometimes lead to side products like aldol condensations; requires careful control of reaction conditions.
Michael Addition Nucleophilic 1,4-conjugate addition of an amine or its equivalent to an α,β-unsaturated carbonyl compound.Direct and atom-economical route to β-amino esters.The basicity of the amine can lead to side reactions; enantioselective variants often require chiral catalysts or auxiliaries.
Asymmetric Hydrogenation Stereoselective reduction of prochiral enamines or other unsaturated precursors using a chiral catalyst.High enantioselectivities can be achieved; applicable to a range of substrates.Requires specialized chiral ligands and high-pressure hydrogenation equipment.
Biocatalysis Use of enzymes, such as transaminases or lipases, for kinetic resolution of racemic mixtures or asymmetric synthesis.High enantioselectivity and mild reaction conditions.Substrate scope can be limited by enzyme specificity; may require optimization of reaction conditions for each substrate.[5]
Ester Enolate-Imine Condensation Cyclocondensation reaction between an ester enolate and an imine to form a β-lactam, which is a precursor to β-amino acids.Provides access to β-lactams, which are versatile intermediates.Requires strong bases to generate the ester enolate; stereoselectivity can be dependent on the specific substrates and reaction conditions.[6][7][8]

Comparative Performance Data

The following tables summarize quantitative data for selected examples of each synthetic route, providing a basis for comparison of their efficiency and stereoselectivity.

Table 1: Arndt-Eistert Synthesis of β-Amino Acids
Starting α-Amino AcidProtecting GroupYield (%)Enantiomeric Excess (ee%)Reference
L-PhenylalanineBoc75-85>99--INVALID-LINK--
L-ValineBoc70>98--INVALID-LINK--
L-AlanineFmoc82>99--INVALID-LINK--
Table 2: Asymmetric Mannich Reaction for β-Amino Acid Precursors
AldehydeAmineCarbonyl ComponentCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee%)Reference
Benzaldehydep-AnisidinePropanalL-Proline7895:5 (syn:anti)99--INVALID-LINK--
Isovaleraldehydep-AnisidineAcetoneL-Proline92->99--INVALID-LINK--
4-Nitrobenzaldehydep-AnisidineAcetoneL-Proline50-94--INVALID-LINK--
Table 3: Enantioselective Michael Addition for β-Amino Esters
Michael AcceptorNucleophileCatalyst/AuxiliaryYield (%)Enantiomeric Excess (ee%)Reference
Ethyl crotonateBenzylamineChiral Guanidine8592--INVALID-LINK--
Methyl acrylateLithium (R)-N-benzyl-N-(α-methylbenzyl)amideChiral Amine9095--INVALID-LINK--
t-Butyl acrylatePhthalimideChiral Phosphine9596--INVALID-LINK--
Table 4: Asymmetric Hydrogenation for β-Amino Esters
SubstrateCatalystYield (%)Enantiomeric Excess (ee%)Reference
(Z)-Methyl 3-acetamido-2-butenoateRh(I)-Me-DuPhos>9599--INVALID-LINK--
(Z)-Methyl α-(acetylamino)cinnamateRh(I)-Et-DuPhos>95>99--INVALID-LINK--
Ethyl 3-benzamidocrotonateRu(II)-BINAP9896--INVALID-LINK--
Table 5: Biocatalytic Synthesis of β-Amino Acids
SubstrateEnzymeMethodConversion (%)Enantiomeric Excess (ee%)Reference
rac-β-Phenylalanineω-TransaminaseKinetic Resolution~50>99 (for R-enantiomer)--INVALID-LINK--
rac-Ethyl 3-aminobutanoateLipase from Candida antarcticaKinetic Resolution48>99 (for R-enantiomer)--INVALID-LINK--
3-Oxo-3-phenylpropanoateω-TransaminaseAsymmetric Synthesis>95>99--INVALID-LINK--

Reaction Pathways and Mechanisms

The following diagrams illustrate the core transformations of the discussed synthetic routes.

Arndt_Eistert alpha_amino_acid α-Amino Acid acid_chloride Acid Chloride alpha_amino_acid->acid_chloride SOCl₂ or (COCl)₂ diazoketone α-Diazoketone acid_chloride->diazoketone CH₂N₂ ketene Ketene diazoketone->ketene Ag₂O, hν, or Δ (Wolff Rearrangement) beta_amino_acid β-Amino Acid ketene->beta_amino_acid H₂O

Arndt-Eistert Synthesis Workflow.

Mannich_Reaction cluster_reactants Reactants aldehyde Aldehyde imine Iminium Ion aldehyde->imine amine Amine amine->imine carbonyl Enolizable Carbonyl Compound enamine Enamine/Enolate carbonyl->enamine Catalyst mannich_adduct β-Amino Carbonyl (Mannich Adduct) imine->mannich_adduct C-C Bond Formation enamine->mannich_adduct beta_amino_acid β-Amino Acid mannich_adduct->beta_amino_acid Further Transformation

General Mannich Reaction Pathway.

Michael_Addition michael_acceptor α,β-Unsaturated Carbonyl enolate_intermediate Enolate Intermediate michael_acceptor->enolate_intermediate nucleophile Nitrogen Nucleophile nucleophile->enolate_intermediate Conjugate Addition beta_amino_ester β-Amino Ester enolate_intermediate->beta_amino_ester Protonation

Michael Addition (Conjugate Addition) Mechanism.

Detailed Experimental Protocols

Arndt-Eistert Synthesis of Boc-β-homophenylalanine

Materials:

  • Boc-L-phenylalanine (1.0 eq)

  • N-methylmorpholine (1.1 eq)

  • Isobutyl chloroformate (1.1 eq)

  • Diazomethane in diethyl ether (approx. 0.5 M solution, 2.5 eq)

  • Silver benzoate (0.1 eq)

  • Triethylamine (0.1 eq)

  • 1,4-Dioxane

  • Water

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Mixed Anhydride Formation: A solution of Boc-L-phenylalanine in anhydrous THF is cooled to -15 °C. N-methylmorpholine is added, followed by the slow addition of isobutyl chloroformate. The mixture is stirred for 15 minutes at -15 °C. The resulting white precipitate of N-methylmorpholine hydrochloride is removed by filtration under an inert atmosphere.

  • Diazoketone Formation: The filtrate containing the mixed anhydride is cooled to 0 °C. A freshly prepared solution of diazomethane in diethyl ether is added portion-wise until a persistent yellow color is observed. The reaction is stirred for an additional 2 hours at 0 °C and then allowed to warm to room temperature overnight. Excess diazomethane is quenched by the dropwise addition of acetic acid until the yellow color disappears. The solution is then washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diazoketone.

  • Wolff Rearrangement: The crude diazoketone is dissolved in a 10:1 mixture of 1,4-dioxane and water. A solution of silver benzoate in triethylamine is added, and the mixture is stirred at room temperature for 2 hours, followed by heating at 50 °C for 1 hour.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with 1 M HCl and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (ethyl acetate/hexanes) to afford Boc-β-homophenylalanine.

Asymmetric Mannich Reaction for a β-Amino Ketone

Materials:

  • p-Anisidine (1.1 eq)

  • Benzaldehyde (1.0 eq)

  • Propanal (1.5 eq)

  • L-Proline (20 mol%)

  • Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a reaction vial, p-anisidine and benzaldehyde are dissolved in DMF. L-proline is added to the solution.

  • Addition of Aldehyde: The mixture is stirred at room temperature for 30 minutes. Propanal is then added dropwise, and the reaction is stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired β-amino ketone. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[4]

Biocatalytic Kinetic Resolution of rac-β-Phenylalanine

Materials:

  • rac-β-Phenylalanine (100 mM)

  • Pyruvate (120 mM)

  • Pyridoxal-5'-phosphate (PLP) (1 mM)

  • ω-Transaminase from Chromobacterium violaceum (lyophilized cells)

  • Potassium phosphate buffer (100 mM, pH 7.5)

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel, rac-β-phenylalanine, pyruvate, and PLP are dissolved in potassium phosphate buffer.

  • Enzyme Addition: The reaction is initiated by the addition of the lyophilized cells of the ω-transaminase.

  • Reaction Conditions: The reaction mixture is incubated at 30 °C with gentle agitation for 24 hours.

  • Analysis: The conversion and enantiomeric excess of the remaining (R)-β-phenylalanine are determined by chiral HPLC analysis after derivatization. The (S)-enantiomer is converted to the corresponding keto acid by the transaminase.

Conclusion

The choice of a synthetic route for a particular substituted β-amino acid depends on a variety of factors, including the desired stereochemistry, the availability of starting materials, scalability, and safety considerations. The Arndt-Eistert synthesis is a reliable method for the homologation of α-amino acids with retention of stereochemistry, though it involves hazardous reagents. The Mannich and Michael addition reactions offer convergent and atom-economical pathways, with asymmetric variants providing excellent stereocontrol. Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of β-amino esters from unsaturated precursors. Finally, biocatalysis is an increasingly important approach that offers high enantioselectivity under mild conditions, although the substrate scope may be limited by the specificity of the enzyme. A thorough evaluation of these factors will enable the selection of the most appropriate synthetic strategy for the target molecule.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Amino-3-(4-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 3-Amino-3-(4-cyanophenyl)propanoic acid (CAS: 80971-95-5), a compound utilized in various research and development applications. Adherence to these guidelines is critical for minimizing risks and maintaining a secure research environment.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long-sleeved shirt, and pants.
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

In case of exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air.

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. This ensures compliance with local, state, and federal regulations.

Step 1: Waste Collection and Storage

  • Container: Place unwanted this compound in a clearly labeled, sealed, and compatible container. The container should be in good condition and not leak.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents as "this compound". Include the date of accumulation.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Step 2: Arrange for Professional Disposal

  • Contact: Engage a licensed environmental waste management contractor to collect and dispose of the chemical waste.

  • Manifest: Ensure that a hazardous waste manifest is completed. This document tracks the waste from your facility to its final disposal site.

  • Do Not: Do not dispose of this compound down the drain or in regular trash. This is to prevent environmental contamination and potential reactions in the sewer system.

Summary of Chemical and Disposal Information

PropertyInformation
Chemical Name This compound
CAS Number 80971-95-5
Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
Physical State Solid, powder.
Known Hazards (from similar compounds) May be harmful if swallowed. Causes skin and eye irritation.[1][2][3]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Unwanted this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe improper Improper Disposal (Drain/Trash) start->improper container Place in a Labeled, Sealed, Compatible Container ppe->container storage Store in Designated Hazardous Waste Area container->storage contact Contact Licensed Waste Disposal Contractor storage->contact manifest Complete Hazardous Waste Manifest contact->manifest disposal Professional Disposal manifest->disposal prohibited PROHIBITED

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research setting.

References

Safeguarding Your Research: A Guide to Handling 3-Amino-3-(4-cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 3-Amino-3-(4-cyanophenyl)propanoic acid. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research. This guidance is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Mitigation

This compound is an organic compound containing a cyanide (nitrile) group. Compounds containing the cyano (CN) group can be highly toxic if ingested, inhaled, or absorbed through the skin.[1] They can release highly toxic hydrogen cyanide gas upon contact with acids.[1][2] Therefore, this compound should be handled with extreme caution in a controlled laboratory environment.

Key Hazards:

  • High Acute Toxicity: Potential for serious health effects upon short-term exposure.[3]

  • Inhalation Hazard: Dust or aerosols can be harmful if inhaled.[4]

  • Skin and Eye Irritation: May cause irritation upon contact.[4]

  • Release of Hydrogen Cyanide: Contact with acids can liberate toxic hydrogen cyanide gas.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended, consider double gloving).[2][5]To prevent skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or permeation.[5]
Eye and Face Protection Safety goggles with side shields. A face shield is required when there is a splash hazard.[5][6]To protect eyes from dust particles and accidental splashes. A face shield offers broader protection for the entire face.[6]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[1][2] If not feasible, a NIOSH-approved respirator is required.[7]To prevent inhalation of hazardous dust or potential hydrogen cyanide gas.[2]
Body Protection A lab coat must be worn at all times.[2][5] Consider a chemical-resistant apron for larger quantities.To protect skin and clothing from contamination.
Footwear Closed-toe shoes are mandatory.[2]To protect feet from spills and falling objects.
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Designating an Area:

  • All work with this compound must be conducted in a designated area within a certified chemical fume hood.[1][5]

  • Ensure the fume hood is functioning correctly before commencing work.[2]

  • Keep acids away from the designated work area to prevent the accidental generation of hydrogen cyanide gas.[1][5]

  • Never work alone when handling this compound.[1][2]

2. Weighing and Transfer:

  • When weighing the solid compound, perform the task within the chemical fume hood to contain any dust.[2]

  • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid.

  • Close the container tightly immediately after use.

3. In Solution:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Handle all solutions within the fume hood.

4. Post-Handling:

  • Thoroughly decontaminate the work area after use. A pH 10 buffer solution followed by a 10% bleach solution can be used for cleaning surfaces contaminated with cyanide compounds.[1]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) are considered hazardous waste.[5] These items must be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams.[5]

  • Container Disposal: Empty containers that held the compound must also be treated as hazardous waste and disposed of according to institutional guidelines.[3]

  • Waste Segregation: Keep cyanide-containing waste separate from acidic waste to prevent the formation of hydrogen cyanide gas.[5]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills: For small spills within the fume hood, carefully sweep up the solid material to avoid creating dust.[2] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[2]

Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_area Designate & Prepare Work Area prep_hood->prep_area handle_weigh Weigh Solid in Fume Hood prep_area->handle_weigh Proceed to handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon After experiment post_wash Wash Hands Thoroughly post_decon->post_wash disp_solid Segregate Solid Waste post_wash->disp_solid disp_liquid Segregate Liquid Waste post_wash->disp_liquid disp_label Label Hazardous Waste disp_solid->disp_label disp_liquid->disp_label

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-3-(4-cyanophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-3-(4-cyanophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.